molecular formula C31H49FN10O6 B12394165 Val-Arg-Pro-DL-Arg-Fluoromethylketone

Val-Arg-Pro-DL-Arg-Fluoromethylketone

Cat. No.: B12394165
M. Wt: 676.8 g/mol
InChI Key: DYQKGOBRZWMAHV-YTJMMMLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Val-Arg-Pro-DL-Arg-Fluoromethylketone is a useful research compound. Its molecular formula is C31H49FN10O6 and its molecular weight is 676.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Val-Arg-Pro-DL-Arg-Fluoromethylketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Val-Arg-Pro-DL-Arg-Fluoromethylketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H49FN10O6

Molecular Weight

676.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21?,22-,23-,25-/m0/s1

InChI Key

DYQKGOBRZWMAHV-YTJMMMLMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Val-Arg-Pro-DL-Arg-Fluoromethylketone (VRPR-FMK) Mechanism & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Val-Arg-Pro-DL-Arg-Fluoromethylketone (VRPR-FMK) is a cell-permeable, irreversible peptide inhibitor targeting the paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[1] It serves as a critical tool compound in immunology and oncology research, specifically for dissecting the canonical NF-κB signaling pathway in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).

This guide details the molecular mechanism of VRPR-FMK, its specific interaction with the MALT1 catalytic dyad, and validated protocols for assessing MALT1 protease activity.

Chemical Architecture & Mechanism of Binding

Structural Composition

VRPR-FMK is a synthetic tetrapeptide derivative designed to mimic the optimal substrate specificity of MALT1. Its structure is bipartite:

  • Recognition Motif (VRPR): The tetrapeptide sequence Val-Arg-Pro-Arg (VRPR) is derived from the optimal substrate of the metacaspase AtmC9. Crucially, the P1 Arginine residue dictates specificity for MALT1, which cleaves C-terminal to arginine residues (paracaspase activity), distinguishing it from caspases that require aspartate at P1.

  • Reactive Warhead (FMK): The Fluoromethylketone group acts as an electrophilic trap. Unlike reversible aldehyde inhibitors, the FMK group forms a stable, irreversible covalent thioether bond with the active site cysteine.

Mechanism of Action (MoA)

The inhibition follows a two-step kinetic mechanism:

  • Non-covalent Association: The VRPR peptide moiety occupies the substrate-binding groove of MALT1. The P1 Arginine inserts into the S1 pocket, stabilized by ionic interactions with acidic residues (e.g., Asp365, Asp462).

  • Covalent Modification: The nucleophilic thiol (-SH) group of the catalytic Cysteine 464 (Human MALT1 numbering) attacks the carbonyl carbon of the FMK warhead. The fluoride ion acts as a leaving group, resulting in an irreversible thioether linkage.

Key Insight: This irreversible binding effectively "suicide inhibits" the enzyme, permanently disabling its ability to cleave physiological substrates like BCL10 , RelB , and A20 .

MALT1 Paracaspase Physiology

To understand the impact of VRPR-FMK, one must contextualize MALT1's role in the CBM Complex (CARD11-BCL10-MALT1). Upon T-cell or B-cell receptor (TCR/BCR) stimulation, MALT1 is recruited to the CBM complex.[2]

  • Scaffold Function: Recruits TRAF6 to activate the IKK complex.

  • Protease Function: Cleaves negative regulators (e.g., A20, RelB) and positive regulators (BCL10) to fine-tune and sustain NF-κB signaling.[3]

Diagram 1: MALT1 Signaling Pathway & Inhibition Node

MALT1_Pathway Receptor TCR / BCR Stimulation CBM CBM Complex (CARD11-BCL10-MALT1) Receptor->CBM Recruitment MALT1_Active MALT1 Protease (Activated) CBM->MALT1_Active Dimerization Substrates Substrates: BCL10, RelB, A20, CYLD MALT1_Active->Substrates Cleavage (Arg-specific) NFkB NF-κB Activation (Nuclear Translocation) Substrates->NFkB Sustains Signaling VRPR VRPR-FMK (Inhibitor) VRPR->MALT1_Active Irreversible Alkylation of Cys464

Caption: The CBM complex activates MALT1, which cleaves substrates to sustain NF-κB.[3] VRPR-FMK irreversibly blocks this proteolytic step.[4][5]

Experimental Protocols

In Vitro Fluorogenic Protease Assay

This assay quantifies MALT1 activity using a synthetic substrate (e.g., Ac-LRSR-AMC) that fluoresces upon cleavage.

Materials:

  • Recombinant Human MALT1 (catalytic domain).[6]

  • Substrate: Ac-Leu-Arg-Ser-Arg-AMC (Ac-LRSR-AMC).

  • Inhibitor: Z-VRPR-FMK (dissolved in DMSO).[4]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Sodium Citrate (Kosmotrope required for dimerization).

Protocol:

  • Preparation: Dilute MALT1 enzyme to 2x concentration in Assay Buffer.

  • Inhibitor Incubation: Add Z-VRPR-FMK to the enzyme solution.

    • Expert Note: Pre-incubate for 30 minutes at 30°C . Since FMK is a slow-binding irreversible inhibitor, co-addition without pre-incubation will underestimate potency.

  • Substrate Addition: Add Ac-LRSR-AMC (Final conc: 10-50 µM) to start the reaction.

  • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) of the linear portion.

Cellular Target Engagement (Western Blot)

Validates inhibition in live cells by monitoring the cleavage of the physiological substrate RelB or BCL10 .

Protocol:

  • Cell Culture: Use ABC-DLBCL cells (e.g., OCI-Ly3) or PMA/Ionomycin-stimulated Jurkat cells.

  • Treatment: Treat cells with Z-VRPR-FMK (typically 25–50 µM ) for 1 hour prior to stimulation.

    • Expert Note: High concentrations are required due to the poor cell permeability of the charged arginine residues.

  • Stimulation: Stimulate with PMA (20 ng/mL) + Ionomycin (1 µM) for 30-60 minutes.

  • Lysis & Blotting: Lyse cells in RIPA buffer containing protease inhibitors (excluding MALT1 inhibitors).

  • Detection: Blot for RelB . Look for the disappearance of the cleavage fragment (approx. 37 kDa) compared to vehicle control.

Diagram 2: Experimental Workflow

Workflow Cells ABC-DLBCL / Jurkat Cells Treat Treat with VRPR-FMK (30-60 min pre-incubation) Cells->Treat Stim Stimulate (PMA/Ionomycin) Treat->Stim Lyse Cell Lysis (RIPA Buffer) Stim->Lyse WB Western Blot Target: RelB Cleavage Lyse->WB

Caption: Workflow for validating MALT1 inhibition in a cellular context.

Comparative Pharmacology & Data Summary

VRPR-FMK is primarily a tool compound rather than a clinical candidate due to its pharmacological properties.

FeatureZ-VRPR-FMKMI-2 (Small Molecule)Clinical Significance
Type Peptidomimetic (Irreversible)Small Molecule (Irreversible)VRPR is proof-of-concept; MI-2 is a lead.[7]
Binding Site Active Site (Substrate Mimic)Active SiteBoth target the catalytic pocket.
Potency (IC50) ~10-100 nM (Biochemical)~5 µM (Biochemical)VRPR is potent in vitro but weak in cells.
Cell Permeability Low (Charged Arginines)HighVRPR requires high doses (50 µM) in cells.
Selectivity Moderate (May hit other proteases)HighFMK can be promiscuous at high conc.
Limitations
  • Permeability: The two arginine residues carry a positive charge at physiological pH, hindering membrane traversal.

  • Off-Target Effects: Fluoromethylketones can potentially alkylate other cysteine proteases (e.g., cathepsins) if used at excessive concentrations (>100 µM).

  • Stability: Peptide bonds are susceptible to degradation by serum proteases.

References

  • Hachmann, J., & Salvesen, G. S. (2016). The paracaspase MALT1: biological function and potential for therapeutic inhibition. Cellular and Molecular Life Sciences, 73, 459–473. Link

  • Yu, J. W., et al. (2011). Crystal structure of the mucosa-associated lymphoid tissue lymphoma translocation 1 (MALT1) paracaspase region. Proceedings of the National Academy of Sciences, 108(52), 21004–21009. Link

  • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[7] Cancer Cell, 22(6), 812–824. Link

  • Eitelhuber, A. C., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth.[8] Journal of Clinical Investigation, 128(10), 4397–4412. Link

Sources

Z-VRPR-FMK: A Technical Guide to the Irreversible MALT1 Paracaspase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Z-VRPR-FMK, a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. It is intended for researchers, scientists, and drug development professionals who are investigating MALT1-driven signaling pathways and their implications in disease.

The Central Role of MALT1 in Cellular Signaling

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical intracellular signaling protein that plays a dual role as both a scaffold protein and a cysteine protease.[1][2][3] Its activity is essential for the activation of the transcription factor NF-κB in response to signals from a variety of receptors, including antigen receptors on lymphocytes and G protein-coupled receptors.[4][5]

MALT1 is a key component of the CARD-BCL10-MALT1 (CBM) complex.[5][6] Upon receptor stimulation, this complex assembles and MALT1's scaffold function facilitates the recruitment of downstream signaling molecules, leading to the activation of the IκB kinase (IKK) complex.[5] IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate gene expression.[4]

Beyond its scaffolding role, the proteolytic activity of MALT1 is crucial for amplifying and sustaining NF-κB signaling.[4] MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20 and RelB.[2][4][7] This cleavage prevents the termination of the NF-κB response, leading to prolonged activation. Dysregulation of MALT1 activity has been implicated in various diseases, particularly in certain types of lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), where chronic MALT1 activity drives cancer cell survival and proliferation.[1][8][9]

Z-VRPR-FMK: Mechanism of Irreversible Inhibition

Z-VRPR-FMK is a synthetic tetrapeptide that acts as a potent, cell-permeable, and irreversible inhibitor of MALT1's proteolytic activity.[10][11][12][13] Its design is based on the optimal cleavage sequence of MALT1 substrates, with a fluoromethyl ketone (FMK) warhead that covalently modifies the active site cysteine residue of the MALT1 paracaspase domain.[14] This irreversible binding permanently inactivates the enzyme.

The chemical structure of Z-VRPR-FMK is {Cbz}-Val-Arg-Pro-Arg-{FMK}.[10] By specifically targeting the proteolytic function of MALT1, Z-VRPR-FMK prevents the cleavage of MALT1 substrates like A20 and RelB.[7][15] This leads to the suppression of constitutive NF-κB activation in MALT1-dependent cancer cells, ultimately inhibiting their growth and survival.[10][15]

MALT1 Signaling Pathway and Z-VRPR-FMK Inhibition

MALT1_Pathway MALT1 Signaling and Z-VRPR-FMK Inhibition cluster_receptor Cell Surface Receptor Activation cluster_cbm CBM Complex Assembly cluster_downstream Downstream Signaling cluster_malt1_protease MALT1 Protease Activity cluster_inhibitor Inhibitor Action Antigen Receptor Antigen Receptor CARD11 CARD11 Antigen Receptor->CARD11 activates BCL10 BCL10 CARD11->BCL10 recruits MALT1 MALT1 BCL10->MALT1 recruits IKK IKK Complex MALT1->IKK activates (scaffold) MALT1_protease MALT1 (protease) IκB IκBα IKK->IκB phosphorylates NF-κB NF-κB (p65/p50) IκB->NF-κB inhibits Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation translocates Gene Expression Gene Expression Nuclear Translocation->Gene Expression activates A20 A20 (Negative Regulator) MALT1_protease->A20 cleaves & inactivates RelB RelB (Negative Regulator) MALT1_protease->RelB cleaves & inactivates A20->NF-κB inhibits RelB->NF-κB inhibits Z-VRPR-FMK Z-VRPR-FMK Z-VRPR-FMK->MALT1_protease irreversibly inhibits

Caption: MALT1 signaling pathway and the point of inhibition by Z-VRPR-FMK.

Applications in Research and Drug Development

Z-VRPR-FMK serves as a critical tool for elucidating the biological functions of MALT1 protease activity in various cellular contexts. Its primary applications include:

  • Cancer Biology: Investigating the dependency of lymphoma cell lines, particularly ABC-DLBCL, on MALT1 activity for survival and proliferation.[8][10][15]

  • Immunology: Studying the role of MALT1 in lymphocyte activation, differentiation, and immune responses.[4]

  • Drug Discovery: Serving as a reference compound for the development of novel MALT1 inhibitors with improved pharmacological properties.[6][14]

Quantitative Data Summary
ParameterCell LineValueReference
GI50 OCI-Ly38.22 µM[10]
IC50 (MALT1-GloSensor) Raji~10 µM[14]
Ki (in vitro) Recombinant MALT10.14 µM[16]

Experimental Protocols

The following protocols provide a framework for utilizing Z-VRPR-FMK in key cellular assays. It is crucial to optimize concentrations and incubation times for specific cell lines and experimental conditions.

Cell Viability Assay

This protocol assesses the effect of Z-VRPR-FMK on the proliferation and viability of cancer cell lines.

Workflow Diagram:

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Prepare_Inhibitor Prepare serial dilutions of Z-VRPR-FMK Seed_Cells->Prepare_Inhibitor Treat_Cells Treat cells with Z-VRPR-FMK or vehicle control Prepare_Inhibitor->Treat_Cells Incubate Incubate for 48-96 hours Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo® or similar viability reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze data and calculate GI50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell viability upon Z-VRPR-FMK treatment.

Step-by-Step Methodology:

  • Cell Seeding: Seed lymphoma cells (e.g., OCI-Ly3, HBL-1) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Inhibitor Preparation: Prepare a 2X stock of Z-VRPR-FMK and its serial dilutions in culture medium. A typical concentration range to test is 0.1 µM to 100 µM.

  • Treatment: Add 100 µL of the 2X inhibitor dilutions or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 48 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® (Promega) according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the GI50 value.

Western Blot Analysis of MALT1 Substrate Cleavage

This protocol is designed to visualize the inhibition of MALT1's proteolytic activity by examining the cleavage of its substrates.

Step-by-Step Methodology:

  • Cell Treatment: Treat lymphoma cells (e.g., OCI-Ly3) with Z-VRPR-FMK (e.g., 50 µM) or vehicle control for 24 hours.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved-RelB, A20, or other MALT1 substrates overnight at 4°C. Also, probe for total protein and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the cleaved form of the substrate in Z-VRPR-FMK-treated cells indicates inhibition of MALT1 activity.

NF-κB Nuclear Translocation by Immunofluorescence

This protocol allows for the visualization of NF-κB localization and its inhibition by Z-VRPR-FMK.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with Z-VRPR-FMK (e.g., 50 µM) for 24 hours.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against an NF-κB subunit (e.g., p65/RelA) for 1 hour.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Nuclear Staining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. In untreated MALT1-active cells, p65 will be predominantly in the nucleus. Z-VRPR-FMK treatment is expected to result in cytoplasmic retention of p65.

Considerations and Limitations

  • Cell Permeability: While described as cell-permeable, the high concentrations of Z-VRPR-FMK often required for cellular effects suggest that its permeability may be limited.[14]

  • Off-Target Effects: As with any pharmacological inhibitor, the potential for off-target effects should be considered. It is advisable to include appropriate controls and complementary approaches, such as genetic knockdown of MALT1, to validate findings. While specific off-target effects of Z-VRPR-FMK are not extensively documented in the provided search results, the FMK moiety is known to have the potential to react with other cysteine proteases.

  • In Vivo Use: The peptidic nature and potential for poor pharmacokinetic properties may limit the in vivo applicability of Z-VRPR-FMK.[17] More recently developed small molecule inhibitors may be more suitable for in vivo studies.

Conclusion

Z-VRPR-FMK is an invaluable tool for probing the function of MALT1 paracaspase activity in a laboratory setting. Its ability to irreversibly inhibit MALT1 provides a clear and potent method for studying the downstream consequences of this inhibition on NF-κB signaling and cellular phenotypes. By understanding its mechanism of action and employing rigorous experimental design, researchers can effectively leverage Z-VRPR-FMK to advance our understanding of MALT1-driven pathologies and explore novel therapeutic strategies.

References

  • Feng, J., et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. International Journal of Clinical and Experimental Pathology, 12(6), 1947–1955. [Link]

  • Jaworski, M., & Thome, M. (2015). The paracaspase MALT1: biological function and potential for therapeutic inhibition. Cellular and Molecular Life Sciences, 73(3), 591-603. [Link]

  • Staňková, E., et al. (2022). The Paracaspase MALT1 in Cancer. International Journal of Molecular Sciences, 23(3), 1636. [Link]

  • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. Cancer Cell, 22(6), 812–824. [Link]

  • Patsnap Synapse. (2024). What are MALT1 inhibitors and how do they work?. [Link]

  • Fontan, L., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Journal of Clinical Investigation, 128(10), 4397-4412. [Link]

  • Hamp, M., et al. (2025). An updated patent review of MALT1 inhibitors (2021–present). Expert Opinion on Therapeutic Patents, 35(6), 639-656. [Link]

  • Nagel, D., et al. (2013). Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma. Clinical Cancer Research, 19(24), 6662-6668. [Link]

  • Demeyer, A., et al. (2022). Combining precision oncology and immunotherapy by targeting the MALT1 protease. Journal for ImmunoTherapy of Cancer, 10(10), e005398. [Link]

  • Hailfinger, S., et al. (2011). Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines. Proceedings of the National Academy of Sciences, 108(35), 14596-14601. [Link]

  • Krappmann, D., & Gewies, A. (2023). Function and targeting of MALT1 paracaspase in cancer. Cancer Treatment Reviews, 116, 102568. [Link]

  • Staňková, E., et al. (2022). The Paracaspase MALT1 in Cancer. National Institutes of Health, [Link]

  • ResearchGate. (n.d.). Regulation of the NF-κB signaling pathway by MALT1 and BIRC3-MALT1. [Link]

  • Hamp, M., et al. (2025). An updated patent review of MALT1 inhibitors (2021-present). PubMed, [Link]

  • Patsnap Synapse. (2025). MALT1 inhibitors (CD3) - Drug Targets, Indications, Patents. [Link]

  • Wikipedia. (n.d.). MALT1. [Link]

  • Ferch, U., & Kloo, B. (2011). MALT1 Protease: A New Therapeutic Target in B Lymphoma and Beyond?. Clinical Cancer Research, 17(21), 6623-6631. [Link]

  • Staal, J., et al. (2021). MALT1 substrate cleavage: what is it good for?. Frontiers in Immunology, 12, 642232. [Link]

  • Fontan, L., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Journal of Clinical Investigation, 128(10), 4397-4412. [Link]

  • Al-Harbi, S., et al. (2023). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. Haematologica, 109(2), 502-515. [Link]

  • Scott, J. S., et al. (2019). Peptide-based covalent inhibitors of MALT1 paracaspase. Bioorganic & Medicinal Chemistry Letters, 29(11), 1361-1365. [Link]

  • Juilland, M., & Thome, M. (2009). Malt1 and cIAP2-Malt1 as effectors of NF-κB activation: Kissing cousins or distant relatives?. FEBS Letters, 583(13), 2099-2106. [Link]

  • Jaworski, M., & Thome, M. (2015). The Paracaspase MALT1. National Institutes of Health, [Link]

  • de Groot, M., & Staudt, L. M. (2023). What's brewing for MALT1 in lymphoma?. Blood, 142(23), 1935-1937. [Link]

  • ResearchGate. (2025). An updated patent review of MALT1 inhibitors (2021-present). [Link]

  • ACS Publications. (2024). Development of Potent MALT1 Inhibitors Featuring a Novel “2-Thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” Scaffold for the Treatment of B Cell Lymphoma. Journal of Medicinal Chemistry, 67(5), 3915-3936. [Link]

  • CentAUR. (n.d.). Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy. [Link]

  • PubMed. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. [Link]

  • Semantic Scholar. (n.d.). Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy. [Link]

Sources

role of Z-VRPR-FMK in NF-kappaB signaling pathway

Author: BenchChem Technical Support Team. Date: February 2026

Role, Mechanism, and Experimental Application

Executive Summary

Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone) is a potent, cell-permeable, irreversible inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) . It is a critical chemical probe used to dissect the non-canonical proteolytic functions of MALT1 within the CBM (CARD11-BCL10-MALT1) signalosome .

While MALT1 serves a dual function as both a scaffold protein and a protease (paracaspase), Z-VRPR-FMK specifically targets the protease activity without disrupting the scaffolding capability. This distinction is vital for researchers studying Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) , where chronic BCR signaling creates a dependency on MALT1 proteolytic activity to sustain NF-κB activation.

Part 1: Mechanistic Deep Dive

The CBM Complex and NF-κB Activation

In lymphocytes (B-cells and T-cells), antigen receptor ligation (BCR/TCR) triggers a phosphorylation cascade involving BTK and PKCβ/θ, culminating in the assembly of the CBM complex :

  • CARD11 (CARMA1): The oligomerization scaffold.

  • BCL10: The adaptor bridging CARD11 and MALT1.

  • MALT1: The effector enzyme.

MALT1: Scaffold vs. Protease

MALT1 operates through two distinct mechanisms to activate NF-κB:[1]

  • Scaffolding (Z-VRPR-FMK Resistant): MALT1 recruits TRAF6, facilitating the ubiquitination of NEMO (IKKγ), leading to IKK complex activation and phosphorylation of IκBα. This releases NF-κB (p65/p50) for nuclear translocation.

  • Proteolytic "Fine-Tuning" (Z-VRPR-FMK Sensitive): MALT1 acts as a paracaspase (arginine-specific cysteine protease). It cleaves negative regulators and signaling components to sustain the immune response.

Mechanism of Inhibition

Z-VRPR-FMK mimics the optimal MALT1 substrate sequence (Val-Arg-Pro-Arg ).

  • Binding: The peptide sequence fits precisely into the MALT1 catalytic pocket.

  • Warhead: The fluoromethyl ketone (FMK) group acts as an electrophilic trap, forming a covalent thioether bond with the catalytic Cysteine-464 residue of MALT1.

  • Outcome: This irreversibly silences the protease activity, preventing the cleavage of substrates that would otherwise terminate the NF-κB signal or drive lymphomagenesis.

Key Substrates Protected by Z-VRPR-FMK

Inhibition of MALT1 by Z-VRPR-FMK prevents the cleavage of the following substrates, thereby dampening NF-κB signaling:

SubstrateFunction of Full-Length ProteinConsequence of MALT1 CleavageEffect of Z-VRPR-FMK
A20 (TNFAIP3) Deubiquitinase; negative regulator of NF-κB.[2]Inactivation/Degradation; sustains NF-κB.Restores A20 levels , suppressing NF-κB.
BCL10 Adaptor protein in CBM complex.Promotes adhesion; fine-tunes signaling.Prevents generation of cleaved BCL10Δ5 .
CYLD Deubiquitinase; negative regulator (removes K63 chains).Inactivation; promotes signaling.Stabilizes CYLD , reducing IKK activation.
RelB Non-canonical NF-κB subunit; acts as a suppressor in some contexts.Degradation; releases canonical dimers.Stabilizes RelB , inhibiting canonical NF-κB.

Part 2: Experimental Protocols & Validation

Protocol 1: Assessing MALT1 Inhibition via Western Blot

This protocol validates Z-VRPR-FMK efficacy by monitoring the cleavage of BCL10 or CYLD .

Reagents:

  • Cell Line: ABC-DLBCL (e.g., HBL-1, TMD8) or PMA/Ionomycin-stimulated Jurkat T-cells.

  • Inhibitor: Z-VRPR-FMK (Stock: 10 mM in DMSO).

  • Stimulation: PMA (50 ng/mL) + Ionomycin (1 µM).[1]

Workflow:

  • Seeding: Seed cells at

    
     cells/mL in 6-well plates.
    
  • Pre-treatment: Treat cells with Z-VRPR-FMK (50–75 µM) for 1 hour .[1]

    • Control: DMSO vehicle only.

  • Stimulation: Add PMA/Ionomycin and incubate for 30–60 minutes .

    • Note: In ABC-DLBCL lines with chronic signaling, external stimulation may not be required to see basal cleavage.

  • Lysis: Wash with PBS and lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Immunoblotting:

    • Target: Anti-BCL10 or Anti-CYLD.

    • Observation: Look for the disappearance of the lower molecular weight "cleaved" band in the Z-VRPR-FMK treated lanes compared to the stimulated control.

Protocol 2: Differential Viability Assay (ABC vs. GCB)

Z-VRPR-FMK selectively inhibits the growth of "MALT1-addicted" ABC-DLBCL lines.[3]

  • Panel Selection:

    • ABC-DLBCL (Sensitive): HBL-1, TMD8, OCI-Ly3.[3][4]

    • GCB-DLBCL (Resistant Control): OCI-Ly1, BJAB.

  • Seeding: Seed 5,000 cells/well in 96-well plates.

  • Treatment: Treat with a dose-response curve of Z-VRPR-FMK (0, 10, 25, 50, 75, 100 µM ).

  • Incubation: 48 to 72 hours.

  • Readout: ATP-based viability assay (e.g., CellTiter-Glo).

  • Analysis: Calculate IC50. ABC lines typically show IC50 ~20–50 µM, while GCB lines remain unaffected >75 µM.

Part 3: Visualization of Signaling & Workflow

Diagram 1: MALT1 Signaling & Z-VRPR-FMK Blockade

This diagram illustrates the CBM complex, the dual role of MALT1, and the specific intervention point of Z-VRPR-FMK.

MALT1_Signaling cluster_CBM CBM Signalosome Receptor BCR / TCR (Antigen Receptor) PKC PKCβ / PKCθ Receptor->PKC CARD11 CARD11 (Scaffold) PKC->CARD11 BCL10 BCL10 (Adaptor) CARD11->BCL10 MALT1 MALT1 (Paracaspase) BCL10->MALT1 TRAF6 TRAF6 (Ubiquitination) MALT1->TRAF6 Scaffold Function A20 A20 / CYLD (NF-κB Inhibitors) MALT1->A20 Protease Activity IKK IKK Complex TRAF6->IKK NFkB NF-κB (p65/p50) Nuclear Translocation IKK->NFkB A20->NFkB Inhibits Cleaved_A20 Inactivated Fragments A20->Cleaved_A20 Cleavage Inhibitor Z-VRPR-FMK (Irreversible Inhibitor) Inhibitor->MALT1 Covalent Binding (Blocks Protease)

Caption: The CBM signalosome activates NF-κB via scaffolding (TRAF6) and protease activity. Z-VRPR-FMK selectively blocks the protease arm, preventing the inactivation of negative regulators like A20 and CYLD.

Diagram 2: Experimental Validation Workflow

A step-by-step logic flow for validating MALT1 inhibition in the lab.

Workflow Start Start: Select Cell Line (ABC-DLBCL) Treat Pre-treat: Z-VRPR-FMK (50-75 µM, 1h) Start->Treat Stim Stimulate: PMA / Ionomycin (30 min) Treat->Stim Lyse Lyse Cells (RIPA Buffer) Stim->Lyse Blot Western Blot Target: BCL10 / CYLD Lyse->Blot Analyze Analysis: Check for Cleavage Bands Blot->Analyze

Caption: Standard workflow for validating Z-VRPR-FMK activity. Pre-treatment is essential to allow the inhibitor to permeate the cell and bind the active site before stimulation.

Part 4: Quantitative Data Summary

The following table summarizes the typical inhibitory concentrations and effects observed in literature for Z-VRPR-FMK.

ParameterValue / DescriptionContext
Target MALT1 Paracaspase (Cys464)Irreversible covalent modification.
IC50 (biochemical) ~1–10 µMRecombinant MALT1 assays.
Effective Dose (Cell) 50 – 75 µM Required for intracellular inhibition due to permeability limits.
Time to Effect 1 hour (Pre-treatment)Necessary for binding prior to pathway activation.
Key Readout Loss of BCL10 cleavageWestern blot band shift (Full length vs.

5).
Specificity High for MALT1Does not inhibit Caspase-3, -8, or -9 at effective concentrations.

References

  • Rebeaud, F., et al. (2008). The proteolytic activity of the paracaspase MALT1 is key in T cell activation.[5] Nature Immunology. Link

  • Hailfinger, S., et al. (2009). Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma. PNAS. Link

  • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[6] Cancer Cell.[4][6] Link

  • Coornaert, B., et al. (2008). T cell antigen receptor stimulation induces MALT1 paracaspase-mediated cleavage of the NF-kappaB inhibitor A20. Nature Immunology. Link

  • Ferch, U., et al. (2009). Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells. Journal of Experimental Medicine. Link

Sources

An In-Depth Technical Guide to Characterizing the Anti-Proliferative Effects of Val-Arg-Pro-DL-Arg-FMK on B-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diffuse large B-cell lymphoma (DLBCL), particularly the activated B-cell-like (ABC) subtype, is characterized by constitutive activation of the B-cell receptor (BCR) signaling pathway, leading to uncontrolled proliferation and survival. A critical node in this pathway is the paracaspase MALT1, a component of the CARD11-BCL10-MALT1 (CBM) signalosome. This guide provides a comprehensive technical framework for investigating the anti-proliferative and pro-apoptotic effects of Val-Arg-Pro-DL-Arg-FMK (also known as Z-VRPR-FMK), a potent, cell-permeable, and irreversible inhibitor of MALT1. We will delve into the core mechanism of action, present a series of robust, self-validating experimental protocols to assess its efficacy, and discuss the scientific rationale behind key methodological choices. This document is intended to equip researchers with the necessary tools to rigorously evaluate MALT1 inhibition as a therapeutic strategy in B-cell malignancies.

Part 1: The Core Directive: Mechanism of MALT1 Inhibition

The rationale for targeting MALT1 in B-cell lymphoma stems from its central role as a mediator of oncogenic NF-κB signaling.[1][2] Unlike ubiquitous signaling molecules, MALT1's critical function in specific lymphoma subtypes presents a promising therapeutic window.

The Target: MALT1 Paracaspase in the CBM Complex

Upon antigen receptor stimulation, a cascade of events leads to the formation of the CBM complex. Within this complex, MALT1 functions not only as a scaffold but also as a cysteine protease (paracaspase). Its proteolytic activity is essential for cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 (TNFAIP3).[3] The degradation of these regulators unleashes the IKK kinase complex, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB transcription factor (notably the p65/RelA subunit) to translocate to the nucleus and drive the expression of genes critical for cell survival, proliferation, and inflammation, including anti-apoptotic proteins of the Bcl-2 family.[1][4] In ABC-DLBCL, chronic active BCR signaling renders cells dependent on this MALT1-driven NF-κB activity for survival.[3][5]

The Inhibitor: Val-Arg-Pro-DL-Arg-FMK (Z-VRPR-FMK)

Z-VRPR-FMK is a tetrapeptide-based inhibitor designed to specifically target the MALT1 active site.[3][] Its structure features two key components:

  • A peptide sequence (Val-Arg-Pro-Arg): This sequence mimics the substrate recognition motif of MALT1, conferring specificity.[]

  • A fluoromethylketone (FMK) "warhead": This electrophilic group forms an irreversible covalent bond with the catalytic cysteine residue in the MALT1 active site, permanently inactivating the enzyme.[3]

It is crucial to distinguish Z-VRPR-FMK from pan-caspase inhibitors like Z-VAD-FMK. While both utilize an FMK moiety, Z-VAD-FMK broadly targets apoptotic caspases, thereby blocking programmed cell death.[7][8] In contrast, Z-VRPR-FMK specifically targets the MALT1 paracaspase, and by inhibiting the pro-survival NF-κB pathway, it promotes apoptosis in dependent cancer cells.[3]

Signaling Pathway Interruption

The therapeutic action of Z-VRPR-FMK is predicated on the precise interruption of the oncogenic signal flow. By inactivating MALT1, the inhibitor prevents the degradation of A20, thereby maintaining the suppression of the IKK complex. Consequently, NF-κB remains sequestered in the cytoplasm, and the transcription of its target survival genes is attenuated. This loss of pro-survival signaling tips the cellular balance towards apoptosis, leading to the death of the malignant B-cell.

MALT1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Signal Cascade BTK BTK SYK->BTK Signal Cascade CBM CBM Complex (CARD11/BCL10/MALT1) BTK->CBM Signal Cascade A20 A20 (NF-κB Inhibitor) CBM->A20 Cleaves & Inactivates IKK IKK Complex A20->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation ZVRPR Z-VRPR-FMK ZVRPR->CBM Irreversibly Inhibits MALT1 DNA DNA NFkB_nuc->DNA Transcription Genes Proliferation & Survival Genes (e.g., BCL2, MYC) DNA->Genes Transcription Proliferation Proliferation Genes->Proliferation Cell Proliferation & Survival

Figure 1: Z-VRPR-FMK mechanism of action. (Max Width: 760px)

Part 2: Scientific Integrity: A Framework for Efficacy Assessment

A rigorous evaluation of Z-VRPR-FMK requires a multi-faceted approach, grounded in sound experimental design and self-validating protocols.

Expertise & Experience: The Rationale Behind Experimental Choices
  • Cell Line Selection: The choice of a cellular model is paramount. ABC-DLBCL cell lines, such as OCI-LY10, are known to harbor mutations that lead to chronic BCR pathway activation and are thus highly dependent on MALT1-NF-κB signaling.[3] These serve as an excellent model for inhibitor sensitivity. In contrast, many germinal center B-cell-like (GCB) DLBCL cell lines lack this dependency and can serve as negative controls to demonstrate specificity.

  • Dose-Response and Time-Course: A single dose at a single time point is insufficient. A dose-response study (e.g., 0.1 to 100 µM) is essential to determine the half-maximal inhibitory concentration (IC50), a key measure of potency. Time-course experiments (e.g., 12, 24, 48, 72 hours) are necessary to understand the kinetics of the cellular response, distinguishing between cytostatic (growth arrest) and cytotoxic (cell death) effects.

Trustworthiness: The Imperative of Self-Validating Systems

Every protocol must be designed to validate itself through the inclusion of appropriate controls.

  • Vehicle Control: The solvent used to dissolve Z-VRPR-FMK (typically DMSO) must be added to control cells at the same final concentration used for the highest drug dose. This ensures that any observed effects are due to the compound itself and not the vehicle.

  • Positive Controls: For functional assays, a known inducer of the measured effect should be used. For example, when measuring apoptosis, a compound like etoposide can serve as a positive control to ensure the assay system is working correctly.[9][10]

  • Negative Controls: As mentioned, using a non-responsive cell line (like a GCB-DLBCL line) can serve as a biological negative control to demonstrate the on-target dependency of the observed effect.

  • Loading Controls: For biochemical assays like Western blotting, a loading control (e.g., GAPDH, β-Actin) is non-negotiable. It confirms that equal amounts of protein were loaded in each lane, allowing for valid comparisons of target protein levels between treated and untreated samples.

Part 3: Visualization & Methodology: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for core experiments.

Workflow Overview: From Treatment to Mechanistic Insight

Experimental_Workflow cluster_assays Efficacy & Mechanism Assays cluster_data Data Analysis & Interpretation start B-Cell Lymphoma Culture (e.g., OCI-LY10) treat Treat with Z-VRPR-FMK (Dose-Response & Time-Course) start->treat prolif Protocol 2: Proliferation/Viability (CCK-8 / MTT) treat->prolif apoptosis Protocol 3: Apoptosis Assay (Annexin V / PI Flow Cytometry) treat->apoptosis western Protocol 4: Mechanism Validation (Western Blot) treat->western ic50 Calculate IC50 prolif->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant pathway_confirm Confirm Pathway Inhibition (p-p65, Cleaved PARP) western->pathway_confirm

Figure 2: General experimental workflow diagram. (Max Width: 760px)
Protocol 1: Cell Culture & Treatment
  • Cell Line Culture: Culture OCI-LY10 cells in RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Z-VRPR-FMK (MW: 676.79 g/mol ) in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: The day before treatment, seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for flow cytometry/Western blot) at a density that will ensure they are in the logarithmic growth phase at the time of analysis (e.g., 1 x 10⁴ cells/well for a 96-well plate).[11]

  • Treatment: Thaw an aliquot of the Z-VRPR-FMK stock solution. Perform serial dilutions in complete culture medium to achieve the final desired concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells, including the vehicle control (typically ≤ 0.5%).

  • Incubation: Return the plates to the incubator for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assessment (CCK-8 Assay)

This assay measures cell viability based on the bioreduction of a WST-8 tetrazolium salt by cellular dehydrogenases into a colored formazan product.

  • Reagent Preparation: Prepare reagents according to the Cell Counting Kit-8 (CCK-8) manufacturer's instructions.

  • Assay Execution: Following the treatment incubation period (from Protocol 1), add 10 µL of CCK-8 solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need optimization depending on the cell density and type.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium + CCK-8 only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Table 1: Representative Z-VRPR-FMK Viability Data in OCI-LY10 Cells (48h)

Concentration (µM) Mean Absorbance (450 nm) Std. Deviation % Viability
0 (Vehicle) 1.852 0.098 100.0%
1 1.761 0.105 95.1%
5 1.352 0.081 73.0%
10 0.944 0.065 51.0%
25 0.417 0.033 22.5%
50 0.167 0.021 9.0%
100 0.102 0.015 5.5%

| Calculated IC50 | | | ~9.8 µM |

Protocol 3: Apoptosis Quantification (Annexin V-FITC / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Harvesting: After treatment (e.g., for 24 hours in 6-well plates), collect cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[11]

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Viable cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

Table 2: Representative Apoptosis Data in OCI-LY10 Cells (24h)

Concentration (µM) % Viable (AnnV-/PI-) % Early Apoptotic (AnnV+/PI-) % Late Apoptotic (AnnV+/PI+)
0 (Vehicle) 94.1% 3.5% 2.4%
10 75.3% 18.2% 6.5%

| 25 | 41.6% | 40.5% | 17.9% |

Protocol 4: Mechanistic Validation (Western Blot)

This protocol confirms target engagement by analyzing key proteins in the signaling pathway.

  • Lysate Preparation: After treatment, harvest and wash cells with cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Anti-phospho-NF-κB p65 (Ser536)

      • Anti-total NF-κB p65

      • Anti-cleaved PARP

      • Anti-cleaved Caspase-3

      • Anti-Bcl-2

      • Anti-β-Actin or Anti-GAPDH (loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: Expect to see a dose-dependent decrease in phosphorylated p65 and Bcl-2, and a corresponding increase in cleaved PARP and cleaved Caspase-3 in Z-VRPR-FMK treated samples compared to the vehicle control. Total p65 and the loading control should remain unchanged.

Conclusion and Future Perspectives

This guide outlines a robust, multi-pronged strategy to characterize the effects of the MALT1 inhibitor Z-VRPR-FMK on B-cell lymphoma. The presented methodologies, from initial viability screening to detailed mechanistic validation, provide a clear path for generating high-quality, trustworthy data. By demonstrating that Z-VRPR-FMK can effectively inhibit the pro-survival NF-κB pathway and induce apoptosis in dependent cell lines, researchers can build a strong preclinical rationale for its further development.

Future studies should extend these findings into in vivo settings using xenograft models to assess therapeutic efficacy, pharmacokinetics, and tolerability.[3] Furthermore, exploring rational combinations with other targeted agents or standard-of-care chemotherapy could reveal synergistic interactions that may overcome intrinsic or acquired resistance, ultimately paving the way for novel therapeutic options for patients with B-cell lymphomas.

References

  • van Delft, F. A., et al. (2002). Apoptosis in B-cell lymphomas and reactive lymphoid tissues always involves activation of caspase 3 as determined by a new in situ detection method. The Journal of Pathology. Available at: [Link]

  • Kaji, T., et al. (2015). Caspase-dependent drug-induced apoptosis is regulated by cell surface sialylation in human B-cell lymphoma. Oncology Letters. Available at: [Link]

  • Ahmad, A., et al. (2021). B Cell Lymphoma 2 and Cancer Therapy. Encyclopedia MDPI. Available at: [Link]

  • Feng, J., et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. International Journal of Clinical and Experimental Pathology. Available at: [Link]

  • Al-Atrash, G., et al. (2022). Genetic Events Inhibiting Apoptosis in Diffuse Large B Cell Lymphoma. Cancers. Available at: [Link]

  • Krysov, S. V., et al. (2023). Unlocking the Secrets of Regulated Cell Death in Large B-Cell Lymphoma Beyond Apoptosis: Signaling Pathways and Therapeutic Options. International Journal of Molecular Sciences. Available at: [Link]

  • JoVE. (2023). The Intrinsic Apoptotic Pathway. Journal of Visualized Experiments. Available at: [Link]

  • Pozarowski, P., et al. (2008). Rapid quantification of cell viability and apoptosis in B-cell lymphoma cultures using cyanine SYTO probes. PubMed. Available at: [Link]

  • Spriano, F., et al. (2021). Main pathways involved in the proliferation and survival of DLBCL lymphoma and their potential inhibitors. ResearchGate. Available at: [Link]

  • de Wijn, R., et al. (2007). Inhibition of the Intrinsic Apoptosis Pathway Downstream of Caspase-9 Activation Causes Chemotherapy Resistance in Diffuse Large B-Cell Lymphoma. Clinical Cancer Research. Available at: [Link]

  • Schwickart, M., et al. (2005). Immunohistochemical profiling of caspase signaling pathways predicts clinical response to chemotherapy in primary nodal diffuse large B-cell lymphomas. Blood. Available at: [Link]

  • Su, Y., et al. (2021). Bafilomycin A1 induces caspase-dependent apoptosis and inhibits autophagy flux in diffuse large B cell lymphoma. Preprints.org. Available at: [Link]

  • Network of Cancer Research. (2021). Z-VAD-FMK is a Well-Known pan Caspase Inhibitor. NCR. Available at: [Link]

  • Lee, Y. J., et al. (2019). Pan-caspase Inhibitors Induce Necroptosis via ROS-mediated Activation of Mixed Lineage Kinase Domain-Like Protein and p38 in Classically Activated Macrophages. Nitric Oxide. Available at: [Link]

  • Al-Harbi, S., et al. (2023). Advancements in B-Cell Non-Hodgkin's Lymphoma: From Signaling Pathways to Targeted Therapies. Cancers. Available at: [Link]

  • Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology. Available at: [Link]

  • Phelan, J. D., et al. (2022). Advances in Understanding of Metabolism of B-Cell Lymphoma: Implications for Therapy. Cancers. Available at: [Link]

  • Wang, M., et al. (2021). Development of molecular intervention strategies for B-cell lymphoma. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Egle, A., et al. (2004). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Leukemia & Lymphoma. Available at: [Link]

  • Pozarowski, P., et al. (2008). Rapid Quantification of Cell Viability and Apoptosis in B-Cell Lymphoma Cultures Using Cyanine SYTO Probes. Springer Nature Experiments. Available at: [Link]

  • Kaji, T., et al. (2015). Caspase-dependent drug-induced apoptosis is regulated by cell surface sialylation in human B-cell lymphoma. Spandidos Publications. Available at: [Link]

  • Newbold, M. J., et al. (2008). Analysis of the apoptotic and therapeutic activities of histone deacetylase inhibitors by using a mouse model of B cell lymphoma. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Rinaldi, A., et al. (2014). Cell viability assays on BL and DLBCL cell-lines. ResearchGate. Available at: [Link]

  • Jia, L., et al. (2020). TEOA Inhibits Proliferation and Induces DNA Damage of Diffuse Large B-Cell Lymphoma Cells Through Activation of the ROS-Dependent p38 MAPK Signaling Pathway. Frontiers in Oncology. Available at: [Link]

  • Klaus, G. G. (2003). Proliferative assays for B cell function. Current Protocols in Immunology. Available at: [Link]

  • Vivia Biotech. B-Cell Proliferation Assay. Vivia Biotech. Available at: [Link]

  • Axion Biosystems. (2022). The best cell viability assays to measure adoptive cell therapy potency. Drug Discovery World. Available at: [Link]

  • Virginia Commonwealth University. (2020). Investigating BCL-2 Family Regulated Apoptosis in B-Cell Lymphoma. VCU Scholars Compass. Available at: [Link]

  • British Society for Immunology. Proliferation assay. immunology.org. Available at: [Link]

  • PubChem. Val-Arg-Pro-DL-Arg-Fluoromethylketone. PubChem. Available at: [Link]

  • Agilent Technologies. Manual: Cell Proliferation Assay Kit. Agilent. Available at: [Link]

  • Kim, H. J., et al. (2020). Rationale behind using valproic acid for Non-Hodgkin lymphoma: a biomolecular perspective. Blood Research. Available at: [Link]

  • Bah, A., et al. (2012). Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors. PLoS ONE. Available at: [Link]

Sources

Targeting the Paracaspase MALT1: A Technical Deep Dive into Z-VRPR-FMK

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Z-VRPR-FMK Target Specificity and Biological Activity Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Z-VRPR-FMK is a cell-permeable, irreversible peptide inhibitor designed to target MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) .[1][2][3] Unlike canonical caspases that cleave after aspartate residues, MALT1 is a paracaspase with arginine-specific proteolytic activity.[4] Z-VRPR-FMK utilizes a tetrapeptide recognition sequence (Val-Arg-Pro-Arg) coupled to a fluoromethylketone (FMK) warhead to covalently bind the active site cysteine (C464) of MALT1.

This guide analyzes the compound’s mechanism, validates its specificity profile against off-target proteases, and details protocols for assessing its biological activity in Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) models.

Molecular Mechanism and Target Engagement

Chemical Architecture
  • Sequence: Z-Val-Arg-Pro-Arg-FMK

  • Warhead: Fluoromethylketone (FMK). This electrophilic group acts as a suicide substrate.

  • Recognition Motif: The VRPR sequence mimics the P4-P1 substrate specificity of MALT1, distinct from the DEVD or IETD motifs recognized by Caspase-3 and Caspase-8, respectively.

Mechanism of Action (MoA)

Upon binding to the MALT1 catalytic pocket, the FMK group undergoes nucleophilic attack by the thiolate anion of the conserved catalytic cysteine (Cys464 ). This results in the formation of a stable thioether adduct, irreversibly inactivating the protease.

Pathway Impact: MALT1 is the effector component of the CBM complex (CARMA1-BCL10-MALT1).[4][5] Its protease activity is required to cleave negative regulators of NF-κB, specifically A20 (TNFAIP3) and RelB , and to process BCL10 for optimal signaling. Inhibition by Z-VRPR-FMK prevents these cleavage events, sustaining the "brakes" on the NF-κB pathway and driving ABC-DLBCL cells into G0/G1 arrest or apoptosis.[1]

Target Specificity: The Arginine vs. Aspartate Distinction

A critical technical challenge in using peptide-FMK inhibitors is avoiding cross-reactivity with other cysteine proteases. Z-VRPR-FMK achieves high specificity through P1 residue selection.

Biochemical Selectivity Profile

The primary determinant of Z-VRPR-FMK specificity is the P1 Arginine .

  • Caspases (3, 7, 8, 9): Strictly require Aspartate (D) at the P1 position.

  • MALT1: Strictly requires Arginine (R) at the P1 position.

Quantitative Specificity Data:

Target ProteaseIC50 / KiInteraction TypeBiological Consequence
MALT1 (Human) Ki: ~0.14 µM Irreversible CovalentInhibition of NF-κB; Cytotoxicity in ABC-DLBCL
Caspase-3> 100 µMNegligibleNone at therapeutic doses
Caspase-8> 100 µMNegligibleNone at therapeutic doses
Metacaspase (AtmC9)ActiveCovalentN/A (Plant/Fungal relevance)
Functional Specificity Control (The "ABC vs. GCB" Test)

In cellular models, specificity is validated by differential toxicity.

  • ABC-DLBCL (e.g., OCI-Ly3, HBL-1): Dependent on constitutive MALT1 activity. Treatment with Z-VRPR-FMK (25–50 µM) induces widespread apoptosis.

  • GCB-DLBCL (e.g., SUDHL-4, BJAB): MALT1-independent. Treatment with Z-VRPR-FMK at identical concentrations shows no significant cytotoxicity .

  • Interpretation: If Z-VRPR-FMK had significant off-target activity against housekeeping caspases (like Caspase-3), it would induce apoptosis in both subtypes. The survival of GCB-DLBCL cells serves as a robust negative control for off-target toxicity.

Biological Activity and Signaling Pathways[6][7][8][9]

Signaling Diagram (MALT1-NF-κB Axis)

The following diagram illustrates the CBM complex signaling cascade and the specific intervention point of Z-VRPR-FMK.

MALT1_Signaling Receptor BCR / TCR Stimulation CBM CBM Complex (CARMA1 - BCL10 - MALT1) Receptor->CBM Oligomerization MALT1_Active MALT1 Protease (Activated) CBM->MALT1_Active Auto-proteolysis Substrate_A20 A20 (TNFAIP3) (NF-kB Inhibitor) MALT1_Active->Substrate_A20 Cleaves/Inactivates Substrate_BCL10 BCL10 MALT1_Active->Substrate_BCL10 Cleaves (Fine-tuning) Substrate_RelB RelB MALT1_Active->Substrate_RelB Cleaves (Release) Inhibitor Z-VRPR-FMK Inhibitor->MALT1_Active Irreversible Inhibition (Covalent Bond) NFkB NF-kB Complex (p65/p50) Substrate_A20->NFkB Inhibits (if uncleaved) Transcription Transcription: IL-6, IL-10, FLIP, Bcl-xL NFkB->Transcription Promotes Survival

Caption: Z-VRPR-FMK blocks the proteolytic function of MALT1, preventing the cleavage of negative regulators like A20, thereby suppressing NF-κB-driven survival signals.[6]

Key Biological Readouts
  • BCL10 Cleavage: MALT1 cleaves BCL10 at Arg228. Z-VRPR-FMK treatment results in the disappearance of the cleaved BCL10 fragment and accumulation of full-length BCL10.

  • A20 Stabilization: MALT1 cleaves A20 to sustain NF-κB signaling. Inhibition stabilizes full-length A20, re-establishing the negative feedback loop.

  • Decreased Cytokine Production: Significant reduction in IL-6 and IL-10 secretion.

Experimental Protocols

Protocol A: Cellular Target Engagement (BCL10 Cleavage Assay)

Objective: Confirm intracellular inhibition of MALT1 protease activity by Z-VRPR-FMK via Western Blot.

Reagents:

  • ABC-DLBCL cell line (e.g., OCI-Ly3 or HBL-1).[7]

  • Z-VRPR-FMK (dissolved in DMSO, 50 mM stock).

  • Anti-BCL10 antibody (C-terminal epitope).

Workflow:

  • Seeding: Seed OCI-Ly3 cells at

    
     cells/mL in 6-well plates.
    
  • Treatment:

    • Condition 1: DMSO Vehicle Control (0.1%).

    • Condition 2: Z-VRPR-FMK (50 µM).[3][7]

    • Note: High concentration is required due to poor membrane permeability of the charged Arginine residues.

  • Incubation: Incubate for 16–24 hours at 37°C, 5% CO2.

  • Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease inhibitors (exclude caspase inhibitors like PMSF if assessing downstream apoptosis, but essential here is to stop degradation).

  • Western Blot:

    • Load 30 µg protein per lane.

    • Blot for BCL10.[3]

    • Result: Vehicle lanes will show a doublet (Full length ~32kDa + Cleaved fragment). Z-VRPR-FMK lanes should show only the full-length band, indicating 100% inhibition of cleavage.

Protocol B: Fluorogenic MALT1 Activity Assay (Biochemical)

Objective: Determine IC50 of Z-VRPR-FMK in a cell-free system.

Reagents:

  • Recombinant human MALT1 (catalytic domain).

  • Substrate: Ac-LRSR-AMC (Fluorogenic).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Sodium Citrate (Citrate is critical to induce MALT1 dimerization/activation).

Workflow:

  • Preparation: Dilute MALT1 enzyme to 10-20 nM in Assay Buffer.

  • Inhibitor Addition: Add serial dilutions of Z-VRPR-FMK (0.1 nM to 10 µM). Incubate for 30 minutes at 30°C to allow covalent modification.

  • Substrate Initiation: Add Ac-LRSR-AMC (final conc. 50 µM).

  • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear range. Plot % Activity vs. Log[Inhibitor] to derive IC50.

References

  • Ferch, U. et al. (2009). "Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells." Journal of Experimental Medicine. Link

  • Hailfinger, S. et al. (2009). "Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma." Proceedings of the National Academy of Sciences (PNAS). Link

  • Rebeaud, F. et al. (2008). "The proteolytic activity of the paracaspase MALT1 is key in T cell activation."[8] Nature Immunology. Link

  • Hachmann, J. & Salvesen, G.S. (2016). "The paracaspase MALT1: biology, structure, and inhibition." Biochimie. Link

  • Fontan, L. et al. (2012). "MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo." Cancer Cell. Link

Sources

Technical Comparison of Peptide-Based Inhibitors: Z-VRPR-FMK vs. Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-VAD-FMK and Z-VRPR-FMK are both peptide-mimetic fluoromethylketone (FMK) inhibitors used to arrest specific proteolytic pathways, yet they occupy diametrically opposed roles in cell signaling research.

  • Z-VAD-FMK is a pan-caspase inhibitor (the "Sledgehammer").[1] It is the gold standard for blocking apoptosis but carries a critical, often overlooked risk: the induction of necroptosis via Caspase-8 blockade.

  • Z-VRPR-FMK is a MALT1-specific inhibitor (the "Scalpel"). It targets the paracaspase activity of the CBM signalosome, selectively dampening NF-κB signaling in lymphocytes and lymphomas without broadly affecting apoptotic machinery.

This guide details the structural basis, mechanistic divergence, and experimental protocols for utilizing these tools with precision.

Part 1: Chemical & Structural Analysis

Both compounds utilize the Fluoromethylketone (FMK) warhead.[2] This electrophilic group acts as a suicide substrate, forming an irreversible covalent thiomethyl ether bond with the catalytic cysteine residue of the target protease. The specificity lies entirely in the peptide sequence attached to the warhead.

Z-VAD-FMK (Pan-Caspase)[1][3][4][5][6][7]
  • Sequence: Z-Val-Ala-Asp(OMe)-FMK[3]

  • Target Recognition: The Aspartate (Asp/D) residue at the P1 position is the universal recognition motif for caspases, which cleave after aspartic acid.

  • Scope: Inhibits Caspases 1, 3, 4, 5, 7, 8, 9, and 10.[4]

  • Permeability: The O-methylation (OMe) of the aspartate side chain enhances cell permeability by neutralizing the negative charge.

Z-VRPR-FMK (MALT1 Specific)
  • Sequence: Z-Val-Arg-Pro-Arg-FMK[5]

  • Target Recognition: The Arginine (Arg/R) at P1 and Proline (Pro/P) at P2 are critical. MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a paracaspase (metacaspase family) that cleaves after Arginine, not Aspartate.

  • Scope: Highly selective for MALT1; does not inhibit caspases.

  • Permeability: The presence of two positively charged Arginine residues reduces membrane permeability compared to Z-VAD, often necessitating higher working concentrations (50–100 µM) or longer incubation times.

Part 2: Mechanistic Deep Dive & Signaling Pathways

Z-VAD-FMK: The Apoptosis-Necroptosis Switch

Researchers often use Z-VAD-FMK to prove cell death is apoptotic. However, inhibiting Caspase-8 removes the "brake" on the RIPK1/RIPK3 necrosome, potentially switching the cell from silent apoptosis to inflammatory necroptosis.

Z_VAD_Mechanism TNFR Death Receptor (TNFR1/Fas) ComplexI Complex I (TRADD/TRAF2/RIPK1) TNFR->ComplexI Casp8 Caspase-8 (Active) ComplexI->Casp8 Pro-Caspase 8 Cleavage RIPK_Complex Necrosome (RIPK1/RIPK3/MLKL) ComplexI->RIPK_Complex If Casp-8 blocked Apoptosis APOPTOSIS (Non-inflammatory) Casp8->Apoptosis Executes Casp8->RIPK_Complex Inhibits (Cleaves RIPK1) Necroptosis NECROPTOSIS (Inflammatory) RIPK_Complex->Necroptosis Membrane Rupture ZVAD Z-VAD-FMK ZVAD->Casp8 Irreversible Blockade

Figure 1: Z-VAD-FMK blocks Caspase-8, preventing apoptosis but inadvertently stabilizing the RIPK1/3 necrosome, triggering necroptosis.

Z-VRPR-FMK: The CBM Complex & NF-κB

In activated B-cells (especially ABC-DLBCL), the B-cell receptor (BCR) signals through the CBM complex (CARMA1-BCL10-MALT1). MALT1 acts as a protease to cleave negative regulators (like A20 and RelB), keeping the NF-κB pathway chronically active. Z-VRPR-FMK severs this loop.

Z_VRPR_Mechanism BCR B-Cell Receptor (BCR) CBM CBM Complex (CARMA1/BCL10/MALT1) BCR->CBM MALT1_Protease MALT1 (Protease Activity) CBM->MALT1_Protease Oligomerization Substrates Negative Regulators (A20, RelB, CYLD) MALT1_Protease->Substrates Cleaves/Inactivates NFkB NF-κB (Nuclear Translocation) Substrates->NFkB Normally inhibits Substrates->NFkB Intact Substrates Block NF-κB Proliferation Lymphoma Survival & Proliferation NFkB->Proliferation ZVRPR Z-VRPR-FMK ZVRPR->MALT1_Protease Covalent Binding (Active Site)

Figure 2: Z-VRPR-FMK inhibits MALT1 protease activity, preserving negative regulators (A20, RelB) and silencing aberrant NF-κB signaling.

Part 3: Experimental Protocols & Best Practices

Reconstitution and Storage

Both inhibitors are hydrophobic peptides. Proper handling is essential to prevent precipitation.

  • Solvent: High-grade anhydrous DMSO (Dimethyl Sulfoxide).

  • Stock Concentration: Prepare 20 mM (Z-VAD) or 10 mM (Z-VRPR) stocks.

  • Aliquoting: Critical. Avoid freeze-thaw cycles. Aliquot into single-use volumes (e.g., 10-20 µL) and store at -20°C (short term) or -80°C (long term).

  • Desiccation: Store vials in a desiccator; moisture hydrolyzes the FMK group.

Dosing & Application Guide
FeatureZ-VAD-FMK ProtocolZ-VRPR-FMK Protocol
Typical Working Conc. 20 – 50 µM 50 – 100 µM (Due to lower permeability)
Pre-Incubation 30–60 mins before inducing apoptosis.1–2 hours before stimulating BCR/PMA.
Duration Short-term (4–24 hours). Long-term risks toxicity.Medium-term (24–48 hours) for proliferation assays.
Control Z-FA-FMK (Negative control peptide).Z-FA-FMK or inactive MALT1 mutant lines.
Key Readout Prevention of PARP cleavage; Lack of Annexin V staining.Intact full-length RelB or A20 (Western Blot).
Validated Assay Workflows
A. Confirming MALT1 Inhibition (Z-VRPR-FMK)
  • Objective: Verify Z-VRPR-FMK is hitting its target in DLBCL cells (e.g., OCI-Ly3).

  • Step 1: Seed cells at

    
     cells/mL.
    
  • Step 2: Treat with 75 µM Z-VRPR-FMK for 2 hours.

  • Step 3: Stimulate with PMA/Ionomycin (to force CBM assembly) for 30–60 mins.

  • Step 4: Lyse cells in RIPA buffer with protease inhibitors (exclude FMK inhibitors in lysis buffer).

  • Step 5: Western Blot for Bcl-10 (cleavage product) or RelB .

    • Result: Vehicle cells show a lower molecular weight cleavage band. Z-VRPR treated cells show only the full-length protein.

B. Distinguishing Apoptosis vs. Necroptosis (Z-VAD-FMK)
  • Objective: Determine if cell death is Caspase-dependent.

  • Step 1: Treat cells with death stimulus (e.g., TNF-α + Cycloheximide).

  • Step 2: Condition A: Stimulus only. Condition B: Stimulus + 20 µM Z-VAD-FMK .

  • Step 3: Measure viability (ATP or PI staining) at 12h.

  • Analysis:

    • If Z-VAD rescues viability

      
      Apoptosis .
      
    • If Z-VAD accelerates death or has no effect

      
       Suspect Necroptosis .
      
    • Validation: Add Necrostatin-1 (RIPK1 inhibitor). If Nec-1 + Z-VAD rescues cells, it is confirmed Necroptosis.[6]

Part 4: Troubleshooting & Limitations

  • Off-Target Effects (Z-VAD): High concentrations (>50 µM) of Z-VAD-FMK can inhibit non-caspase proteases like Cathepsin B and Calpain. Always perform a titration curve.

  • Solubility Issues (Z-VRPR): If precipitation occurs in media, dilute the DMSO stock 1:10 in media before adding to the bulk culture, ensuring rapid mixing.

  • Necroptosis Artifacts: If Z-VAD-FMK treatment kills your control cells, your cell line may have high basal RIPK3 levels. You must co-treat with Necrostatin-1.

References

  • Mechanism of MALT1 Inhibition: Hachmann, J., & Salvesen, G. S. (2016). The paracaspase MALT1: biology, pathology, and targeting. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics. Link

  • Z-VRPR-FMK Specificity: Fontan, L., et al. (2012).[7] MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[7] Cancer Cell.[7] Link

  • Z-VAD-FMK and Necroptosis: Vandenabeele, P., et al. (2010). Shifting the balance: the switch between apoptosis and necrosis. Current Opinion in Cell Biology. Link

  • MALT1 Substrate Identification: Coornaert, B., et al. (2008). T cell antigen receptor stimulation induces MALT1 paracaspase-mediated cleavage of the NF-kappaB inhibitor A20. Nature Immunology. Link

  • Peptide Inhibitor Protocols: McStay, G. P., et al. (2008). Salvesen GS. Methods for measuring caspase activation and inhibition.[4] Cold Spring Harbor Protocols. Link

Sources

Val-Arg-Pro-DL-Arg-Fluoromethylketone structure and molecular weight

[1][2]

Executive Summary

Val-Arg-Pro-DL-Arg-Fluoromethylketone is a cell-permeable, irreversible inhibitor targeting MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) , a paracaspase essential for NF-κB activation in lymphocytes.[1]

The compound functions as a substrate mimetic.[1] Its peptide sequence (Val-Arg-Pro-Arg ) corresponds to the P4-P1 recognition site of the natural MALT1 substrate, BCL10 .[1] The fluoromethylketone (FMK) moiety acts as an electrophilic warhead, forming a covalent thioether bond with the active site cysteine of the protease, thereby permanently disabling its catalytic function.[1]

Note on Nomenclature: While the core peptide sequence is Val-Arg-Pro-Arg, the reagent is almost exclusively supplied with an N-terminal Benzyloxycarbonyl (Z) group to enhance cellular uptake and stability.[1] Consequently, this guide refers to the compound as Z-VRPR-FMK to align with experimental reality.

Chemical Architecture & Physicochemical Properties[1][3][4]

The efficacy of Z-VRPR-FMK relies on its tripartite structure: the N-terminal cap (lipophilicity), the tetrapeptide backbone (specificity), and the C-terminal warhead (reactivity).[1]

Structural Specifications
PropertyData
Common Name Z-VRPR-FMK
Full Chemical Name Z-Val-Arg-Pro-DL-Arg-Fluoromethylketone
Target Protease MALT1 (Paracaspase)
Chemical Formula C₃₁H₄₉FN₁₀O₆ (Free Base)
Molecular Weight 676.78 g/mol (Free Base)
Salt Forms Often supplied as TFA salt (MW ~790–818 g/mol depending on stoichiometry)
CAS Number 1381885-28-4 (Free Base); 1926163-57-6 (Salt/Isomer)
Solubility DMSO (>10 mM); Water (Low, <1 mg/mL)
Appearance White to off-white lyophilized powder
Structural Diagram (Connectivity)

The following diagram illustrates the logical connectivity of the molecule, highlighting the functional roles of each segment.

ChemicalStructureZ_GroupZ-Group (N-Cap)(Benzyloxycarbonyl)Function: Cell PermeabilityValVal (P4)Hydrophobic interactionZ_Group->ValAmide BondArg1Arg (P3)Positively chargedVal->Arg1Peptide BondProPro (P2)Turn/ConformationArg1->ProPeptide BondArg2DL-Arg (P1)Substrate Recognition(Racemic Mixture)Pro->Arg2Peptide BondFMKFMK Warhead(Fluoromethylketone)Function: Covalent AlkylationArg2->FMKKetone Linkage

Figure 1: Structural connectivity of Z-VRPR-FMK.[1][] The Z-group facilitates entry into the cell, the VRPR sequence docks into the MALT1 active site, and the FMK group executes the irreversible inhibition.

Mechanism of Action: Irreversible Alkylation

Z-VRPR-FMK distinguishes itself from reversible competitive inhibitors by forming a permanent covalent bond with the enzyme.[1]

  • Recognition: The VRPR motif binds to the substrate-binding pocket of MALT1.[1] The P1 Arginine is critical, as MALT1 has a high specificity for cleaving after Arginine residues (unlike Caspases which prefer Aspartate).[1]

  • Stereochemistry (DL-Arg): The inclusion of DL-Arg at the P1 position implies a racemic mixture.[1] The L-Arg isomer is the biologically active component that fits the MALT1 stereochemical requirements. The D-isomer is generally inactive but inert.[1]

  • Alkylation: The fluorine atom in the fluoromethylketone group is a good leaving group.[1] When the catalytic Cysteine (Cys464) of MALT1 attacks the ketone carbonyl, the resulting intermediate facilitates the displacement of the fluoride ion, forming a stable thioether adduct.

Pathway Diagram: MALT1 Inhibition

MechanismMALT1Active MALT1(Paracaspase)SubstrateEndogenous Substrate(BCL10, A20, RelB)MALT1->SubstrateCleavage (Blocked)ComplexMichaelis Complex[MALT1 : Z-VRPR-FMK]MALT1->ComplexBinding (VRPR Motif)InhibitorZ-VRPR-FMK(Inhibitor)Inhibitor->ComplexBinding (VRPR Motif)NFkBNF-κB Signaling(Proliferation/Survival)Substrate->NFkBActivationInhibitedIrreversibly Inhibited MALT1(Covalent Thioether Adduct)Complex->InhibitedAlkylation of Cys464(-HF Release)Inhibited->NFkBPathway Suppression

Figure 2: Mechanism of Action.[1] Z-VRPR-FMK intercepts MALT1, preventing the cleavage of BCL10 and A20, thereby silencing the downstream NF-κB signaling pathway.

Experimental Protocols

Reconstitution and Storage

Proper handling is critical due to the hygroscopic nature of the peptide and the hydrolytic susceptibility of the FMK group.

  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.[1]

  • Stock Concentration: Prepare a 10 mM stock solution.

    • Calculation: To prepare 100 μL of 10 mM stock, dissolve 0.677 mg of Z-VRPR-FMK (Free base MW 676.[1]8) in 100 μL DMSO. Note: Adjust calculation if using the TFA salt form (MW ~818).

  • Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C . Avoid freeze-thaw cycles.[1][3]

In Vitro MALT1 Activity Assay

This protocol validates the inhibitory capacity of Z-VRPR-FMK using a fluorogenic substrate (e.g., Ac-LRSR-AMC ).[1]

Materials:

  • Recombinant MALT1 enzyme.[1]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Sodium Citrate (Citrate stabilizes MALT1 high-activity conformation).[1]

  • Substrate: Ac-LRSR-AMC (Fluorogenic).[1]

  • Inhibitor: Z-VRPR-FMK.[1][4][][5][3][6]

Workflow:

  • Pre-incubation: Dilute Z-VRPR-FMK in Assay Buffer (range: 0.1 nM to 10 μM).[1] Incubate with recombinant MALT1 (e.g., 10-50 nM) for 30 minutes at 30°C . This allows the irreversible covalent bond to form.[1]

  • Substrate Addition: Add Ac-LRSR-AMC (final concentration 50 μM).

  • Measurement: Monitor fluorescence intensity (Ex: 380 nm / Em: 460 nm) kinetically for 60 minutes.

  • Analysis: Plot the slope of fluorescence (RFU/min) against inhibitor concentration to determine IC50.[1] Note: For irreversible inhibitors, k_inact/K_I is a more accurate metric than IC50, which is time-dependent.

References

  • PubChem. (2024).[1] Compound Summary: Z-Val-Arg-Pro-DL-Arg-fluoromethylketone.[1][][5][3][7] Retrieved from [Link]

  • Fontan, L., et al. (2012).[1] MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[1][4] Cancer Cell.[1][4] (Demonstrates the biological application of Z-VRPR-FMK).

Technical Guide: MALT1 Protease Inhibition by Peptide Fluoromethylketones

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers investigating the proteolytic activity of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) and its inhibition using peptide fluoromethylketones (FMKs), specifically focusing on the gold-standard tool compound Z-VRPR-FMK .

Executive Summary & Therapeutic Rationale

MALT1 is a unique paracaspase that functions as both a scaffold and an arginine-specific cysteine protease within the CBM (CARMA1-BCL10-MALT1) signalosome.[1] In activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), constitutive MALT1 protease activity drives NF-


B signaling by cleaving negative regulators (e.g., A20, RelB).[1][2][3]

Peptide fluoromethylketones (FMKs), particularly Z-VRPR-FMK , act as irreversible, active-site directed inhibitors. Unlike reversible small molecules, FMKs covalently modify the catalytic cysteine (Cys464), providing a robust tool for validating MALT1 as a therapeutic target. However, their utility is governed by strict structural requirements and specific assay conditions (e.g., kosmotropic activation) that differ significantly from standard caspase protocols.

Mechanism of Action: The "Warhead" and the "Address"

The inhibition of MALT1 by Z-VRPR-FMK relies on a two-component molecular design: the peptide sequence (the address) and the fluoromethylketone (the warhead).[1]

Structural Specificity (The Address)

Unlike caspases, which cleave after Aspartate (Asp), MALT1 is an arginine-specific protease.[2]

  • P1 Position (Arginine): The S1 pocket of MALT1 is highly acidic, interacting with the positively charged guanidinium group of the P1 Arginine in the inhibitor.

  • Sequence (VRPR): The tetrapeptide Val-Arg-Pro-Arg (VRPR) mimics the optimal substrate cleavage site found in BCL10. The Proline at P2 is critical for positioning the scissile bond in the active site.

Covalent Modification (The Warhead)

The fluoromethylketone (FMK) group acts as an electrophilic trap.

  • Binding: The peptide moiety guides the inhibitor into the catalytic cleft.

  • Thiohemiketal Formation: The catalytic thiol of Cys464 attacks the carbonyl carbon of the ketone.

  • Alkylation (Irreversible): The resulting intermediate undergoes a rearrangement where the fluoride acts as a leaving group, leading to the formation of a stable thioether bond. This permanently inactivates the enzyme.

Pathway Visualization

The following diagram illustrates the critical role of MALT1 protease activity in the NF-


B signaling pathway and the specific point of FMK inhibition.

MALT1_Signaling Receptor BCR / TCR Stimulation CBM CBM Complex Assembly (CARMA1 - BCL10 - MALT1) Receptor->CBM Phosphorylation MALT1_Inactive MALT1 (Monomer/Inactive) CBM->MALT1_Inactive Recruitment MALT1_Active MALT1 (Dimer/Active Protease) MALT1_Inactive->MALT1_Active Dimerization Substrates Substrates: A20, RelB, BCL10, CYLD MALT1_Active->Substrates Binds Cleavage Proteolytic Cleavage (Inactivation of Inhibitors) Substrates->Cleavage Catalysis NFkB NF-κB Activation (Nuclear Translocation) Cleavage->NFkB Disinhibition Inhibitor Z-VRPR-FMK (Irreversible Inhibitor) Inhibitor->MALT1_Active Covalent Modification (Cys464)

Caption: MALT1 acts downstream of CBM assembly. Z-VRPR-FMK covalently binds the active MALT1 dimer, preventing substrate cleavage and blocking NF-κB activation.

Experimental Protocols: Validated Workflows

In Vitro Fluorogenic Activity Assay

Critical Insight (The Citrate Switch): Recombinant MALT1 is essentially inactive in standard physiological buffers because it exists as a monomer. To measure inhibition in vitro, you must induce dimerization using a kosmotropic salt (e.g., Sodium Citrate). Failure to include citrate is the most common cause of assay failure.

Materials
  • Enzyme: Recombinant human MALT1 (full length or paracaspase domain).

  • Substrate: Ac-LRSR-AMC (Fluorogenic).[4]

    
    .
    
  • Inhibitor: Z-VRPR-FMK (dissolved in DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.8 M Sodium Citrate , 1 mM EDTA, 10 mM DTT.[5]

Protocol Steps
  • Preparation: Dilute MALT1 to 2x final concentration (e.g., 20-50 nM) in Assay Buffer.

  • Inhibitor Incubation: Add Z-VRPR-FMK (varying concentrations) to the MALT1 solution.

    • Note: Since FMKs are irreversible, potency is time-dependent. Pre-incubate for 30 minutes at 30°C to allow covalent bond formation.

  • Substrate Addition: Add Ac-LRSR-AMC (final conc. 20-50 µM) to initiate the reaction (if not fully inhibited).

  • Detection: Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.

  • Analysis: Determine the initial velocity (

    
    ) or residual activity. For irreversible inhibitors, calculating 
    
    
    
    is more accurate than
    
    
    .
Cell-Based Inhibition (Western Blot)

Critical Insight (Permeability): Z-VRPR-FMK is a large, charged tetrapeptide. It has poor membrane permeability compared to small molecules. While biochemical


 might be in the nanomolar range, cellular assays often require 50–100 µM  concentrations to observe effect.
Protocol Steps
  • Cell Line: ABC-DLBCL lines (e.g., OCI-Ly3, HBL-1).[6]

  • Treatment: Treat cells with Z-VRPR-FMK (0, 10, 50, 100 µM) for 6–12 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors (omit MALT1 inhibitors in the lysis buffer if assessing downstream targets, but Z-VRPR-FMK is irreversible so it should persist).

  • Readout: Perform Western Blot for MALT1 substrates.

    • Target: BCL10 (Look for cleavage band at ~23 kDa vs full length 32 kDa).

    • Target: RelB (Cleavage reduces stability; look for disappearance of full-length protein).

Data Presentation & Analysis

Quantitative Comparison of Inhibitors

When evaluating Z-VRPR-FMK against other tool compounds, use the following metrics.

ParameterZ-VRPR-FMK (Peptide FMK)Small Molecule (e.g., MI-2)Notes
Binding Mode Irreversible (Covalent)Irreversible (Covalent)Both target Cys464.
P1 Specificity High (Arginine)ModeratePeptide mimics natural substrate.
Cell Permeability Low (Requires >50 µM)High (Active at ~1-5 µM)Peptides are charged/polar.
Selectivity High for MALT1 vs CaspasesVariableP1 Arg excludes Caspases (Asp-specific).
In Vitro

~ 1,500

~ 5,000

Rate of inactivation.
Kinetic Analysis Workflow

The following diagram details the logic flow for determining the kinetic parameters of irreversible inhibition.

Kinetic_Analysis Start Raw Fluorescence Data (RFU vs Time) Slope Calculate Slope (V) Linear Region Start->Slope Kobs Determine k_obs ln(Residual Activity) vs Time Slope->Kobs Pseudo-first order Plot Plot k_obs vs [Inhibitor] Kobs->Plot Result Calculate k_inact / K_I (Second-order rate constant) Plot->Result Hyperbolic fit

Caption: Workflow for deriving second-order rate constants (


) for irreversible inhibitors like Z-VRPR-FMK.

Challenges & Troubleshooting

Toxicity and Off-Target Effects

While Z-VRPR-FMK is highly selective for MALT1 over caspases due to the Arginine residue, the fluoromethylketone moiety is a reactive electrophile.

  • Glutathione Depletion: At high concentrations (>100 µM), FMKs can alkylate cellular glutathione, leading to oxidative stress and non-specific toxicity.

  • Control: Always use a non-binding control peptide (e.g., Z-FA-FMK) or an inactive enantiomer if available, though Z-VRPR-FMK is specific enough that the primary control is often untreated vs treated.

Stability

FMKs are susceptible to hydrolysis in aqueous buffers with high pH.

  • Storage: Store lyophilized at -20°C.

  • Reconstitution: Dissolve in dry DMSO. Avoid freeze-thaw cycles of the DMSO stock.

  • Buffer pH: Keep assay buffers < pH 8.0 to prevent spontaneous hydrolysis of the warhead.

References

  • Hachmann, J., & Salvesen, G. S. (2016). The paracaspase MALT1: Biology, structure, and inhibition. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. Cancer Cell.[6] Link

  • Eitelhuber, A. C., et al. (2011). Activity-based probes for detection of active MALT1 paracaspase in immune cells and lymphomas. Chemistry & Biology. Link

  • Rebeaud, F., et al. (2008). The proteolytic activity of the paracaspase MALT1 is key in T cell activation. Nature Immunology. Link

  • Yu, J. W., et al. (2011). Crystal structure of the mucosa-associated lymphoid tissue lymphoma translocation 1 (MALT1) paracaspase region.[7] Proceedings of the National Academy of Sciences. Link

Sources

Methodological & Application

Application Note: Protocol for Targeting MALT1 Paracaspase Activity in OCI-Ly3 Cells using Z-VRPR-FMK

Author: BenchChem Technical Support Team. Date: February 2026


B signaling in ABC-DLBCL.

Abstract & Biological Rationale

The OCI-Ly3 cell line represents the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][2][3] Unlike Germinal Center B-Cell (GCB) subtypes, OCI-Ly3 is characterized by chronic active B-Cell Receptor (BCR) signaling and constitutive NF-


B activation, driven by the CBM complex (CARD11-BCL10-MALT1).[1]

Z-VRPR-FMK is a cell-permeable, irreversible peptide inhibitor that targets the paracaspase (protease) activity of MALT1.[1] It covalently binds to the active site cysteine of MALT1, preventing the cleavage of substrates (e.g., BCL10, A20, RelB) that are essential for sustaining the NF-


B survival signal.[1]
Mechanistic Pathway (MALT1 Addiction)

The following diagram illustrates the signaling cascade in OCI-Ly3 and the specific intervention point of Z-VRPR-FMK.[1]

MALT1_Pathway BCR Chronic BCR Signaling CD79 CD79A/B BCR->CD79 CBM CBM Complex (CARD11-BCL10-MALT1) CD79->CBM Downstream Signaling MALT1_Act MALT1 Paracaspase (Active) CBM->MALT1_Act Substrates Substrates (BCL10, A20, RelB) MALT1_Act->Substrates Proteolytic Cleavage Cleaved Cleaved Substrates (Pro-Survival) Substrates->Cleaved NFkB NF-κB Nuclear Translocation Cleaved->NFkB Survival Cell Survival / Proliferation NFkB->Survival Inhibitor Z-VRPR-FMK (Irreversible Inhibitor) Inhibitor->MALT1_Act Blocks Active Site

Caption: Z-VRPR-FMK blocks MALT1 protease activity, preventing substrate cleavage required for NF-κB-driven survival.[1]

Experimental Prerequisites

Reagent Preparation
  • Compound: Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone).[1][4][5]

  • Molecular Weight: ~676.8 g/mol .[1][4]

  • Solubility: Soluble in DMSO.[1][3][6]

  • Stock Solution: Prepare a 50 mM stock in sterile, high-grade DMSO.

    • Note: This peptide is hygroscopic.[1][4] Equilibrate the vial to room temperature before opening to prevent moisture condensation, which hydrolyzes the FMK warhead.

    • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C. Avoid freeze-thaw cycles.

OCI-Ly3 Cell Culture Conditions

OCI-Ly3 cells are more fastidious than other lymphoma lines (e.g., Raji).[1] Strict adherence to medium composition is required to prevent spontaneous apoptosis.[1]

ParameterSpecificationCritical Note
Basal Medium RPMI 1640 or IMDMIMDM is preferred by some labs for higher density growth; RPMI is standard.[1]
Serum 20% Fetal Bovine Serum (FBS)Must be Heat-Inactivated (HI). 10% is often insufficient for OCI-Ly3 recovery after stress.[1]
Antibiotics 1% Penicillin/StreptomycinStandard.
Atmosphere 37°C, 5% CO2Maintain humidified atmosphere.
Density 0.5 - 2.0 x 10^6 cells/mLDo not allow to overgrow (>2.5M) or seed too sparse (<0.3M).[1]

Core Protocol: Treatment & Analysis

Experimental Workflow

The following workflow outlines the parallel processing for Biochemical (Western Blot) and Functional (Viability) assays.

Workflow cluster_Treat Treatment Phase Start OCI-Ly3 Maintenance (>90% Viability) Seed Seed Cells (0.5 x 10^6/mL) Start->Seed Dose Add Z-VRPR-FMK (0, 25, 50, 100 µM) Seed->Dose Control Control: DMSO or Z-FA-FMK Seed->Control Incubate_WB Incubate 24-48h (Biochemical) Dose->Incubate_WB Incubate_Viab Incubate 96h (Viability) Dose->Incubate_Viab Harvest Harvest Lysates Incubate_WB->Harvest Assay_CTG CTG / Annexin V Incubate_Viab->Assay_CTG Assay_WB Western Blot: Check BCL10/RelB Cleavage Harvest->Assay_WB

Caption: Parallel workflows for assessing MALT1 inhibition (24-48h) and cytotoxicity (96h).

Step-by-Step Procedure
Phase A: Cell Seeding
  • Viability Check: Ensure OCI-Ly3 viability is >90% using Trypan Blue or AO/PI staining.[1]

  • Seeding: Resuspend cells in fresh medium (RPMI + 20% HI-FBS) at a concentration of 0.5 x 10^6 cells/mL .

    • 6-well plate (Western Blot): 3 mL per well.

    • 96-well plate (Viability): 100 µL per well.

Phase B: Treatment (Dosing)

Z-VRPR-FMK has poor cell permeability compared to small molecules (e.g., MI-2).[1] Therefore, higher concentrations are required for effective inhibition.

  • Dose Range: Prepare 2X concentrations in medium to add to cells, or add directly from concentrated DMSO stocks (keeping DMSO < 0.2%).

    • Low: 10 µM (Often insufficient for complete inhibition in OCI-Ly3).[1]

    • Medium: 50 µM (Standard effective dose).[1]

    • High: 75-100 µM (Maximal inhibition).[1]

  • Controls:

    • Vehicle: DMSO (match the highest volume used in treatment).[1]

    • Negative Control: Z-FA-FMK (50 µM).[1] This is a cathepsin inhibitor that does not target MALT1, controlling for the peptide-FMK structure's non-specific effects.

Phase C: Incubation & Harvest[1]
  • For Western Blot (Target Engagement): Incubate for 24 to 48 hours .[1]

    • Rationale: You are looking for the accumulation of uncleaved substrates. This takes time to build up against the background of constitutive turnover.

  • For Viability (CTG/MTS): Incubate for 72 to 96 hours .

    • Rationale: OCI-Ly3 apoptosis downstream of NF-κB suppression is a delayed event compared to direct cytotoxic agents.[1]

Data Analysis & Expected Results

Western Blot Validation (The "Self-Validating" Step)

To confirm Z-VRPR-FMK is working, you must assay MALT1 substrates.[1] Do not assay for MALT1 protein levels (the inhibitor does not degrade MALT1).[1]

Target ProteinAntibody NoteExpected Result (Treated vs. Control)
BCL10 C-terminal antibodyControl: Visible lower MW band (cleaved).[1][7] Treated: Disappearance of lower band; accumulation of full-length.[1]
RelB Full lengthControl: Lower levels (due to degradation). Treated: Stabilization/Accumulation of full-length RelB.
CYLD N/ATreated: Reduction of lower MW cleavage fragment.
GAPDH/Actin Loading ControlEqual loading essential for quantification.
Viability Interpretation
  • GI50 (Growth Inhibition 50%): Expect a GI50 between 10 µM and 50 µM depending on the specific clone and serum batch.[1]

  • Note: If GI50 > 80 µM, verify cell line identity (ensure it is ABC-DLBCL) or check compound integrity (hydrolysis).

Troubleshooting & Optimization

  • Issue: No inhibition of BCL10 cleavage observed.

    • Cause: Compound hydrolysis.[1] The FMK group is labile.

    • Solution: Use a fresh aliquot.[1] Do not store diluted compound.[1] Ensure serum is Heat-Inactivated (active serum proteases can degrade the peptide).[1]

  • Issue: High toxicity in Control (Z-FA-FMK) samples.

    • Cause: Non-specific cathepsin inhibition affecting lysosomal function.[1]

    • Solution: Lower the concentration. If 50 µM is toxic in control, titrate down to 25 µM.

  • Issue: Inconsistent OCI-Ly3 growth.

    • Cause: Clumping.[1][8]

    • Solution: Pipette gently to break up large clumps before counting.[1] Ensure 20% FBS is used.

References

  • Hailfinger, S., et al. (2009).[1] "Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma." Proceedings of the National Academy of Sciences, 106(47), 19946-19951.[1] [1]

  • Ferch, U., et al. (2009).[1] "Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells."[1] Journal of Experimental Medicine, 206(11), 2313-2320.[1]

  • Nagel, D., et al. (2012).[1] "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas." Cancer Cell, 22(6), 825-837.[1]

  • DSMZ Cell Culture Data. "OCI-LY3 Cell Line Details." Leibniz Institute DSMZ.[1]

Sources

Application Note: Optimal Concentration of Z-VRPR-FMK for In Vitro MALT1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone) is a peptide-based, irreversible inhibitor specifically designed to target MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) .[1][2] MALT1 is a unique paracaspase that plays a critical role in lymphocyte activation (T-cells and B-cells) by regulating the NF-κB signaling pathway.[3]

Unlike canonical caspases that cleave after Aspartate residues, MALT1 cleaves substrates after Arginine residues.[1][4] Z-VRPR-FMK mimics the optimal substrate sequence for MALT1, allowing its fluoromethylketone (FMK) "warhead" to form a covalent bond with the active site cysteine of MALT1, thereby permanently disabling its proteolytic function.

Critical Challenge: While highly specific in a cell-free biochemical context, Z-VRPR-FMK exhibits poor cell permeability due to the presence of two positively charged arginine residues. Consequently, the "optimal" concentration differs by orders of magnitude between biochemical assays and whole-cell assays. This guide defines the optimal concentration windows to balance maximal inhibition against off-target toxicity.

Mechanism of Action & Signaling Pathway[5]

MALT1 functions as a scaffold and a protease within the CBM complex (CARD11-BCL10-MALT1). Upon T-cell or B-cell receptor (TCR/BCR) stimulation, MALT1 cleaves negative regulators (e.g., A20, RelB, CYLD), effectively releasing the "brakes" on NF-κB signaling.

Figure 1: MALT1 Signaling & Inhibition Point[3][6][7]

MALT1_Pathway Receptor TCR / BCR Stimulation CBM CBM Complex (CARD11-BCL10-MALT1) Receptor->CBM Recruitment MALT1_Active MALT1 Protease (Active) CBM->MALT1_Active Dimerization Cleavage Proteolytic Cleavage (Inactivation of Inhibitors) MALT1_Active->Cleavage Catalysis Substrates Substrates (RelB, A20, CYLD) Substrates->Cleavage NFkB NF-κB Activation (Nuclear Translocation) Cleavage->NFkB Disinhibition Inhibitor Z-VRPR-FMK (Irreversible Inhibitor) Inhibitor->MALT1_Active Covalent Binding (Alkylation of Cys)

Caption: Z-VRPR-FMK covalently binds the catalytic cysteine of MALT1, preventing substrate cleavage and downstream NF-κB activation.

Optimal Concentration Strategy

The optimal concentration is assay-dependent . You must distinguish between Biochemical IC50 (enzyme only) and Cellular EC50 (whole cell).

Biochemical vs. Cellular Discrepancy
  • Biochemical IC50: ~0.14 µM.[4] In a cell-free system, the inhibitor has direct access to the enzyme.

  • Cellular EC50: ~50–100 µM. The two arginine residues make the molecule hydrophilic and charged, impeding its ability to cross the hydrophobic cell membrane. High extracellular concentrations are required to drive sufficient intracellular accumulation.

Recommended Concentration Ranges
Assay TypeRecommended ConcentrationIncubation TimeRationale
Cell-Free Protease Assay 0.5 – 2 µM 30 min (Pre-incubation)Near-complete saturation of active sites without wasting reagent.
T-Cell / B-Cell Activation 50 – 75 µM 1 – 24 HoursOvercomes permeability barrier. <20 µM often yields partial/inconsistent results.
Lymphoma Cell Viability 50 – 100 µM 24 – 48 HoursLong-term inhibition required to induce apoptosis in "MALT1-addicted" lines (e.g., ABC-DLBCL).
Negative Control Same as Exp. N/AUse Z-FA-FMK or solvent (DMSO) to control for non-specific FMK effects.

Critical Note: Concentrations >100 µM increase the risk of off-target inhibition of other cysteine proteases (e.g., Cathepsins, Calpains) due to the reactivity of the FMK group.

Protocol: Preparation & Handling

Reconstitution

Z-VRPR-FMK is supplied as a lyophilized powder. It is hygroscopic.[5][6]

  • Solvent: High-grade anhydrous DMSO is recommended for cellular assays to maximize solubility (>10 mg/mL). Water is possible but less ideal for stock storage.

  • Stock Concentration: Prepare a 10 mM or 50 mM stock solution.

    • Example: To make a 50 mM stock from 1 mg (MW ~676.8 g/mol ), add ~29.5 µL of DMSO.

  • Storage: Aliquot immediately into single-use volumes (e.g., 5-10 µL) and store at -80°C .

    • Avoid Freeze-Thaw: The FMK group is reactive and can degrade upon repeated cycling.

Protocol: Cellular Inhibition Assay (Western Blot Readout)[4]

This protocol validates MALT1 inhibition by monitoring the cleavage of RelB or BCL10 in stimulated cells.

Workflow Diagram

Workflow Step1 1. Cell Preparation (e.g., Jurkat or OCI-Ly3) 1-2 x 10^6 cells/mL Step2 2. Pre-Incubation Add Z-VRPR-FMK (50-75 µM) 30-60 min @ 37°C Step1->Step2 Acclimatize Step3 3. Stimulation Add PMA (50 ng/mL) + Ionomycin (1 µM) 30-60 min Step2->Step3 Inhibitor Entry Step4 4. Lysis & Analysis Harvest Cells -> Lysis Western Blot (RelB/BCL10) Step3->Step4 Stop Reaction

Caption: Step-by-step workflow for validating Z-VRPR-FMK efficacy in a cellular context.

Step-by-Step Procedure
  • Seed Cells: Suspend T-cells (e.g., Jurkat) or B-cells (e.g., OCI-Ly3) at

    
     cells/mL in fresh media (RPMI + 10% FBS).
    
  • Pre-Incubation (CRITICAL):

    • Add Z-VRPR-FMK to experimental wells. Recommended titration: 0, 25, 50, 75 µM .

    • Include a DMSO-only vehicle control.

    • Incubate for 45–60 minutes at 37°C. Why? This allows time for the poorly permeable compound to enter the cell and covalently bind MALT1 before the signaling cascade is triggered.

  • Stimulation:

    • Stimulate cells with PMA (50 ng/mL) and Ionomycin (1 µM) (or anti-CD3/CD28).

    • Incubate for 30–60 minutes . Cleavage of substrates like RelB or BCL10 occurs rapidly.

  • Harvest & Lysis:

    • Spin down cells (300 x g, 5 min). Wash once with ice-cold PBS.

    • Lyse in RIPA buffer containing protease inhibitors (omit FMK-based inhibitors in the lysis buffer if you plan to do downstream activity assays, though for Westerns it is fine).

  • Western Blot Analysis:

    • Probe for Full-length RelB vs. Cleaved RelB .

    • Expected Result: In DMSO/Stimulated cells, a lower molecular weight cleavage band appears. In Z-VRPR-FMK (50-75 µM) treated cells, this cleavage band should be diminished or absent.

Troubleshooting & Optimization

ProblemPossible CauseSolution
No Inhibition Observed Concentration too low (<25 µM).Increase to 50–75 µM . The compound enters cells poorly.[4][7]
Insufficient pre-incubation.Increase pre-incubation time to 1 hour to ensure equilibrium.
High Cell Toxicity Off-target effects (Cathepsins).[8][9]Do not exceed 100 µM . Verify with a specific non-covalent inhibitor (e.g., Mepazine or MI-2 ) to confirm phenotype is MALT1-dependent.
Precipitation Aqueous shock.Dilute the DMSO stock into media slowly while vortexing. Ensure final DMSO % is <0.5%.

References

  • Discovery of Z-VRPR-FMK: Rebeaud, F., et al. (2008). "The proteolytic activity of the paracaspase MALT1 is key to T cell activation."[5] Nature Immunology.

  • MALT1 Inhibition in Lymphoma: Fontan, L., et al. (2012).[6] "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo."[6] Cancer Cell.[6]

  • Substrate Cleavage Protocols: Hailfinger, S., et al. (2011). "Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines." Proc Natl Acad Sci USA.

  • Chemical Probe Comparison: Hatcher, J. M., et al. (2019). "Peptide-based covalent inhibitors of MALT1 paracaspase." Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: Preparation and Handling of Z-VRPR-FMK 10 mM Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[1][2][3] Unlike broad-spectrum caspase inhibitors, Z-VRPR-FMK specifically targets the paracaspase activity of MALT1, a critical component of the CBM (CARD11-BCL10-MALT1) signalosome.[1][2]

This protocol details the preparation of a 10 mM stock solution with a focus on reproducibility and stability. In drug development and mechanistic studies—particularly in Diffuse Large B-Cell Lymphoma (DLBCL)—precise concentration management is vital, as MALT1 inhibition requires high stoichiometric accuracy to differentiate between scaffolding and enzymatic functions.[1][2]

Mechanism of Action

MALT1 acts as a protease that cleaves negative regulators of NF-κB signaling (e.g., A20, CYLD, RelB).[1][2][4] Z-VRPR-FMK contains a fluoromethylketone (FMK) group that forms an irreversible covalent bond with the active site cysteine of MALT1, effectively locking the enzyme and preventing the cleavage of its substrates.[1][2]

Physicochemical Profile & Solubility Data

Before preparation, verify the specific salt form of your product.[2] Z-VRPR-FMK is most commonly supplied as a Trifluoroacetate (TFA) salt .[1][2]

PropertySpecificationNotes
Chemical Name Z-Val-Arg-Pro-Arg-FMK
Target MALT1 ParacaspaseIrreversible inhibitor
MW (TFA Salt) ~790.8 g/mol Standard commercial form
MW (Free Base) ~676.8 g/mol Rarely supplied as powder
Solubility (DMSO) > 10 mM Recommended for Stock
Solubility (Water) ~1 mg/mL (Low)Not recommended for Stock
Appearance White to off-white solidHygroscopic

Critical Check: Always consult the Certificate of Analysis (CoA) of your specific batch.[2] If your vial contains the free base, use 676.8 g/mol for calculations.[2][3] If it is the TFA salt, use 790.8 g/mol .[2] This protocol assumes the TFA salt (MW 790.8).

Pre-Preparation Calculations (10 mM Target)

To achieve a 10 mM concentration, the mass-to-volume ratio must be calculated precisely.[1][2] Formula:


[1][2]
Scenario A: 1 mg Vial (TFA Salt)

[1][2]
Scenario B: 5 mg Vial (TFA Salt)

[1][2]

Protocol: Preparation of 10 mM Stock Solution

Reagents Required:

  • Z-VRPR-FMK (Solid)[1][2][3][5][6][7][8]

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered (Grade: Cell Culture/HPLC)

  • Sterile microcentrifuge tubes (1.5 mL)

Workflow Visualization

StockPreparation Start Lyophilized Vial (Z-VRPR-FMK) Spin Centrifuge Vial (3000 x g, 1 min) Start->Spin Pellet powder Solvent Add Anhydrous DMSO (Calc. Volume) Spin->Solvent Open carefully Mix Vortex & Invert (Until Clear) Solvent->Mix Dissolve Aliquot Aliquot into Single-Use Vials Mix->Aliquot Minimize F/T cycles Store Store at -80°C (Protect from Light) Aliquot->Store Long-term storage

Figure 1: Step-by-step workflow for preparing and storing the Z-VRPR-FMK stock solution.

Step-by-Step Procedure
  • Equilibration: Allow the product vial to equilibrate to room temperature (RT) for 15–20 minutes before opening.

    • Why? Opening a cold vial introduces condensation (moisture), which can hydrolyze the FMK group and degrade the inhibitor.[2]

  • Pelleting: Centrifuge the vial at 3,000 x g for 1 minute .

    • Why? Electrostatic forces often cause peptide powders to stick to the cap. This ensures all material is at the bottom for accurate solvation.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (e.g., 126.4 µL for 1 mg of TFA salt) directly to the vial.

    • Note: Do not use water or aqueous buffers for the stock solution; the FMK moiety is less stable in water over time.

  • Dissolution: Vortex gently for 30 seconds. Inspect visually. The solution should be completely clear and colorless. If particles persist, warm slightly (37°C) for 2 minutes and vortex again.

  • Aliquoting: Immediately dispense the stock solution into small, single-use aliquots (e.g., 10–20 µL) in sterile, light-protective tubes.

    • Why? Repeated freeze-thaw cycles precipitate the peptide and introduce moisture.[1][2]

  • Storage: Store aliquots at -80°C (preferred) or -20°C.

    • Stability:[1][2][6] Stable for 6 months at -80°C. Use within 1 month if stored at -20°C.[1][6][7]

Biological Application & Pathway Context

When using Z-VRPR-FMK in cellular assays (e.g., OCI-Ly3 or HBL-1 cell lines), the goal is to inhibit the MALT1-dependent cleavage of substrates that drive NF-κB activation.[1][2]

MALT1 Signaling Pathway

MALT1_Pathway Receptor BCR / TCR Stimulation CBM CBM Complex (CARD11-BCL10-MALT1) Receptor->CBM MALT1_Act MALT1 Protease Activity CBM->MALT1_Act Substrates Cleavage of: A20, CYLD, RelB, BCL10 MALT1_Act->Substrates Promotes Inhibitor Z-VRPR-FMK (Inhibitor) Inhibitor->MALT1_Act  Irreversible  Blockade NFkB NF-κB Activation (Nuclear Translocation) Substrates->NFkB Disinhibits Outcome Lymphoma Cell Survival & Proliferation NFkB->Outcome

Figure 2: Mechanism of Z-VRPR-FMK intervention in the NF-κB signaling cascade.

Usage Guidelines
  • Working Concentration: Typical effective range is 10 µM – 100 µM .[2]

  • Dilution Protocol:

    • Dilute the 10 mM stock into the culture medium immediately before use.

    • Example: To achieve 50 µM in 10 mL media: Add 50 µL of 10 mM stock.

    • Vehicle Control: Always treat control cells with an equivalent volume of DMSO (0.5% v/v in this example) to rule out solvent toxicity.[1][2]

  • Incubation Time: Due to irreversible binding, pre-incubation (1–2 hours) is often effective before stimulating cells with PMA/Ionomycin or anti-IgM.[1][2]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation upon thawing Low temperature solubility limit or moisture ingress.[1][2]Warm to 37°C and vortex.[2] If precipitate remains, discard (do not filter, as this removes the drug).[1][2]
Loss of biological activity Hydrolysis of FMK group due to water in DMSO.Use only Anhydrous DMSO (<0.05% water) and fresh aliquots.[1][2]
Cytotoxicity in controls High DMSO concentration.[2]Ensure final DMSO concentration in culture is < 0.5% (ideally < 0.1%).[1][2]

References

  • Rebeaud, F., et al. (2008). The proteolytic activity of the paracaspase MALT1 is key in T cell activation.[2] Nature Immunology, 9(3), 272-281.[1][2]

  • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[2][6] Cancer Cell, 22(6), 812-824.[1][2][6]

Sources

Application Note: Western Blot Analysis of BCL10 Cleavage Using Z-VRPR-FMK

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

The CARMA1-BCL10-MALT1 (CBM) signalosome is a critical mediator of antigen receptor signaling in lymphocytes and is constitutively active in Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL). Upon activation, MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) acts not only as a scaffold but also as a paracaspase , cleaving specific substrates to fine-tune NF-κB signaling.[1][2]

BCL10 (B-cell lymphoma/leukemia 10) is a primary substrate of MALT1.[2] MALT1 cleaves human BCL10 at Arginine 228 (Arg228) , removing the C-terminal 5 amino acids.[2][3][4] This cleavage is essential for T-cell adhesion and optimal NF-κB regulation.

The Challenge: The proteolytic removal of only 5 amino acids (~0.6 kDa) from the ~32 kDa BCL10 protein results in a negligible molecular weight shift that is often obscured by extensive phosphorylation smears.

The Solution: This guide details the use of Z-VRPR-FMK , a selective irreversible MALT1 inhibitor, to block this cleavage. By comparing treated vs. untreated samples under high-resolution electrophoresis conditions, researchers can validate MALT1 activity and BCL10 processing.

Mechanism of Action

The Inhibitor: Z-VRPR-FMK[5][6][7][8][9][10][11][12][13]
  • Sequence: Z-Val-Arg-Pro-Arg-FMK[5]

  • Target: MALT1 Paracaspase Domain.

  • Mechanism: The VRPR peptide sequence mimics the MALT1 substrate recognition motif (typically L/V-S/R-P-R). The fluoromethylketone (FMK) group acts as an electrophilic trap, forming a covalent, irreversible bond with the catalytic cysteine of MALT1, permanently disabling its protease activity.

Pathway Visualization

The following diagram illustrates the CBM complex activation and the specific intervention point of Z-VRPR-FMK.

CBM_Pathway Receptor Antigen Receptor (BCR/TCR) CBM CBM Complex Assembly (CARMA1 - BCL10 - MALT1) Receptor->CBM Stimulation MALT1_Active MALT1 Paracaspase Activation CBM->MALT1_Active Oligomerization BCL10_Full BCL10 (Full Length) ~32 kDa MALT1_Active->BCL10_Full Targets BCL10_Cleaved BCL10 (Cleaved) ΔC-term (Arg228) BCL10_Full->BCL10_Cleaved Proteolytic Cleavage NFkB NF-κB Signaling & Adhesion BCL10_Cleaved->NFkB Modulates Inhibitor Z-VRPR-FMK (Inhibitor) Inhibitor->MALT1_Active Irreversible Inhibition

Figure 1: Mechanism of MALT1 inhibition by Z-VRPR-FMK within the CBM signalosome.

Experimental Protocol

A. Reagents & Materials
ReagentSpecificationPurpose
Z-VRPR-FMK >95% Purity, 10 mM Stock in DMSOSelective MALT1 Inhibition
Stimulant PMA (20-50 ng/mL) + Ionomycin (1 µM)Potent CBM activation (Positive Control)
Lysis Buffer RIPA or 1% SDS Lysis BufferMust include Phosphatase Inhibitors
Phosphatase Lambda Protein Phosphatase (λ-PPase)Critical for resolving cleavage bands
Primary Ab Anti-BCL10 (N-term or Polyclonal)Must detect both full-length and cleaved forms
B. Cell Treatment Workflow

Objective: Establish a baseline of uncleaved BCL10 (Inhibitor treated) vs. cleaved BCL10 (Stimulated).

  • Seed Cells: Plate ABC-DLBCL cells (e.g., HBL-1, TMD8) or Jurkat T-cells at

    
     cells/mL.
    
  • Pre-treatment (Inhibition):

    • Add Z-VRPR-FMK to a final concentration of 50–75 µM .

    • Include a DMSO Vehicle Control .

    • Incubate for 1 hour at 37°C.

    • Note: High concentrations are required because Z-VRPR-FMK must compete intracellularly and MALT1 activity is rapid.

  • Stimulation:

    • Stimulate cells with PMA/Ionomycin for 30–60 minutes .

    • Optional: For constitutive ABC-DLBCL lines, stimulation may not be strictly necessary, but it enhances the cleavage signal.

  • Harvest:

    • Centrifuge cells (300 x g, 5 min, 4°C).

    • Wash 1x with ice-cold PBS.

C. Lysis & Sample Preparation (The Critical Step)

BCL10 is heavily phosphorylated upon activation. This creates a "smear" on Western blots that migrates slower (higher MW), directly opposing the faster migration (lower MW) caused by cleavage. To see the cleavage, you must dephosphorylate the sample.

Step-by-Step Dephosphorylation Protocol:

  • Lyse cells in 1% SDS Lysis Buffer (without phosphatase inhibitors initially) and boil for 5 mins to denature.

  • Dilute lysate 1:10 in 1X PMP Buffer (New England Biolabs or equivalent) containing MnCl2.

  • Add Lambda Protein Phosphatase (λ-PPase) (400 units per reaction).

  • Incubate at 30°C for 30–60 minutes .

  • Stop reaction by adding 4X SDS Sample Loading Buffer and boiling for 5 mins.

D. Western Blotting Conditions

To resolve the 0.6 kDa difference:

  • Gel: Use 15% SDS-PAGE or 4-20% Gradient Gels . Standard 10% gels will likely fail to separate the bands.

  • Running Buffer: Tris-Glycine SDS.

  • Voltage: Run slowly (80-100V) until the dye front runs off the gel to maximize separation of the 30-35 kDa region.

  • Membrane: Nitrocellulose (0.2 µm pore size preferred for smaller proteins).

Data Interpretation & Expected Results

Workflow Logic

WB_Workflow Sample Cell Lysate Treat λ-Phosphatase Treatment Sample->Treat Collapse Smear Gel 15% SDS-PAGE (High Resolution) Treat->Gel Blot Anti-BCL10 Blot Gel->Blot Result_A Band A: ~32 kDa (Full Length) Blot->Result_A Z-VRPR-FMK Present Result_B Band B: ~31.4 kDa (Cleaved) Blot->Result_B Stimulated (No Inhibitor)

Figure 2: Workflow for resolving BCL10 species.

Analysis of Bands
ConditionPhosphatase Treated?Expected Band PatternInterpretation
DMSO + Stim NO Broad Smear (32–40 kDa)Hyper-phosphorylated BCL10. Cleavage masked.
DMSO + Stim YES Doublet (32 kDa & ~31.5 kDa)Lower band is Cleaved BCL10. Upper is full length.
Z-VRPR + Stim YES Single Band (32 kDa)Cleavage Blocked. Only full-length BCL10 remains.

Key Indicator of Success: The disappearance of the lower band (cleaved species) in the Z-VRPR-FMK treated lane confirms specific MALT1 inhibition.

Troubleshooting & Expert Tips

  • "I don't see the cleavage band."

    • Cause: BCL10 cleavage is often partial (only ~10-30% of total pool).

    • Fix: Increase stimulation time or load more protein (30-50 µg). Ensure you are using λ-Phosphatase; without it, the cleaved band migrates similarly to a phosphorylated full-length species, making them indistinguishable.

  • "The inhibitor didn't work."

    • Cause: Z-VRPR-FMK can be unstable in aqueous solution or serum.

    • Fix: Add the inhibitor before stimulation. Do not store diluted inhibitor; use fresh DMSO stocks. Ensure the concentration is sufficient (50 µM is standard for cellular assays; 10 µM is often too low for complete inhibition).

  • "My bands are fuzzy."

    • Cause: BCL10 tends to aggregate.

    • Fix: Ensure lysates are fully reduced (fresh DTT/β-ME) and boiled. Do not freeze/thaw lysates multiple times.

References

  • Rebeaud, F., et al. (2008).[6] The proteolytic activity of the paracaspase MALT1 is key in T cell activation. Nature Immunology, 9(3), 272–281.[6]

  • Coornaert, B., et al. (2008). T cell antigen receptor stimulation induces MALT1 paracaspase-mediated cleavage of the NF-kappaB inhibitor A20.[7] Nature Immunology, 9(3), 263-271.

  • Hailfinger, S., et al. (2011). Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines. Proceedings of the National Academy of Sciences, 108(35), 14596-14601.

  • Ferch, U., et al. (2009). Inhibition of MALT1 protease activity by Z-VRPR-FMK.[5][8][9][7][10][6] Journal of Experimental Medicine, 206, 2313.

Sources

Application Note: Measuring NF-kB Nuclear Translocation Following MALT1 Inhibition with Z-VRPR-FMK

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical component of the CBM (CARMA1-BCL10-MALT1) signalosome, bridging antigen receptor signaling to the canonical NF-kB pathway.[1][2] While MALT1 serves as a scaffold to recruit TRAF6 and IKK, it also possesses a unique paracaspase proteolytic activity.[2] This activity cleaves negative regulators of NF-kB—specifically A20 (TNFAIP3) , BCL10 , and RelB —thereby sustaining the immune response.

Z-VRPR-FMK is a cell-permeable, irreversible peptide inhibitor that covalently binds the catalytic cysteine of MALT1, blocking its protease function without disrupting its scaffold integrity.

This guide details the methodology for assessing the efficacy of Z-VRPR-FMK by measuring the nuclear translocation of the NF-kB p65 (RelA) subunit. Unlike upstream kinase inhibitors (e.g., IKK inhibitors) that abolish all signaling, Z-VRPR-FMK modulates the "fine-tuning" and sustainability of the response. Therefore, precise quantitative methods—High-Content Imaging (HCI) and Nuclear/Cytoplasmic Fractionation —are required to capture the specific pharmacodynamic effects.

Mechanism of Action: The "Brake-Release" Model

To interpret the data correctly, researchers must understand that Z-VRPR-FMK targets the sustained phase of NF-kB activation.

  • Normal State: MALT1 cleaves A20 (a deubiquitinase that inhibits TRAF6).[3] This "cuts the brake," allowing NF-kB signaling to continue.

  • Z-VRPR-FMK Treatment: MALT1 cannot cleave A20. Intact A20 removes ubiquitin chains from the signaling complex, re-engaging the "brake" and reducing NF-kB nuclear residency.

MALT1_Mechanism Receptor TCR / BCR / TLR CBM CBM Complex (CARMA1-BCL10-MALT1) Receptor->CBM Activation MALT1_Prot MALT1 Protease Activity CBM->MALT1_Prot Activates NFkB_Cyto NF-kB (Cytosolic) Sequestered by IkB CBM->NFkB_Cyto IKK Activation A20_Intact A20 (Intact) Negative Regulator MALT1_Prot->A20_Intact Cleaves Inhibitor Z-VRPR-FMK (Inhibitor) Inhibitor->MALT1_Prot BLOCKS A20_Intact->CBM Deubiquitinates (Inhibits Signal) A20_Cleaved A20 (Cleaved) Inactive A20_Intact->A20_Cleaved Degradation NFkB_Nuc NF-kB (Nuclear) Transcription Active NFkB_Cyto->NFkB_Nuc Translocation

Figure 1: Mechanism of Z-VRPR-FMK.[1][4][5][6][7][8] By blocking MALT1-mediated cleavage of A20, the inhibitor preserves A20's negative regulation, thereby dampening NF-kB nuclear translocation.

Experimental Design & Preparation

Cell Models
  • ABC-DLBCL Lines (e.g., OCI-Ly3, HBL-1): These have constitutive CBM activation. Z-VRPR-FMK should reduce basal nuclear NF-kB.

  • Jurkat (T-cells) or Primary PBMCs: Require stimulation (PMA/Ionomycin or anti-CD3/CD28) to induce translocation. Z-VRPR-FMK is applied as a pre-treatment.

Reagent Preparation
  • Z-VRPR-FMK: Dissolve in high-purity DMSO to create a 10 mM stock. Store at -20°C. Avoid repeated freeze-thaw cycles as the fluoromethylketone (FMK) group is reactive.

  • Working Concentration: 50–100 µM.

    • Note: Peptide inhibitors have poor membrane permeability compared to small molecules. High concentrations are standard for this specific tool compound.

Protocol A: High-Content Imaging (Immunofluorescence)

Gold standard for spatial resolution and single-cell heterogeneity analysis.

Step 1: Seeding and Treatment
  • Seed cells (e.g., HeLa or Jurkat adhered with Poly-L-Lysine) in 96-well imaging plates (black wall, clear bottom) at 10,000 cells/well.

  • Pre-treatment: Add 75 µM Z-VRPR-FMK (or DMSO control) for 45 minutes at 37°C.

  • Stimulation: Add PMA (50 ng/mL) + Ionomycin (1 µM) for 30 minutes .

    • Critical: Do not wash out the inhibitor before stimulation.

Step 2: Fixation and Permeabilization
  • Remove media and gently wash with PBS.[9]

  • Fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).

  • Wash 3x with PBS.[10]

  • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

    • Why: Triton X-100 is required to open the nuclear membrane for antibody access to nuclear p65.

Step 3: Staining
  • Blocking: Incubate with Blocking Buffer (3% BSA + 0.1% Tween-20 in PBS) for 1 hour.

  • Primary Antibody: Anti-NF-kB p65 (RelA) [Rabbit mAb, 1:400] in Blocking Buffer. Incubate overnight at 4°C.

  • Secondary Antibody: Goat anti-Rabbit Alexa Fluor 488 (1:1000) + Hoechst 33342 (1 µg/mL) for 1 hour at RT in the dark.

  • Wash 3x with PBS.[10]

Step 4: Analysis (The "Translocation Score")

Using ImageJ or High-Content Analysis software (e.g., CellProfiler):

  • Define Nuclei using the Hoechst channel.

  • Define Cytoplasm as a ring (annulus) 2–5 pixels wide surrounding the nucleus.

  • Measure Mean Fluorescence Intensity (MFI) of p65 (Green channel) in both regions.

  • Calculate Ratio:

    
    
    

Protocol B: Nuclear/Cytoplasmic Fractionation (Western Blot)

Gold standard for biochemical quantification and population averaging.

Step 1: Cell Lysis (Cytoplasmic Extraction)[9][11]
  • Harvest

    
     cells per condition (treated as described in Protocol A).
    
  • Wash cells with ice-cold PBS.

  • Resuspend pellet in Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, Protease Inhibitor Cocktail).

  • Incubate on ice for 15 minutes (allow cells to swell).

  • Add NP-40 to a final concentration of 0.6% and vortex vigorously for 10 seconds.

  • Centrifuge at 10,000 x g for 30 seconds at 4°C.

  • Supernatant = Cytoplasmic Fraction . Transfer to a new tube.

Step 2: Nuclear Extraction[11]
  • The pellet contains nuclei.[9][11][12] Wash once with Hypotonic Lysis Buffer (without NP-40) to reduce cytoplasmic contamination.

  • Resuspend pellet in High-Salt Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, Protease Inhibitors).

  • Vortex vigorously for 15 minutes at 4°C (or rotate).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant = Nuclear Fraction .

Step 3: Western Blot Validation

Load equal micrograms of protein. Probe for:

  • Target: NF-kB p65 (RelA) ~65 kDa.

  • Nuclear Loading Control: Histone H3 or Lamin B1.

  • Cytoplasmic Loading Control: GAPDH or Tubulin.

  • Efficacy Marker: Full-length vs. Cleaved BCL10 (if antibody available) or A20 levels.

Data Interpretation & Troubleshooting

Expected Results Table
ReadoutDMSO + StimulationZ-VRPR-FMK + StimulationInterpretation
IF: Nuc/Cyto Ratio High (> 2.0)Reduced (1.2 - 1.5)Inhibitor prevents sustained translocation.
WB: Nuclear p65 Strong BandWeaker BandQuantitative reduction in nuclear entry.
WB: Full-length A20 Low (Degraded)High (Preserved)Direct confirmation of MALT1 inhibition.
WB: Cleaved BCL10 PresentAbsentConfirmation of protease blockade.
Troubleshooting Guide
IssueProbable CauseSolution
No inhibition observed Poor permeability of peptide.Increase Z-VRPR-FMK to 100 µM; ensure serum-free pre-incubation if possible (serum proteases may degrade the peptide).
High background in Nucleus (Control) Incomplete lysis.Ensure NP-40 vortexing step is vigorous; check nuclei under microscope before salt extraction.
Cell Death Toxicity of FMK or DMSO.Keep DMSO < 0.5%. Z-VRPR-FMK is toxic > 24h; restrict assay to acute timepoints (< 6h).

References

  • Ferch, U., et al. (2009). "Inhibition of MALT1 protease activity by Z-VRPR-FMK." Journal of Experimental Medicine.

  • Rebeaud, F., et al. (2008). "The proteolytic activity of the paracaspase MALT1 is key to T cell activation."[6][13] Nature Immunology.

  • Fontan, L., et al. (2012). "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo."[4][7] Cancer Cell.

  • Coornaert, B., et al. (2008). "T cell antigen receptor stimulation induces MALT1 paracaspase-mediated cleavage of the NF-kappaB inhibitor A20."[1][3][13][14] Nature Immunology.

  • Hailfinger, S., et al. (2011). "Malt1-dependent RelB cleavage promotes canonical NF-kappaB activation in lymphocytes and lymphoma cell lines." Proceedings of the National Academy of Sciences.

Sources

Technical Guide: In Vivo Administration of MALT1 Inhibitor Z-VRPR-FMK

[1]

Part 1: Executive Summary & Mechanism

Z-VRPR-FMK is a cell-permeable, irreversible tetrapeptide inhibitor that covalently binds to the catalytic cysteine of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). While widely used in vitro to block NF-κB activation, its in vivo application is challenging due to rapid clearance and hydrolysis.

Why use Z-VRPR-FMK in vivo? While small molecule inhibitors (e.g., MI-2, Mepazine) exist, Z-VRPR-FMK remains the gold standard probe for validating phenotypes driven specifically by MALT1's proteolytic activity (cleavage of substrates like BCL10, A20, RelB) rather than its scaffolding function.

Mechanism of Action

MALT1 is the effector arm of the CBM (CARMA1-BCL10-MALT1) complex.[1] Upon T-cell or B-cell receptor stimulation, MALT1 cleaves negative regulators (e.g., A20) and positive regulators (e.g., BCL10), driving the canonical NF-κB pathway. Z-VRPR-FMK mimics the substrate sequence, irreversibly alkylating the active site.

MALT1_PathwayReceptorBCR / TCR(Stimulation)CBMCBM Complex(CARMA1-BCL10-MALT1)Receptor->CBM RecruitmentMALT1_ActiveMALT1 Protease(Activated)CBM->MALT1_Active OligomerizationSubstratesSubstrates(A20, BCL10, RelB)MALT1_Active->Substrates CleavageInhibitorZ-VRPR-FMK(Irreversible Inhibitor)Inhibitor->MALT1_Active Covalent Binding(Alkylation)NFkBNF-κB TranslocationSubstrates->NFkB Disinhibition/ActivationOutcomeLymphoma ProliferationCytokine ProductionNFkB->Outcome Gene Expression

Figure 1: Mechanistic intervention of Z-VRPR-FMK within the CBM-NF-κB signaling axis.

Part 2: Formulation Strategy (Critical)

Peptide-FMKs are hydrophobic and prone to precipitation in aqueous buffers. Do not dissolve directly in Saline/PBS. A co-solvent system is required to maintain solubility at effective doses.

Solubility Profile
  • Molecular Weight: ~676.8 g/mol [2]

  • Physical State: Solid (store at -20°C, desiccated)

  • Solubility: Soluble in DMSO (>10 mg/mL). Poorly soluble in water/PBS.

Recommended Vehicle (Systemic/IP Administration)

This formulation balances solubility (DMSO), stability (PEG), and dispersibility (Tween).

ComponentVolume FractionFunction
DMSO (Anhydrous)10% Primary solvent for the peptide.
PEG300 (or PEG400)40% Co-solvent to prevent precipitation.
Tween 80 5% Surfactant to aid dispersion.
Saline (0.9% NaCl)45% Aqueous bulk (add last).

Preparation Protocol:

  • Weigh Z-VRPR-FMK powder.

  • Dissolve completely in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL). Vortex until clear.

  • Add PEG300 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) Saline while vortexing.

    • Note: If precipitation occurs, sonicate in a water bath at 37°C for 5-10 minutes.

    • Stability:[2][3] Prepare fresh daily . Do not store the diluted working solution.

Part 3: Administration Routes & Protocols

Due to the short half-life of peptides, Intratumoral (IT) or Peritumoral administration is preferred for xenograft models to maximize local target engagement. Intraperitoneal (IP) is possible but requires higher loading doses.

Protocol A: Peritumoral/Intratumoral Injection (High Efficacy)

Best for: Subcutaneous Xenografts (e.g., OCI-LY10, DLBCL models).

  • Dose: 10 mg/kg to 25 mg/kg.

  • Volume: 50–100 µL per injection site.

  • Frequency: Daily (QD) or Every Other Day (Q2D).

  • Technique:

    • Restrain the mouse using a standard scruff hold.

    • Insert a 27G needle subcutaneously adjacent to the tumor mass (Peritumoral) or directly into the center (Intratumoral) if the tumor is >100 mm³.

    • Inject slowly over 5–10 seconds to prevent backflow.

    • Rotate injection sites around the tumor circumference to ensure even distribution.

Protocol B: Intraperitoneal Injection (Systemic Screening)

Best for: Proof-of-concept signaling studies or disseminated models.

  • Dose: 25 mg/kg to 50 mg/kg.

    • Rationale: Higher doses are needed to overcome first-pass clearance and serum protease degradation.

  • Volume: 100–200 µL (max 10 mL/kg).

  • Frequency: Daily (QD).

  • Technique:

    • Inject into the lower right quadrant of the abdomen to avoid the cecum.

    • Aspirate slightly to ensure no bladder/gut puncture before depressing the plunger.

Part 4: Experimental Workflow & Validation

Every in vivo study using Z-VRPR-FMK must include a pharmacodynamic (PD) readout to prove the drug hit the target.

WorkflowPrepFormulation(Fresh DMSO/PEG Mix)InjectAdminister(IP or IT)Prep->InjectWaitWait 2-4 Hours(Peak Inhibition)Inject->WaitHarvestHarvest Tissue(Tumor/Spleen)Wait->HarvestLysisLysis(Add Protease Inhibitors)Harvest->LysisWBWestern Blot(Readout)Lysis->WB

Figure 2: Experimental workflow for pharmacodynamic validation.

Pharmacodynamic Readouts (Western Blot)

To validate MALT1 inhibition, assay the cleavage status of its specific substrates.

  • Positive Control: Stimulate cells (e.g., with PMA/Ionomycin) or use constitutively active ABC-DLBCL tumors.

  • Primary Marker: BCL10.

    • Active MALT1: Shows a cleaved BCL10 fragment (lower band).

    • Inhibited MALT1: Shows accumulation of Full-Length BCL10.

  • Secondary Marker: RelB.

    • Look for reduction in the cleaved RelB fragment.[4]

  • Tertiary Marker: CYLD. [1]

    • Inhibition prevents CYLD cleavage, maintaining full-length CYLD levels.

Summary of Dosing Recommendations
ParameterRecommendationNotes
Route Peritumoral (SC) Preferred for solid tumors to maximize local concentration.
Dose Range 10 - 50 mg/kg Start at 25 mg/kg. Dose escalation recommended.
Frequency QD (Daily) Peptides clear rapidly; daily dosing maintains suppression.
Duration 10 - 14 Days Typical window to observe tumor growth inhibition.
Control Vehicle Only Must use the exact DMSO/PEG/Tween vehicle.

References

  • Mechanistic Characterization of Z-VRPR-FMK

    • Fontan, L., et al. (2012).[5] "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo."[5] Cancer Cell.[5] This paper establishes the comparative baseline between peptide (Z-VRPR-FMK) and small molecule (MI-2) inhibitors.

  • In Vivo Efficacy in DLBCL Models

    • Feng, J., et al. (2019).[5] "Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1."[6][5] International Journal of Clinical and Experimental Pathology. Describes specific xenograft protocols and tumor volume readouts.

  • Pharmacokinetics of MALT1 Inhibitors

    • Haisma, H.J., et al. (2018). "Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth." Journal of Clinical Investigation.
  • General Peptide-FMK Formulation Protocols

    • MedChemExpress (MCE). "Z-VRPR-FMK Product Protocol and In Vivo Solubility Guide.

Optimization of Z-VRPR-FMK Incubation for Maximal MALT1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Z-VRPR-FMK incubation time for maximal MALT1 inhibition Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

The paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a critical effector protein in NF-κB signaling, particularly within the CBM (CARMA1-BCL10-MALT1) complex.[1][2][3] Z-VRPR-FMK is a selective, irreversible peptide-mimetic inhibitor of MALT1 proteolytic activity.[1][4] Unlike small molecule inhibitors, Z-VRPR-FMK presents unique kinetic challenges due to its peptide nature and cell permeability profile. This guide provides a scientifically grounded protocol for optimizing incubation times to achieve maximal inhibition in both cell-free and cell-based assays, emphasizing the necessity of pre-incubation to establish covalent modification prior to pathway activation.

Mechanism of Action & Kinetic Rationale

The Target: MALT1 Paracaspase

MALT1 possesses arginine-specific cysteine protease activity. Upon T-cell or B-cell receptor (TCR/BCR) stimulation, MALT1 cleaves specific substrates (e.g., A20, CYLD, RelB, Regnase-1) that normally function as "brakes" on the NF-κB pathway. By cleaving these inhibitors, MALT1 enforces a robust pro-inflammatory and pro-survival signal.

The Inhibitor: Z-VRPR-FMK[1][2][3][4][5][6][7][8][9][10]
  • Structure: Z-Val-Arg-Pro-Arg-fluoromethylketone.[5][6]

  • Binding Mode: Irreversible.[7][8][9] The fluoromethylketone (FMK) group acts as a "warhead," forming a covalent thioether bond with the catalytic cysteine residue in the MALT1 active site.

  • Kinetic Implication: Because the inhibition is covalent and irreversible, the degree of inhibition is time-dependent (k_inact). However, in cell-based systems, the rate-limiting step is often membrane permeability . As a tetrapeptide, Z-VRPR-FMK enters cells slowly compared to small molecules like MI-2 or Mepazine.

Critical Insight: "Co-treatment" (adding inhibitor and stimulant simultaneously) is insufficient for Z-VRPR-FMK. A distinct pre-incubation phase is required to allow the inhibitor to penetrate the membrane and covalently modify the latent MALT1 enzyme before the signaling cascade is triggered.

Signaling Pathway Visualization

The following diagram illustrates the CBM complex signaling cascade and the precise intervention point of Z-VRPR-FMK.

MALT1_Pathway cluster_CBM CBM Complex Formation Receptor TCR / BCR (Antigen Stimulation) CARMA1 CARMA1 (CARD11) Receptor->CARMA1 Phosphorylation BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 (Latent) BCL10->MALT1 MALT1_Active MALT1 (Proteolytically Active) MALT1->MALT1_Active Oligomerization Substrates Substrates: A20, CYLD, RelB MALT1_Active->Substrates Cleavage (Inactivation) Inhibitor Z-VRPR-FMK (Irreversible Inhibitor) Inhibitor->MALT1_Active Covalent Binding (Pre-incubation Required) NFkB NF-κB Activation (Nuclear Translocation) Substrates->NFkB Negative Regulation (Removed by Cleavage) Response Proliferation / Survival (Lymphoma/Inflammation) NFkB->Response

Caption: Figure 1: Z-VRPR-FMK covalently binds activated MALT1, preventing substrate cleavage and dampening NF-κB signaling.

Protocol 1: Cell-Free Biochemical MALT1 Assay

Purpose: To determine intrinsic inhibitory potency (IC50) without permeability barriers. Substrate: Ac-LRSR-AMC (Fluorogenic).

Materials
  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT (freshly added), 0.1% CHAPS.

  • Enzyme: Recombinant human MALT1 (catalytic domain).

  • Inhibitor: Z-VRPR-FMK (Stock 10 mM in DMSO).

Step-by-Step Methodology
  • Preparation: Dilute Z-VRPR-FMK in Assay Buffer to 4x desired final concentrations (e.g., range 0.1 nM to 10 µM).

  • Enzyme Mix: Dilute recombinant MALT1 to 2x final concentration (typically 10-50 nM).

  • Pre-Incubation (Critical Step):

    • Add 10 µL Inhibitor + 10 µL Enzyme into a black 384-well plate.

    • Incubate for 30 minutes at 30°C .

    • Reasoning: This allows the irreversible reaction to reach completion before substrate competition begins.

  • Reaction Start: Add 20 µL of Substrate (Ac-LRSR-AMC, 20-50 µM final).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.

  • Analysis: Calculate slope (RFU/min) for the linear portion.

Protocol 2: Cell-Based Inhibition Assay (Jurkat / DLBCL)

Purpose: To measure functional inhibition of MALT1 in live cells. Challenge: Z-VRPR-FMK has poor membrane permeability.

Experimental Design Parameters
ParameterRecommended ConditionNotes
Cell Density

cells/mL
High density ensures robust signal upon lysis.
Inhibitor Conc. 50 - 75 µM High concentration required to drive passive diffusion.
Pre-Incubation 1 hour (Standard) to 4 hours 30 min is often insufficient for maximal intracellular accumulation of this peptide.
Stimulation PMA (50 ng/mL) + Ionomycin (1 µM)Strongest CBM activator. Stimulate for 30-45 mins post-pre-incubation.
Workflow Diagram

Workflow Step1 1. Cell Preparation Jurkat/DLBCL (Serum-starved optional) Step2 2. Pre-Incubation Add Z-VRPR-FMK (50 µM) Wait 1 - 4 Hours Step1->Step2 Equilibration Step3 3. Stimulation Add PMA/Ionomycin Incubate 30-60 min Step2->Step3 Covalent Binding Step4 4. Harvest & Lysis Ice-cold Lysis Buffer + Protease Inhibitors Step3->Step4 Pathway Activation Step5 5. Analysis Western Blot: CYLD/A20 ELISA: IL-2 Step4->Step5

Caption: Figure 2: Optimized workflow for cell-based MALT1 inhibition. Pre-incubation is the critical variable.

Detailed Protocol
  • Cell Seeding: Resuspend Jurkat or OCI-Ly3 cells in fresh RPMI-1640 (10% FBS) at

    
     cells/mL in a 6-well plate (2 mL/well).
    
  • Inhibitor Addition (Time T = -1 hr to -4 hr):

    • Add Z-VRPR-FMK to experimental wells (Final: 50 µM).

    • Add DMSO vehicle to control wells.

    • Optimization: For a new cell line, run a time-course pre-incubation: 30 min, 1h, 2h, 4h.

    • Note: Z-VRPR-FMK is stable in media for this duration.

  • Stimulation (Time T = 0):

    • Add PMA (50 ng/mL) and Ionomycin (1 µM) to all wells (except Unstimulated Control).

    • Incubate at 37°C for 30 to 45 minutes . (Longer stimulation leads to degradation of cleaved fragments, making detection harder).

  • Lysis:

    • Place plate on ice immediately.

    • Wash cells with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail. Crucial: Do not add Z-VRPR-FMK to lysis buffer; the inhibition should have already occurred in the live cell.

  • Readout (Western Blot):

    • Primary Target: Full-length CYLD (110 kDa) vs. Cleaved CYLD (~85 kDa).

    • Primary Target: Full-length A20 vs. Cleaved fragments.

    • Interpretation: Effective inhibition is indicated by the preservation of the full-length band and disappearance of the cleaved band compared to the DMSO+PMA/Iono control.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
No Inhibition Observed Insufficient PermeabilityIncrease pre-incubation to 4-6 hours. Increase concentration to 75-100 µM. Switch to small molecule (e.g., MI-2) as a positive control.
High Cell Toxicity Off-target FMK effectsFMK can inhibit other cysteine proteases (cathepsins) if incubated too long (>12h). Keep total assay time under 6-8 hours.
Weak Substrate Cleavage (Control) Weak StimulationEnsure PMA/Ionomycin stocks are fresh. Check MALT1 expression levels in your specific cell line.
Inconsistent Results Reversibility ArtifactsZ-VRPR-FMK is irreversible, but if cells synthesize new MALT1 during very long assays (>24h), inhibition is lost. Re-dose inhibitor for long-term assays.

References

  • Discovery of Z-VRPR-FMK: Rebeaud, F., et al. (2008). "The proteolytic activity of the paracaspase MALT1 is key in T cell activation."[10] Nature Immunology. Link

  • MALT1 Substrate Identification: Coornaert, B., et al. (2008). "T cell antigen receptor stimulation induces MALT1 paracaspase-mediated cleavage of the NF-kappaB inhibitor A20." Nature Immunology. Link

  • Inhibitor Comparison (Peptide vs Small Molecule): Fontan, L., et al. (2012). "MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo." Cancer Cell. Link

  • Protocol Optimization: Hyssala, H., et al. (2023).[11] "Measurement of Endogenous MALT1 Activity." Bio-protocol. Link

  • Permeability Limitations: Nagel, D., et al. (2012). "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for B cell lymphoma." Cancer Cell. Link

Sources

Application Note: High-Precision Inhibition of MALT1 Paracaspase in TCR Signaling Using Z-VRPR-FMK

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1 ) is a unique signaling hub within the T-cell receptor (TCR) pathway. It functions as both a molecular scaffold and a protease (paracaspase).[1][2][3][4] While its scaffold function recruits TRAF6 to activate NF-


B, its proteolytic activity is required to fine-tune this response by cleaving specific inhibitory substrates (e.g., A20, CYLD, RelB) and positive regulators (BCL10).[5]

Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone) is a cell-permeable, irreversible peptide inhibitor designed to specifically block the arginine-specific cysteine protease activity of MALT1 without disrupting its scaffolding capability.

This guide details the protocol for using Z-VRPR-FMK to dissect MALT1 enzymatic function during TCR stimulation. It addresses the challenge of poor peptide permeability and provides self-validating readouts to distinguish between scaffold-dependent and protease-dependent signaling.

Mechanism of Action

MALT1 acts downstream of the CBM complex (CARMA1-BCL10-MALT1).[2][5] Upon TCR engagement, MALT1 dimerizes and activates its paracaspase domain. Z-VRPR-FMK mimics the optimal substrate sequence (VRPR) and covalently binds the active site cysteine (C464), preventing substrate cleavage.

Figure 1: MALT1 Signaling and Inhibition Node

MALT1_Pathway cluster_MALT1 MALT1 Dual Function TCR TCR / CD28 Proximal Lck / ZAP70 / PKCθ TCR->Proximal CBM CBM Complex (CARMA1-BCL10-MALT1) Proximal->CBM Scaffold Scaffold Function (Recruits TRAF6) CBM->Scaffold Protease Paracaspase Activity (Cleaves Substrates) CBM->Protease NFkB NF-κB Activation (Canonical) Scaffold->NFkB IKK Activation Substrates Substrates: BCL10, CYLD, A20, RelB Protease->Substrates Cleavage Inhibitor Z-VRPR-FMK (Irreversible Inhibitor) Inhibitor->Protease Blocks Cleavage Cleavage Fragments (Inactivation of Inhibitors) Substrates->Cleavage Cleavage->NFkB Enhances/Sustains IL2 IL-2 Production (T-cell Proliferation) NFkB->IL2

Caption: The dual function of MALT1. Z-VRPR-FMK specifically blocks the protease arm (red), leaving the scaffold arm (green) intact, allowing researchers to isolate the contribution of proteolytic activity to NF-


B signaling.

Experimental Design Strategy

To ensure scientific integrity, the experiment must control for the poor membrane permeability of peptide inhibitors and the specificity of the readout.

Key Parameters
ParameterRecommendationRationale
Cell Model Jurkat T-cells or Primary Human T-cellsJurkat cells have robust CBM signaling; Primary cells are more physiological but require stronger stimulation.
Inhibitor Conc. 50 µM – 75 µM Peptides with charged Arginine residues (VRPR) penetrate membranes poorly. Lower doses (<10 µM) often fail in cellular assays despite low biochemical IC50.
Pre-incubation 30 – 60 Minutes Essential to allow cellular entry and covalent modification of the active site before the CBM complex forms.
Stimulation PMA (20-50 ng/mL) + Ionomycin (1 µM)Bypasses proximal TCR defects; induces maximal MALT1 activation for clear cleavage readout.
Control Z-FA-FMK or DMSOZ-FA-FMK is a cathepsin inhibitor often used as a negative control for MALT1 specificity.

Protocol: Cell Preparation & Inhibition[7][8]

Materials Required[6][7][9]
  • Z-VRPR-FMK: (Prepare 10 mM stock in DMSO; store at -20°C).

  • Stimulants: PMA and Ionomycin (or Anti-CD3/CD28 antibodies).[6][7]

  • Media: RPMI 1640 + 10% FBS (See note on serum).

Step-by-Step Methodology
  • Cell Harvesting:

    • Harvest Jurkat cells in log-phase growth (

      
       cells/mL).
      
    • Centrifuge at 300 x g for 5 minutes.

    • Resuspend cells at a high density:

      
       cells/mL  in fresh media.
      
    • Note: High cell density improves the detection of cleavage fragments in Western blots.

  • Inhibitor Treatment (The "Loading" Phase):

    • Aliquot cells into treatment groups (e.g., 500 µL per tube).

    • Add Z-VRPR-FMK to a final concentration of 50 µM or 75 µM .

    • Add Vehicle Control (DMSO) to the control tube (keep DMSO < 0.5%).

    • Incubate for 45 minutes at 37°C, 5% CO2.

    • Critical: Do not wash the cells after incubation. The inhibitor must remain present during stimulation to compete with substrates.

  • Stimulation:

    • Add PMA (Final: 50 ng/mL) and Ionomycin (Final: 1 µM).

    • Alternatively, add Anti-CD3 (Clone OKT3, 1-5 µg/mL) + Anti-CD28 (1-2 µg/mL).

    • Incubation Times:

      • For Substrate Cleavage (BCL10/CYLD):30 – 45 minutes . (Cleavage is rapid; fragments degrade quickly).

      • For IL-2 Secretion:24 hours .[7][8]

  • Termination:

    • For Western: Place tubes immediately on ice. Centrifuge at 4°C. Aspirate media completely. Lyse pellets in RIPA buffer supplemented with Protease Inhibitor Cocktail (without EDTA if possible, though MALT1 is calcium-independent, upstream signaling requires Ca2+).

    • For ELISA: Centrifuge, collect supernatant, and store at -80°C.

Protocol: Validating Inhibition (The Readout)

The most definitive proof of Z-VRPR-FMK efficacy is the prevention of BCL10 or CYLD cleavage.

Western Blotting Strategy

MALT1 cleavage creates specific fragments that are often unstable.

  • Target 1: BCL10 (26 kDa)

    • Mechanism:[2][4][9][8][10][11][12] MALT1 cleaves human BCL10 at Arg228.[1] This removes only 5 amino acids from the C-terminus.[1]

    • Detection Challenge: The size shift is too small to see on standard gels.

    • Solution: Look for the decrease in total full-length BCL10 (if degradation occurs) OR use CYLD as a surrogate if you lack specific neo-epitope antibodies.

    • Note: In murine cells, or specific human setups, BCL10 cleavage is linked to adhesion, not just NF-kB.

  • Target 2: CYLD (120 kDa)

    • Mechanism:[9][8][11][12] MALT1 cleaves CYLD at Arg324.

    • Detection: Full length is 120 kDa. Cleaved fragment is ~70 kDa.

    • Result: Stimulation (PMA/Iono) -> Appearance of 70 kDa band. Z-VRPR-FMK Treatment -> Disappearance of 70 kDa band.

Figure 2: Experimental Workflow & Timeline

Workflow cluster_timeline Critical Timing Step1 1. Cell Prep Jurkat (5e6/mL) Step2 2. Inhibition + Z-VRPR-FMK (50µM) 45 min @ 37°C Step1->Step2 Step3 3. Stimulation + PMA/Ionomycin 30 min (Lysis) or 24h (Supernatant) Step2->Step3 Step4 4. Analysis WB: CYLD/BCL10 ELISA: IL-2 Step3->Step4

Caption: Operational workflow emphasizing the pre-incubation step required for peptide permeability.

Expected Results & Data Interpretation

ReadoutStimulated (No Inhibitor)Stimulated + Z-VRPR-FMKInterpretation
CYLD Western 120 kDa + 70 kDa band Only 120 kDa band MALT1 protease activity successfully blocked.
BCL10 Western Slightly lower intensity (degradation)High intensity (Protected)BCL10 cleavage/degradation blocked.
IL-2 (ELISA) High (>1000 pg/mL)Reduced (~40-60%)Protease activity contributes partially to IL-2; Scaffold function remains.
Cell Viability >90%>85%Compound is not toxic at 50µM (acute).

Troubleshooting & Optimization

Issue: No inhibition observed (Cleavage bands persist).

  • Cause: Poor permeability.[5]

  • Fix: Increase concentration to 75-100 µM. Ensure serum in media is not >10% (serum proteins can bind hydrophobic peptides). Try "Serum-Reduced" media (1% FBS) during the 45-min pre-incubation, then add serum back during stimulation.

Issue: High cell death in control (Inhibitor only).

  • Cause: Off-target toxicity or solvent effect.

  • Fix: Check DMSO concentration (must be <0.5%). Verify Z-VRPR-FMK purity.

Issue: Incomplete IL-2 suppression.

  • Scientific Context: This is expected.[10] Z-VRPR-FMK blocks the protease arm. The scaffold arm (TRAF6 recruitment) still drives initial IKK activation.[3] Complete suppression of IL-2 usually requires blocking the scaffold (e.g., with small molecules like Mepazine or genetic knockout), not just the protease.

References

  • Rebeaud, F., et al. (2008). "The proteolytic activity of the paracaspase MALT1 is key in T cell activation."[2][4][12][13] Nature Immunology, 9(3), 272–281.[2][4][13]

  • Coornaert, B., et al. (2008). "T cell antigen receptor stimulation induces MALT1 paracaspase-mediated cleavage of the NF-kappaB inhibitor A20."[4] Nature Immunology, 9(3), 263-271.[2][4][13]

  • Duwel, M., et al. (2009). "A20 negatively regulates T cell receptor signaling to NF-kappaB by cleaving Malt1 ubiquitin chains." Journal of Immunology, 182(12), 7718-7728.

  • Hailfinger, S., et al. (2011). "Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma."[4] PNAS, 106(47), 19946–19951.

  • McAllister-Lucas, L. M., et al. (2011). "Protease activity of the paracaspase MALT1: new insights into NF-κB regulation." Trends in Immunology, 32(7), 319-324.

Sources

Troubleshooting & Optimization

Technical Support Center: Z-VRPR-FMK Solubility & Handling Guide

[1]

Case ID: Z-VRPR-FMK-SOL-001 Compound: Z-VRPR-FMK (MALT1 Inhibitor) Issue: Precipitation upon dilution in aqueous buffer[1]

Part 1: The Solubility Paradox (Root Cause Analysis)

To solve the precipitation issue, we must first understand the molecular conflict within Z-VRPR-FMK .[1] You are likely observing a "solubility crash" caused by the competing natures of its chemical structure.[1]

The Structural Conflict

Z-VRPR-FMK is a chimeric molecule with three distinct domains that behave differently in solution:

  • The "Z" Cap (Benzyloxycarbonyl): Highly hydrophobic .[1] This group protects the N-terminus but hates water.[1] It drives the molecule to aggregate (clump) when exposed to aqueous environments.[1]

  • The Peptide Backbone (Val-Arg-Pro-Arg): Highly polar and basic .[1] The two Arginine (Arg) residues are positively charged at neutral pH, promoting water solubility.[1]

  • The FMK Warhead (Fluoromethylketone): A reactive electrophile.[1] While essential for irreversible binding to MALT1, it is susceptible to hydrolysis in aqueous buffers over time.[1]

The "Salting Out" Effect

Why does it precipitate in PBS but dissolve in water? When you drop a DMSO stock solution directly into a high-salt buffer (like 1X PBS), the salt ions (Na+, K+, Cl-) sequester the water molecules to form hydration shells.[1] This leaves fewer water molecules available to solvate the hydrophobic "Z" cap of your peptide.[1] The hydrophobic tails are forced together, leading to immediate cloudiness or precipitation.[1]

Part 2: Step-by-Step Solubilization Protocols

Do not add DMSO stock directly to 100% PBS if you are experiencing precipitation.[1] Use the "Stepwise Ionic Ramp" method below.

Protocol A: The "Stepwise Ionic Ramp" (Recommended)

Best for: Cell culture and enzymatic assays where final salt concentration must be physiological.[1]

  • Prepare Stock: Dissolve Z-VRPR-FMK in high-quality anhydrous DMSO to a concentration of 10 mM – 20 mM .

    • Visual Check: Solution must be crystal clear.

  • Intermediate Dilution (The Bridge):

    • Dilute the DMSO stock into sterile distilled water (not buffer) first.[1] The low ionic strength allows the Arginine charges to keep the hydrophobic Z-group in solution.[1]

    • Target: 2x the final desired concentration.[1]

  • Final Adjustment:

    • Add 2x Concentrated Buffer (e.g., 2x PBS) to the aqueous peptide solution.[1]

    • Result: This brings the final solution to 1x physiological osmolarity gently, preventing the sudden shock that causes crashing.[1]

Protocol B: The "Acidic Assist"

Best for: High concentration stocks or stubborn batches. Since the peptide contains Arginine, it is basic.[1] Slightly acidic conditions protonate the guanidino groups, drastically increasing solubility.[1]

  • If the solution clouds in water/buffer, add 0.1% Acetic Acid or 0.1% Formic Acid .[1]

  • Vortex immediately.[1] The solution often clears instantly as the charge repulsion overcomes the hydrophobic aggregation.[1]

  • Note: Ensure your assay or cells can tolerate this slight acidification.[1]

Data Summary: Solvent Compatibility Table
Solvent / BufferSolubility RatingRisk FactorNotes
100% DMSO Excellent (>20 mM)LowFreezing point is 19°C. Hygroscopic.[1]
Pure Water Good (~1-2 mM)MediumpH dependent.[1] Lack of salt may affect cell osmotic balance.[1]
1X PBS (pH 7.4) Poor (<0.5 mM)High High ionic strength causes "salting out" of Z-group.[1]
Ethanol ModerateMediumCan be used as a co-solvent if DMSO is toxic to specific cells.[1]

Part 3: Visualized Workflows

Diagram 1: The "Stepwise Ionic Ramp" Workflow

Caption: A logic flow to prevent precipitation by managing ionic strength during dilution.[1]

DilutionProtocolStockDMSO Stock(10-20 mM)WaterSterile Water(Low Ionic Strength)Stock->Water Dilute 1:100+ PrecipPRECIPITATION(Avoid Direct Path)Stock->Precip Direct add to 1x PBS IntermediateIntermediate Solution(Clear, 2x Conc)Water->Intermediate Mix Well FinalFinal Assay Mix(1x Buffer, Soluble)Intermediate->Final Add 1:1 Buffer2x PBS/Buffer(High Ionic Strength)Buffer->Final

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for resolving cloudiness or precipitation in existing samples.

TroubleshootingStartSolution is Cloudy?CheckDMSOIs DMSO Conc < 0.1%?Start->CheckDMSOYesSonicateMild Sonication(Water bath, 30s)CheckDMSO->SonicateYes (Too low to solubilize)CheckPHCheck pHCheckDMSO->CheckPHNo (DMSO is fine)Sonicate->CheckPHStill CloudySuccessProceed to AssaySonicate->SuccessClearAcidifyAdd 0.1% Acetic AcidCheckPH->AcidifyIf pH > 7.5DiscardDiscard & Restart(Irreversible Aggregation)Acidify->DiscardStill CloudyAcidify->SuccessClear

Part 4: Frequently Asked Questions (FAQ)

Q1: My solution is clear, but I am not seeing MALT1 inhibition. Why? A: The FMK (fluoromethylketone) group is an irreversible warhead, but it is reactive.[1] If you prepared the dilution in aqueous buffer and let it sit for hours before adding it to your cells/enzyme, the FMK group may have hydrolyzed (reacted with water), rendering the inhibitor inactive.[1]

  • Rule: Always prepare working solutions immediately before use.

Q2: Can I freeze the diluted aqueous solution? A: No. Z-VRPR-FMK is stable in DMSO at -20°C, but aqueous solutions are unstable.[1] Freezing aqueous solutions can also induce "cryo-precipitation," where the peptide aggregates as ice crystals form.[1] Always make fresh dilutions.

Q3: What is the maximum DMSO concentration my cells can tolerate? A: Most mammalian cell lines tolerate up to 0.5% DMSO .[1] However, primary cells (like the lymphocytes relevant to MALT1 research) can be sensitive.[1] Aim for 0.1% DMSO in the final well. If solubility cannot be maintained at 0.1%, use the "Protocol B" (Acidic Assist) or verify if a higher DMSO load is toxic to your specific cell line controls.[1]

Q4: Is the cloudiness actually bacteria? A: Unlikely if it appears immediately upon dilution.[1] This is chemical precipitation.[1] However, because Z-VRPR-FMK is a peptide, it is a food source for bacteria.[1] Always use sterile buffers and filter-sterilize (0.22 µm) your buffers before adding the peptide.[1] Note: Do not filter the peptide solution itself unless necessary, as the hydrophobic peptide may bind to the filter membrane.[1]

References

    Technical Support Center: Optimizing Z-VRPR-FMK Stability in Cell Culture

    Author: BenchChem Technical Support Team. Date: February 2026

    Product: Val-Arg-Pro-DL-Arg-FMK (MALT1 Inhibitor)
    Status: Senior Application Scientist Verified

    Executive Summary: The Stability Paradox

    Welcome to the technical guide for Val-Arg-Pro-DL-Arg-FMK (VRPR-FMK). As a Senior Application Scientist, I often see researchers struggle with this compound not because it lacks potency, but because its chemical nature fights against standard cell culture conditions.

    The Core Challenge: VRPR-FMK is a peptide-based irreversible inhibitor equipped with a fluoromethylketone (FMK) warhead.

    • The Peptide Backbone (V-R-P-R): Highly susceptible to serum proteases. The inclusion of DL-Arg (racemic mixture) is a structural attempt to reduce proteolytic degradation compared to pure L-Arg, but it does not eliminate it.

    • The FMK Warhead: This electrophile is designed to covalently bind the catalytic cysteine of MALT1.[1] However, it is indiscriminate ; it will react with any free thiol (sulfhydryl) group it encounters before reaching the cell.

    The "Silent Killer" of Experiments: MALT1 is primarily studied in lymphomas (DLBCL). Lymphoma media almost universally requires 2-Mercaptoethanol (2-ME) or Glutathione . These supplements are thiols. If you add VRPR-FMK directly to media containing 2-ME, you are quenching the drug extracellularly.

    Critical Optimization Protocols

    A. Stock Solution Preparation (The "Dry" Rule)

    The FMK group is hygroscopic and prone to hydrolysis.

    ParameterRecommendationScientific Rationale
    Solvent Anhydrous DMSO (≥99.9%)Water initiates hydrolysis of the peptide bonds and the FMK ester-like character.
    Concentration 10 mM - 50 mM Higher concentration stocks minimize the volume of DMSO added to cells (keep DMSO <0.5%).
    Storage -80°C in single-use aliquotsRepeated freeze-thaw cycles cause condensation inside the tube, accelerating degradation.
    Vessel Amber, O-ring sealed vialsProtects from light and moisture ingress.
    B. Media Formulation (The "Thiol" Rule)

    This is the most common point of failure.

    Step 1: Serum Heat Inactivation

    • Why: Fetal Bovine Serum (FBS) contains esterases and proteases that cleave the Val-Arg-Pro-Arg backbone.

    • Protocol: Heat FBS to 56°C for 30 minutes before adding to media. This denatures the complement system and reduces esterase activity, significantly extending the half-life of VRPR-FMK.

    Step 2: Thiol Management (The 2-ME Conflict)

    • The Problem: Standard Lymphoma media (e.g., RPMI-1640) often supplements 50 µM 2-Mercaptoethanol (2-ME).

    • The Fix:

      • Option A (Best): Remove 2-ME during the drug incubation window (6–24 hours).

      • Option B (Compromise): If cells are 2-ME dependent, increase VRPR-FMK concentration by 20-30% to account for extracellular quenching, or replenish the drug every 12 hours.

    Mechanism of Action & Failure Pathways

    The following diagram illustrates the intended pathway versus the degradation pathways that cause experimental variability.

    MALT1_Inhibition_Stability VRPR VRPR-FMK (Inhibitor) MALT1 MALT1 Paracaspase (Target) VRPR->MALT1 Covalent Binding (Intended) VRPR->MALT1 Blocks Inactive_Adduct Inactive Thiol-Adduct (False Negative) VRPR->Inactive_Adduct Extracellular Degraded_Peptide Degraded Peptide (Loss of Potency) VRPR->Degraded_Peptide Extracellular Media_Thiols Media Supplements (2-ME, DTT, Glutathione) Media_Thiols->VRPR Quenches FMK (Rapid Reaction) Serum_Proteases Serum Proteases (Non-Heat Inactivated) Serum_Proteases->VRPR Cleaves Backbone NFkB NF-κB Activation MALT1->NFkB Cleaves A20/Bcl10 Cell_Response Lymphoma Proliferation (DLBCL) NFkB->Cell_Response Promotes

    Figure 1: Competitive pathways for VRPR-FMK. The drug must survive thiols and proteases in the media to successfully inhibit MALT1 intracellularly.

    Troubleshooting Guide (FAQ)

    Q1: My IC50 values are shifting between experiments. Why?

    A: This is likely a stock degradation or serum variability issue.

    • Check 1: Did you use a fresh aliquot? FMK inhibitors degrade in DMSO if the tube is opened repeatedly (hygroscopic moisture entry).

    • Check 2: Did you change FBS batches? Different batches have different protease levels. Always heat-inactivate FBS for peptide inhibitor studies.

    Q2: I see precipitation when adding the inhibitor to the media.

    A: VRPR-FMK is hydrophobic.

    • Cause: Adding a high-concentration DMSO stock (e.g., 50 mM) directly to cold media causes "shock precipitation."

    • Solution: Perform a serial dilution. Dilute the stock 1:10 in sterile PBS or serum-free media immediately before adding to the final culture well. Ensure the media is pre-warmed to 37°C.

    Q3: The cells look healthy, but I see no inhibition of NF-κB (e.g., c-Rel translocation).

    A: This suggests a permeability or quenching issue.

    • Permeability: The Arginine residues (positively charged) make membrane crossing difficult.

      • Try: Increasing concentration to 50–75 µM (common for VRPR-FMK).

      • Try: Extending incubation time to 24–48 hours.

    • Quenching: Check your media formulation. Does it contain 2-Mercaptoethanol (2-ME)? If yes, the 2-ME has likely neutralized the FMK warhead. Switch to 2-ME free media for the duration of the assay.

    Q4: Can I store the diluted inhibitor in media for later use?

    A: Absolutely not. The half-life of peptide-FMK inhibitors in serum-containing media is estimated to be <4 hours. Always prepare fresh dilutions immediately before treatment.

    Experimental Workflow: Stability-Optimized Assay

    Follow this workflow to ensure data integrity.

    Experimental_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_maintain Maintenance (Long Assays) Step1 Heat Inactivate FBS (56°C, 30 min) Step2 Prepare Media (NO 2-Mercaptoethanol) Step1->Step2 Step4 Pre-warm Media to 37°C Step2->Step4 Step3 Thaw VRPR-FMK Aliquot (One-time use) Step5 Dilute & Add to Cells (Final: 50-75 µM) Step3->Step5 Step4->Step5 Step6 Replenish Inhibitor (Every 12-24h) Step5->Step6 If assay > 24h

    Figure 2: Optimized workflow to minimize hydrolysis and thiol-quenching during MALT1 inhibition assays.

    References

    • Feng, J., et al. (2019).[2] "Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1."[2][3][4][5] International Journal of Clinical and Experimental Pathology.

    • MedChemExpress. (n.d.). "Z-VRPR-FMK Product Information & Stability Data."

    • Hello Bio. (n.d.). "Z-VRPR-FMK Handling and Solubility Guide."

    • McGuire, M.J., et al. (2020). "Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry." Molecules. (Review of FMK stability mechanisms).

    Sources

    troubleshooting lack of MALT1 inhibition with Z-VRPR-FMK

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Troubleshooting Lack of MALT1 Inhibition with Z-VRPR-FMK

    Status: Active Lead Scientist: Senior Application Scientist Last Updated: February 17, 2026

    Introduction: The "Arginine Trap" in MALT1 Inhibition

    Welcome to the technical support center for MALT1 paracaspase inhibition. If you are observing a lack of efficacy with Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone), you are likely encountering a discrepancy between biochemical potency and cellular permeability.[1]

    While Z-VRPR-FMK is a potent irreversible inhibitor in cell-free systems (

    
     in nanomolar range), its utility in live cells is frequently compromised by its physicochemical properties. This guide deconstructs the failure modes of this specific reagent, distinguishing between pharmacokinetic failures  (drug didn't get in) and biological mismatches  (wrong cell model).
    

    Part 1: Diagnostic Logic & Workflow

    Before altering your protocol, visualize the potential failure points in the MALT1 signaling cascade.

    Visualizing the Failure Points

    MALT1_Troubleshooting Start Issue: No Inhibition Observed Check_Conc 1. Check Concentration (Is it < 50 µM?) Start->Check_Conc Check_Cell 2. Check Cell Line (ABC vs. GCB DLBCL?) Check_Conc->Check_Cell No (≥50µM) Permeability_Issue High Probability: Permeability Barrier. Z-VRPR-FMK requires high doses. Check_Conc->Permeability_Issue Yes (<50µM) Check_Readout 3. Check Readout (Phospho-p65 vs. Cleavage?) Check_Cell->Check_Readout ABC Subtype Biology_Issue Biological Mismatch: GCB-DLBCL is MALT1 independent. Check_Cell->Biology_Issue GCB Subtype Assay_Issue Assay Artifact: MALT1 scaffolding function remains intact. Check_Readout->Assay_Issue Measuring p65 only Review Reagent Stability Review Reagent Stability Check_Readout->Review Reagent Stability Measuring Cleavage

    Figure 1: Diagnostic logic tree for troubleshooting Z-VRPR-FMK efficacy. The most common failure is under-dosing due to poor permeability.

    Part 2: Critical Troubleshooting Modules

    Module 1: The Concentration Discrepancy (The #1 Error)

    User Complaint: "The IC50 is reported as nanomolar, but I see no effect at 10 µM."

    Technical Explanation: Z-VRPR-FMK mimics the MALT1 substrate sequence (Val-Arg-Pro-Arg). The presence of two positively charged arginine residues severely limits cell membrane permeability [1, 2]. While the biochemical IC50 is indeed low (nM), the intracellular concentration lags significantly behind the extracellular concentration.

    Actionable Protocol:

    • Dose Escalation: You must use 50–100 µM for cellular assays. Effects are rarely seen below 50 µM in live cells [3].

    • Serum Proteases: Peptide-FMK inhibitors can be degraded by serum proteases.

      • Tip: Pre-incubate cells in low-serum (0.5-1%) or serum-free media with the inhibitor for 1 hour before adding full serum or stimulating.

    • Incubation Time:

      • Signaling Assays: Pre-treat for 30-60 minutes before adding PMA/Ionomycin.

      • Viability Assays: Requires continuous exposure for 48-96 hours . Re-dosing every 24 hours may be necessary due to peptide instability [3].

    Module 2: Biological Context (ABC vs. GCB DLBCL)

    User Complaint: "The drug works in OCI-Ly3 but has no effect on my BJAB cells."

    Technical Explanation: MALT1 proteolytic activity is constitutively active and essential for survival only in the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). The Germinal Center B-Cell (GCB) subtype does not rely on MALT1 protease activity for NF-κB activation or survival [1, 4].

    Cell Line Compatibility Table:

    Cell LineSubtypeMALT1 StatusExpected Z-VRPR-FMK Effect (Viability)
    OCI-Ly3 ABC-DLBCLConstitutively ActiveSensitive (Apoptosis)
    OCI-Ly10 ABC-DLBCLConstitutively ActiveSensitive (Apoptosis)
    HBL-1 ABC-DLBCLConstitutively ActiveSensitive (Apoptosis)
    BJAB GCB-DLBCLInactive / InducibleResistant (No effect)
    Su-DHL-4 GCB-DLBCLInactive / InducibleResistant (No effect)
    Jurkat T-CellInducible (TCR)Requires Stimulation (PMA/Iono)
    • Note: In GCB lines (like BJAB), you will not see cell death. However, if you stimulate them (PMA/Ionomycin), you should still see inhibition of substrate cleavage (biochemical efficacy), even if the cells don't die [4].

    Module 3: Assay Readout Specificity

    User Complaint: "I treated with Z-VRPR-FMK, but NF-κB (p65) phosphorylation is still present."

    Technical Explanation: MALT1 has two distinct functions:

    • Scaffold Function: Recruits TRAF6 to activate IKK (leads to p65 phosphorylation).

    • Protease Function: Cleaves negative regulators (A20, RelB, CYLD) to sustain NF-κB signaling.

    Z-VRPR-FMK only inhibits the protease function. It does not disrupt the CBM complex assembly or the initial wave of IKK activation [5]. Therefore, early p65 phosphorylation may remain intact.

    Correct Readout: You must blot for the cleavage of specific substrates .

    • BCL10: Look for the disappearance of the cleavage fragment (or preservation of full length).

    • RelB: MALT1 cleavage degrades RelB. Inhibition stabilizes full-length RelB [5].

    • CYLD: Look for the specific cleavage band (~70 kDa vs 120 kDa full length) [6].

    Part 3: Validated Experimental Protocol

    Assay: Detecting MALT1 Protease Inhibition via BCL10/RelB Cleavage

    This protocol is designed to prove target engagement in ABC-DLBCL cells.

    Reagents:

    • Inhibitor: Z-VRPR-FMK (Stock: 50 mM in DMSO).

    • Stimulant: PMA (20 ng/mL) + Ionomycin (1 µM) (Optional for constitutively active ABC lines, mandatory for others).

    • Lysis Buffer: RIPA + Protease Inhibitor Cocktail (Critical: Do not add extra covalent cysteine protease inhibitors during lysis if you want to preserve the cellular state, though Z-VRPR-FMK is irreversible).

    Step-by-Step Workflow:

    • Seeding: Seed OCI-Ly3 or HBL-1 cells at

      
       cells/mL in 12-well plates.
      
    • Inhibitor Pre-treatment:

      • Add Z-VRPR-FMK at 50 µM and 75 µM .

      • Include a DMSO Control and a Z-FA-FMK (negative control peptide) condition.

      • Incubate for 1 hour at 37°C.

    • Stimulation (Optional for ABC):

      • If using Jurkat or GCB lines, add PMA/Ionomycin for 30–60 minutes.

      • For ABC lines, constitutive activity is sufficient; incubate with drug for 4–6 hours to allow accumulation of uncleaved substrates.

    • Harvest & Lysis:

      • Wash cells 1x with ice-cold PBS.

      • Lyse on ice for 20 mins. Clarify by centrifugation.

    • Western Blotting:

      • Target 1 (BCL10): Full length is ~33 kDa. MALT1 cleavage produces a slightly smaller fragment.[2] Inhibition results in disappearance of the lower band.

      • Target 2 (RelB): Full length ~68 kDa. Inhibition results in INCREASED total RelB levels (as cleavage leads to degradation) [5].

      • Target 3 (A20): Full length ~90 kDa. Cleavage fragment ~37 kDa.

    Pathway Visualization: Where Z-VRPR-FMK Acts

    MALT1_Pathway cluster_CBM CBM Complex Receptor BCR / TCR Stimulation CARD11 CARD11 Receptor->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 (Scaffold) BCL10->MALT1 IKK IKK Complex Activation MALT1->IKK Scaffold Function MALT1_Prot MALT1 (Protease Activity) MALT1->MALT1_Prot Dimerization NFkB_Early Early NF-κB (p65 Phospho) IKK->NFkB_Early Outcome Sustained NF-κB & Survival NFkB_Early->Outcome Insufficient for ABC Survival Substrates Substrates: BCL10, RelB, A20 MALT1_Prot->Substrates Cleavage Inhibitor Z-VRPR-FMK (Irreversible) Inhibitor->MALT1_Prot Blocks Substrates->Outcome Removes Brakes

    Figure 2: Mechanism of Action. Z-VRPR-FMK blocks the protease-dependent "survival" arm (red node), but leaves the initial scaffolding arm (yellow node) intact. This explains why p65 phosphorylation may persist despite treatment.

    Part 4: Frequently Asked Questions (FAQ)

    Q: Can I use Z-VRPR-FMK for in vivo mouse studies? A: Not recommended. Due to the poor permeability and rapid clearance of peptide-FMKs, Z-VRPR-FMK is strictly a "tool compound" for in vitro use. For in vivo studies, consider small molecule allosteric inhibitors like MI-2 or Mepazine , which have better pharmacokinetics [1, 7].

    Q: My cells are dying, but I'm not sure if it's specific MALT1 inhibition or toxicity. A: Perform a control with Z-FA-FMK (negative control peptide) at the same concentration. If Z-FA-FMK kills the cells, you are observing non-specific toxicity (fluoromethylketone reactivity). Additionally, verify that GCB-DLBCL cells (like BJAB) are not killed by the same concentration of Z-VRPR-FMK [4].

    Q: Why does the inhibitor sequence contain 'DL-Arg'? A: Some commercial preparations use Z-Val-Arg-Pro-DL-Arg-FMK. The 'DL' indicates a racemic mixture at the P1 arginine. The L-isomer is the active constituent. Ensure your calculation of molarity accounts for purity and active isomer content if stated on the CoA.

    References

    • Ferch, U. et al. (2009).[3] "Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells." Journal of Experimental Medicine, 206(11), 2313–2320.[2]

    • Hooten, J. et al. (2019). "Peptide-based covalent inhibitors of MALT1 paracaspase."[4] Bioorganic & Medicinal Chemistry Letters, 29(10), 1218-1222.

    • Hailfinger, S. et al. (2009).[3] "Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma." Proceedings of the National Academy of Sciences, 106(47), 19946–19951.

    • Ngo, V.N. et al. (2006).[3] "A loss-of-function RNA interference screen for molecular targets in cancer." Nature, 441, 106–110.

    • Hailfinger, S. et al. (2011). "Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines."[5] Proceedings of the National Academy of Sciences, 108(35), 14596-14601.

    • Staal, J. et al. (2011). "T-cell receptor-induced JNK activation requires proteolytic inactivation of CYLD by MALT1." EMBO Journal, 30, 1742–1752.

    • Fontan, L. et al. (2012). "MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo." Cancer Cell, 22(6), 812–824.

    Sources

    Technical Support Center: Z-VRPR-FMK Stability & Handling Guide

    [1][2]

    Ticket ID: #MALT1-SUP-001 Subject: Degradation profiles, storage protocols, and troubleshooting for Z-VRPR-FMK Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Resolved[1][2]

    Core Technical Overview

    Compound Identity: Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-Fluoromethylketone) Target: MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) Mechanism: Irreversible covalent modification of the MALT1 active site cysteine.[1][2]

    The Scientist’s Perspective (Why this matters): Z-VRPR-FMK is a potent tool for dissecting the NF-

    1222

    Degradation & Stability Science

    The Degradation Mechanism

    The primary failure mode for Z-VRPR-FMK is hydrolytic deactivation .[1] The fluoromethyl ketone (FMK) warhead is designed to be an electrophile that reacts with the thiolate of the enzyme's active site.[2] However, in the presence of water (even atmospheric moisture), the warhead can undergo premature hydration or nucleophilic attack, rendering it inert before it ever reaches the target.[2]

    Key Degradation Pathways:
    • Warhead Hydration: The ketone carbonyl can hydrate to form a gem-diol.[1][2][3] While reversible, this shifts the equilibrium away from the active electrophile.[2]

    • Defluorination/Hydrolysis: Prolonged exposure to aqueous environments (especially at elevated pH) can lead to the loss of the fluorine atom, converting the warhead into a hydroxymethyl ketone (inactive).[1][2]

    • Peptide Hydrolysis: The peptide backbone is susceptible to cleavage by contaminant proteases if not handled in sterile conditions.[2]

    Visualization: MALT1 Pathway & Inhibitor Failure Points

    The following diagram illustrates the functional blockade of MALT1 by Z-VRPR-FMK and how degradation bypasses this inhibition, restoring oncogenic signaling.[1][2]

    MALT1_Pathwaycluster_0Oncogenic Signaling (ABC-DLBCL)CBMCBM Complex(CARD11-BCL10-MALT1)MALT1MALT1 Protease(Active)CBM->MALT1ActivatesSubstratesSubstrates(BCL10, A20, RelB)MALT1->SubstratesCleavesNFkBNF-kB Activation(Nuclear Translocation)Substrates->NFkBDisinhibitsTumorTumor Proliferation& SurvivalNFkB->TumorDrivesZVRPRIntact Z-VRPR-FMK(Active Electrophile)ZVRPR->MALT1IrreversibleCovalent BondDegradedDegraded Product(Hydrolyzed/Gem-diol)Degraded->MALT1No Binding(Loss of Potency)

    Caption: Functional impact of Z-VRPR-FMK stability. Green path indicates successful inhibition; Grey path indicates failure due to degradation.[1]

    Storage & Handling Protocols

    Shelf Life Matrix

    Data summarized below represents stability thresholds based on internal stress testing and literature consensus.

    StateTemperatureStability EstimateCondition Notes
    Lyophilized Powder -20°C2 YearsCritical: Must be desiccated.[1][2]
    Lyophilized Powder -80°C3+ YearsPreferred for long-term banking.[1][2]
    Lyophilized Powder +4°C< 1 MonthEmergency short-term only.[1][2]
    Solubilized (DMSO) -80°C3-6 MonthsAvoid freeze-thaw cycles (>2 cycles).[1][2]
    Solubilized (DMSO) -20°C1 MonthRisk of slow hydrolysis.[1][2]
    Aqueous Solution Any< 24 HoursUnstable. Prepare immediately before use.[1][2]
    Standard Operating Procedure (SOP): Reconstitution

    Objective: To solubilize Z-VRPR-FMK while minimizing hydrolytic damage.[1][2]

    • Equilibration: Remove the vial from the freezer and allow it to equilibrate to room temperature inside a desiccator (approx. 20 mins).

      • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic Arginine residues, ruining the powder.[2]

    • Solvent Selection: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide).[1][2]

      • Avoid: Water or PBS for stock solutions.[1][2] The FMK group degrades rapidly in aqueous buffers.

    • Dissolution: Add DMSO to achieve a stock concentration of 10-20 mM . Vortex briefly.

    • Aliquoting: Immediately divide into single-use aliquots (e.g., 10-50 µL) to prevent freeze-thaw damage.

    • Storage: Store aliquots at -80°C.

    Troubleshooting Guide (FAQs)

    Ticket #002: Loss of Potency in Cell Assays

    User Question: "I am using Z-VRPR-FMK at 50 µM in OCI-Ly3 cells, but I am not seeing the expected reduction in NF-kB target genes. Is the drug bad?"

    Diagnostic Steps:

    • Check the Age: Was the stock in DMSO stored at -20°C for >1 month? If yes, hydrolysis has likely occurred.[2]

    • Check the Buffer: Did you dilute the drug into media and let it sit?

      • Correction: Add the DMSO stock directly to the cell culture media immediately prior to treatment. The half-life of FMK inhibitors in neutral pH media (pH 7.[1]4) is finite.[1][2]

    • Verify Target: Z-VRPR-FMK is specific for MALT1.[1][2][4][5][6][7] Ensure your cell line (OCI-Ly3) is actually driving NF-kB via the CBM complex.[1][2]

    Ticket #003: Compound Appearance

    User Question: "My lyophilized powder looks sticky/yellowish instead of a white fluff. Can I use it?"

    Analysis:

    • Verdict: Discard.

    • Reasoning: "Sticky" texture indicates moisture absorption (hygroscopicity).[1][2] The Arginine residues have pulled water from the air, likely hydrolyzing the FMK warhead and potentially causing peptide cyclization.[2] The yellowing often indicates oxidation.

    Ticket #004: Solubility Issues

    User Question: "I see a precipitate when I add the DMSO stock to my aqueous buffer."

    Resolution:

    • Z-VRPR-FMK is hydrophobic in the Z-group but hydrophilic in the Arg residues.[1][2]

    • Protocol: Ensure your final DMSO concentration in the assay is < 0.5% to prevent cytotoxicity, but high enough to keep the drug soluble.

    • Tip: Sonicate the buffer solution if faint turbidity appears. If heavy precipitation occurs, the concentration is too high for that specific buffer system (likely due to high salt).[1][2]

    Experimental Workflow Visualization

    The following flowchart outlines the decision-making process for handling Z-VRPR-FMK to ensure data integrity.

    Handling_WorkflowStartReceive Z-VRPR-FMKStorageStore Powder(-20°C, Desiccated)Start->StorageExp_DayExperiment DayStorage->Exp_DayEquilibrateEquilibrate to RT(In Desiccator)Exp_Day->EquilibrateSolventDissolve inAnhydrous DMSOEquilibrate->SolventCheckImmediate Use?Solvent->CheckAliquotAliquot & Freeze(-80°C)Check->AliquotNoDiluteDilute in Media(Use < 1 hr)Check->DiluteYes

    Caption: Critical path for Z-VRPR-FMK handling. Red nodes indicate high-risk steps for moisture contamination.[1][2]

    References

    • Rebeaud, F., et al. (2008).[1][2] "The proteolytic activity of the paracaspase MALT1 is key in T cell activation." Nature Immunology, 9(3), 272-281.[1][2]

    • Hachmann, J., et al. (2012).[1][2] "Mechanism and specificity of the human paracaspase MALT1." Biochemical Journal, 443(1), 287-295.[1][2]

    • Ferch, U., et al. (2009).[1][2] "Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells."[1][2] Journal of Experimental Medicine, 206(11), 2313-2320.[1][2]

    • McGuire, M.J., et al. (2020).[1][2] "Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry." Molecules, 25(18), 4172.[1][2]

    minimizing off-target effects of high dose Z-VRPR-FMK

    Author: BenchChem Technical Support Team. Date: February 2026

    A Researcher's Guide to Minimizing Off-Target Effects at High Concentrations

    Welcome to the technical support center for Z-VRPR-FMK. This guide is designed for researchers, scientists, and drug development professionals utilizing the selective, irreversible MALT1 paracaspase inhibitor, Z-VRPR-FMK, particularly at high concentrations where the risk of off-target effects increases. As Senior Application Scientists, we provide not just protocols, but the underlying scientific rationale to empower you to conduct robust and reliable experiments.

    Understanding Z-VRPR-FMK and the Challenge of High-Dose Studies

    Z-VRPR-FMK is a tetrapeptide-based irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which plays a critical role in NF-κB activation downstream of antigen receptor and other signaling pathways.[3] Z-VRPR-FMK exerts its inhibitory effect by covalently binding to the active site cysteine of MALT1, thereby blocking its proteolytic activity.[3] This inhibition prevents the cleavage of MALT1 substrates such as CYLD and RelB, leading to the suppression of NF-κB-dependent gene expression.[4][5]

    Due to factors like poor cell permeability, researchers often employ Z-VRPR-FMK at high concentrations (e.g., 50 µM) to achieve effective intracellular inhibition.[3] While necessary for observing on-target effects, these high concentrations elevate the risk of the inhibitor binding to unintended proteins, leading to off-target effects and potentially confounding experimental results. This guide will provide you with the tools to identify, understand, and minimize these off-target effects.

    Troubleshooting Guide: Unexpected Results with High-Dose Z-VRPR-FMK

    This section addresses common issues encountered during experiments with high concentrations of Z-VRPR-FMK and provides a logical framework for troubleshooting.

    Issue 1: Unexpected Phenotype Observed

    You observe a cellular phenotype that is not consistent with the known function of MALT1 inhibition (e.g., unexpected cell death, morphological changes, or altered signaling in a pathway thought to be independent of MALT1).

    Possible Cause: Off-target effects of Z-VRPR-FMK.

    Troubleshooting Workflow:

    A Unexpected Phenotype Observed B Validate On-Target MALT1 Inhibition A->B C Assess Downstream MALT1 Signaling (e.g., CYLD/RelB cleavage, NF-κB reporter assay) B->C Biochemical Validation D Perform Dose-Response Curve B->D Concentration Dependence E Compare with Structurally Different MALT1 Inhibitor B->E Orthogonal Pharmacological Control F Utilize a Genetic Approach (MALT1 siRNA/shRNA/CRISPR) B->F Genetic Validation G Phenotype is On-Target C:e->G:w Inhibition Confirmed H Phenotype is Likely Off-Target C->H No Inhibition D:e->G:w Correlates with IC50 D->H No Correlation E:e->G:w Phenotype Reproduced E->H Phenotype Not Reproduced F:e->G:w Phenotype Reproduced F->H Phenotype Not Reproduced I Investigate Potential Off-Targets H->I

    Caption: Troubleshooting workflow for an unexpected phenotype.

    Detailed Steps:

    • Confirm On-Target Activity: First, verify that Z-VRPR-FMK is inhibiting MALT1 in your system at the concentration used.

      • Western Blot for MALT1 Substrates: Assess the cleavage of known MALT1 substrates like CYLD and RelB. Inhibition of MALT1 should lead to a decrease in the cleaved forms of these proteins.[4]

      • NF-κB Reporter Assay: Measure NF-κB activity using a luciferase reporter assay. MALT1 inhibition should suppress NF-κB activation.[6]

    • Establish a Clear Dose-Response: Perform a dose-response experiment to determine if the unexpected phenotype correlates with the concentration range required for MALT1 inhibition. A significant separation between the IC50 for MALT1 inhibition and the EC50 for the unexpected phenotype suggests an off-target effect.[7]

    • Use a Structurally Unrelated MALT1 Inhibitor: Treat your cells with a different, structurally distinct MALT1 inhibitor (e.g., MI-2).[8] If the same phenotype is observed, it is more likely to be a genuine on-target effect.

    • Genetic Validation: The gold standard for confirming on-target effects is to use a genetic approach. Knockdown or knockout of MALT1 using siRNA, shRNA, or CRISPR/Cas9 should phenocopy the effects of Z-VRPR-FMK if the phenotype is on-target.

    Issue 2: High Levels of Cytotoxicity

    You observe significant cell death at concentrations required for MALT1 inhibition, which is not anticipated for your cell type.

    Possible Cause:

    • Off-target inhibition of proteins essential for cell survival.

    • Non-specific toxicity of the compound at high concentrations.

    Troubleshooting Steps:

    • Dose-Response and Time-Course for Cytotoxicity: Carefully titrate the concentration of Z-VRPR-FMK and monitor cell viability over time. This will help distinguish between acute toxicity and a more specific, time-dependent effect.

    • Assess Apoptosis and Necrosis Markers: Determine the mechanism of cell death by assaying for markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) and necrosis (e.g., LDH release, propidium iodide uptake). This can provide clues as to which off-target pathways might be activated.

    • Protease Selectivity Profiling: Consider the known off-target profile of similar compounds. Derivatives of Z-VRPR-FMK have been shown to inhibit other proteases, particularly cathepsins and caspases, at higher concentrations.[3] If the observed cytotoxicity aligns with the known consequences of inhibiting these proteases, it may indicate an off-target effect.

    Frequently Asked Questions (FAQs)

    Q1: What are the most likely off-targets of Z-VRPR-FMK at high concentrations?

    Based on the tetrapeptide-fluoromethylketone structure and profiling of similar MALT1 inhibitors, the most probable off-targets are other cysteine proteases, such as:

    • Caspases: The FMK warhead is a common feature of many caspase inhibitors.[3]

    • Cathepsins: These are another family of cysteine proteases that can be inhibited by peptide-based compounds.[3]

    It is crucial to empirically validate these potential off-target effects in your experimental system.

    Q2: How can I design my experiments to proactively minimize and control for off-target effects?

    • Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the minimal concentration of Z-VRPR-FMK that achieves the desired on-target effect.

    • Include Proper Controls:

      • Vehicle Control (e.g., DMSO): To control for the effects of the solvent.

      • Negative Control Compound: A scrambled peptide or an inactive analog of Z-VRPR-FMK.[9]

      • Positive Control: A known activator of the MALT1 pathway (e.g., PMA and ionomycin) to ensure the pathway is active in your cells.

    • Orthogonal Approaches: Combine pharmacological inhibition with genetic approaches (siRNA/shRNA/CRISPR) to confirm that the observed phenotype is specific to MALT1.

    • Validate On-Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that Z-VRPR-FMK is binding to MALT1 in your cells.[10][11]

    Q3: Is there a commercially available inactive analog of Z-VRPR-FMK to use as a negative control?

    Currently, a validated, commercially available inactive analog of Z-VRPR-FMK is not widely marketed. Researchers may need to have a scrambled peptide synthesized or use a similar peptide inhibitor with a non-reactive warhead as a control.[3][9]

    Experimental Protocols

    Here we provide detailed, step-by-step methodologies for key experiments to validate on-target effects and investigate potential off-target liabilities of Z-VRPR-FMK.

    Protocol 1: Western Blot Analysis of MALT1 Substrate Cleavage

    Objective: To determine the inhibitory effect of Z-VRPR-FMK on the proteolytic activity of MALT1 by assessing the cleavage of its substrates, CYLD and RelB.

    Materials:

    • Cell line of interest (e.g., ABC-DLBCL cell lines like OCI-Ly10)

    • Z-VRPR-FMK

    • Vehicle control (e.g., DMSO)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-CYLD, anti-RelB, anti-MALT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE gels and Western blot equipment

    Procedure:

    • Cell Treatment: Seed cells at an appropriate density and treat with a dose-range of Z-VRPR-FMK or vehicle control for the desired time (e.g., 24 hours).

    • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.[12][13]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Protein Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[14][15]

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][16]

    • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities for full-length and cleaved CYLD/RelB. A decrease in the cleaved form and an increase in the full-length form with increasing concentrations of Z-VRPR-FMK indicates on-target inhibition.

    Protocol 2: NF-κB Luciferase Reporter Assay

    Objective: To functionally assess the inhibition of MALT1-mediated NF-κB activation.

    Materials:

    • Cells stably or transiently transfected with an NF-κB luciferase reporter construct and a constitutively active control reporter (e.g., Renilla luciferase).

    • Z-VRPR-FMK

    • PMA and Ionomycin (as a positive control for MALT1 activation)

    • Dual-luciferase reporter assay system

    • Luminometer

    Procedure:

    • Cell Seeding and Treatment: Seed the reporter cell line in a 96-well plate. Pre-treat cells with a dose-range of Z-VRPR-FMK for 1-2 hours.

    • Stimulation: Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for 6-8 hours to activate the MALT1 pathway. Include unstimulated and vehicle-treated controls.[6]

    • Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol.[17][18]

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A dose-dependent decrease in normalized luciferase activity in Z-VRPR-FMK-treated cells indicates inhibition of NF-κB activation.

    Protocol 3: Cellular Thermal Shift Assay (CETSA) for MALT1 Target Engagement

    Objective: To directly confirm the binding of Z-VRPR-FMK to MALT1 in intact cells.

    Principle: The binding of a ligand (Z-VRPR-FMK) to its target protein (MALT1) can increase the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating, with a higher amount indicating stabilization due to ligand binding.[10][11][19]

    Materials:

    • Cell line of interest

    • Z-VRPR-FMK

    • Vehicle control (DMSO)

    • PBS

    • Cell lysis buffer

    • Primary antibody: anti-MALT1

    • Western blot reagents and equipment

    Procedure:

    • Cell Treatment: Treat cells with Z-VRPR-FMK or vehicle control at the desired concentration for a sufficient time to allow for cell penetration and binding (e.g., 1-2 hours).

    • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

    • Sample Preparation and Western Blot: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble MALT1 by Western blotting as described in Protocol 1.

    • Data Analysis: Plot the amount of soluble MALT1 as a function of temperature for both vehicle- and Z-VRPR-FMK-treated samples. A rightward shift in the melting curve for the Z-VRPR-FMK-treated sample indicates thermal stabilization and confirms target engagement.

    cluster_0 CETSA Workflow A Treat Cells with Z-VRPR-FMK or Vehicle B Heat Shock at Varying Temperatures A->B C Lyse Cells and Separate Soluble Fraction B->C D Quantify Soluble MALT1 (Western Blot) C->D E Plot Melting Curves D->E F Thermal Shift Indicates Target Engagement E->F

    Caption: Cellular Thermal Shift Assay (CETSA) workflow.

    Data Presentation

    Table 1: Key Parameters for Z-VRPR-FMK Experiments

    ParameterRecommended Range/ValueRationale
    Working Concentration 10 - 100 µMEffective concentrations reported in the literature, may need optimization depending on cell type and permeability.[20]
    Incubation Time 6 - 48 hoursDependent on the assay; shorter times for signaling studies, longer for proliferation/viability assays.[5]
    Vehicle Control DMSO (≤ 0.5%)Common solvent for Z-VRPR-FMK; keep concentration low to avoid solvent-induced toxicity.
    Negative Control Scrambled Peptide or Inactive AnalogEssential for distinguishing specific from non-specific compound effects.[9]
    Positive Control PMA + IonomycinPotent activators of the MALT1 pathway, useful for validating assay performance.[6]

    Table 2: Potential Off-Targets and Validation Strategies

    Potential Off-Target ClassRationale for ConcernRecommended Validation Assay
    Caspases Shared FMK warhead and peptide-like structure.Pan-caspase activity assays; Western blot for cleaved PARP.
    Cathepsins Known off-targets for similar peptide-based inhibitors.[3]Cathepsin activity assays (e.g., using specific fluorogenic substrates).
    Other Cysteine Proteases Broad reactivity of the FMK group at high concentrations.Protease profiling services or activity-based protein profiling (ABPP).

    MALT1 Signaling Pathway and Z-VRPR-FMK's Point of Intervention

    cluster_0 Upstream Signaling cluster_1 CBM Complex cluster_2 NF-κB Activation cluster_3 MALT1 Proteolytic Activity Antigen Receptor Antigen Receptor CARMA1 CARMA1 Antigen Receptor->CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 IKK Complex IKK Complex MALT1->IKK Complex Activates CYLD CYLD MALT1->CYLD Cleaves & Inactivates RelB RelB MALT1->RelB Cleaves & Inactivates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Gene Transcription Gene Transcription NF-κB->Gene Transcription Translocates to Nucleus CYLD->IKK Complex Inhibits RelB->NF-κB Inhibits Z-VRPR-FMK Z-VRPR-FMK Z-VRPR-FMK->MALT1 Irreversibly Inhibits

    Caption: MALT1 signaling pathway and the inhibitory action of Z-VRPR-FMK.

    This diagram illustrates how Z-VRPR-FMK directly inhibits the proteolytic activity of MALT1, preventing the cleavage and inactivation of negative regulators of NF-κB signaling, such as CYLD and RelB. This ultimately leads to the suppression of NF-κB-dependent gene transcription.

    References

    • Schurman, K. et al. (2019). Peptide-based covalent inhibitors of MALT1 paracaspase. Bioorganic & Medicinal Chemistry Letters, 29(10), 1265-1270.
    • ELA-14 neg
    • Reiter, L. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(3), 564-574.
    • van der Wel, T. et al. (2021). Structure Based Design of Bicyclic Peptide Inhibitors of RbAp48.
    • CETSA. Pelago Bioscience.
    • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2021). RSC Medicinal Chemistry.
    • Z-VRPR-FMK (1 mg). Enzo Life Sciences. Fisher Scientific.
    • Schurman, K. et al. (2019). Peptide-based covalent inhibitors of MALT1 paracaspase. VIVO.
    • Bax-Inhibiting Peptide, Neg
    • Fontan, L. et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth.
    • Johnson, D. S. et al. (2012). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 4(6), 651-671.
    • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience.
    • Wilson, A. J. (2017). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Society Reviews, 46(21), 6520-6538.
    • Z-VRPR-FMK (Z-Val-Arg-Pro-DL-Arg-FMK, MALT1 inhibitor). Abcam.
    • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2021). RSC Medicinal Chemistry.
    • Turk, B. (2006). Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery, 5(9), 785-799.
    • Z-VRPR-FMK. MedKoo Biosciences.
    • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv.
    • Needs, S. H. et al. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. The FEBS Journal, 289(11), 3115-3131.
    • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. Benchchem.
    • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv.
    • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.
    • Needs, S. H. et al. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. PubMed.
    • Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. (2025).
    • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2021). RSC Publishing.
    • Hailfinger, S. et al. (2011). Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines. Proceedings of the National Academy of Sciences, 108(35), 14596-14601.
    • Human NF-κB Reporter Assay System. Indigo Biosciences.
    • Western Blot Protocol. R&D Systems.
    • The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. (2025). MDPI.
    • Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio.
    • Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic p
    • Off-Target Effects Analysis.
    • Protelytic processing of MALT1 at R781 impairs activation-induced NF-κB... (2018).
    • Western blot protocol. Abcam.
    • Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy. (2022). Semantic Scholar.
    • Feng, J. et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1.
    • Z-VRPR-FMK | NF-kappaB inhibitor. Hello Bio.
    • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
    • Z-VRPR-FMK TFA (VRPR) | MALT1 Inhibitor. MedchemExpress.com.
    • Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. (2021). PMC.
    • MALT1 Auto-Proteolysis Is Essential for NF-κB-Dependent Gene Transcription in Activ
    • General Protocol for Western Blotting. Bio-Rad.
    • Western Blot Protocol. (2023). YouTube.

    Sources

    Executive Summary: The Physicochemical Conflict

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Z-VRPR-FMK Solubility & Handling Topic: Resolving Solubility & Stability Issues in Phosphate Buffered Saline (PBS) Document ID: TS-MALT1-004 Last Updated: October 26, 2023

    As a Senior Application Scientist, I frequently encounter researchers struggling with Z-VRPR-FMK (MALT1 Inhibitor) in aqueous buffers. The core issue lies in the molecule's amphiphilic nature. While the VRPR peptide sequence (Val-Arg-Pro-Arg) contains basic arginine residues that promote hydrophilicity, the Z-group (benzyloxycarbonyl) and the FMK (fluoromethylketone) warhead are highly hydrophobic.

    The Trap: Many data sheets list "Water Solubility: 1 mg/mL." However, this is the thermodynamic limit under ideal conditions. In PBS , the high ionic strength drives the "salting-out" effect, significantly lowering this limit and causing precipitation at the concentrations required for stock solutions (>1 mM).

    This guide provides the definitive protocol to bypass these limitations using solvent-assisted dissolution, ensuring both solubility and the chemical integrity of the reactive FMK group.

    Part 1: The Master Protocol (Standard In Vitro)

    Objective: Prepare a stable, precipitate-free working solution in PBS for cell-based assays.

    Step 1: Primary Solubilization (The Stock)

    Never attempt to dissolve the lyophilized powder directly in PBS. You must establish a hydrophobic "foothold" first.

    • Solvent: High-grade anhydrous DMSO (Dimethyl Sulfoxide).

    • Concentration: Prepare a 10 mM to 20 mM stock solution.

      • Calculation: For 1 mg of Z-VRPR-FMK (MW: ~676.8 g/mol ), add 147 µL of DMSO to achieve ~10 mM.

    • Technique: Vortex vigorously. If particles persist, warm the vial in your hand (37°C) for 30 seconds. Do not sonicate for >1 minute to avoid heating the reactive FMK group.

    Step 2: The "Step-Down" Dilution

    Directly shooting high-concentration DMSO stock into cold PBS often causes "shock precipitation"—where the peptide crashes out as a milky suspension that cannot be re-dissolved.

    • Intermediate Step (Optional but Recommended): If your final concentration is high, dilute the DMSO stock 1:10 into sterile water first, then add the concentrated PBS buffer.

    • Direct PBS Dilution:

      • Pre-warm the PBS to 25–30°C .

      • Add the DMSO stock dropwise to the PBS while vortexing or stirring rapidly.

      • Target: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity, unless your cells are DMSO-tolerant.

    Part 2: Visual Workflow (Decision Logic)

    The following diagram illustrates the critical decision nodes where solubility usually fails.

    Z_VRPR_FMK_Workflow Start Lyophilized Z-VRPR-FMK (Powder) DirectPBS Direct Addition to PBS (The Common Mistake) Start->DirectPBS Avoid DMSO_Stock Dissolve in Anhydrous DMSO (10-20 mM Stock) Start->DMSO_Stock Recommended Fail Precipitation / Activity Loss DirectPBS->Fail Check_Conc Check Final Target Conc. DMSO_Stock->Check_Conc Low_Conc Low Conc. (< 10 µM) Analytical/Cell Assay Check_Conc->Low_Conc High_Conc High Conc. (> 1 mg/kg) In Vivo / Animal Model Check_Conc->High_Conc Dilution_PBS Dropwise Dilution into Warm PBS (Vortexing) Low_Conc->Dilution_PBS Formulation Solubility Enhancer Cocktail (PEG300 + Tween 80) High_Conc->Formulation Success Clear Solution (Stable for < 4 hours) Dilution_PBS->Success Formulation->Success

    Caption: Logical workflow for solubilizing Z-VRPR-FMK. Note the bifurcation based on final target concentration.

    Part 3: Advanced In Vivo Formulation

    For animal studies (e.g., mice xenografts), simple PBS dilution is insufficient because the required dosage (often 10–50 mg/kg) exceeds the solubility limit of the peptide in saline. You must use a co-solvent system .

    Recommended Vehicle (TargetMol/MCE Standard):

    • 5% DMSO (Solubilizer)

    • 30% PEG300 (Polyethylene Glycol - Stabilizer)

    • 5% Tween 80 (Surfactant - Prevents aggregation)

    • 60% Saline/PBS (Bulking agent)

    Preparation Order (Critical):

    • Dissolve peptide in DMSO.[1]

    • Add PEG300 and vortex until clear.

    • Add Tween 80 and vortex.

    • Add Saline/PBS last.

    Part 4: Troubleshooting & FAQs

    Q1: I followed the protocol, but my solution in PBS is still cloudy. Can I filter it?

    Answer: Proceed with caution. A cloudy solution indicates the formation of micro-aggregates. If you sterile-filter (0.22 µm) this solution, you will likely filter out the drug, resulting in a significantly lower effective concentration.

    • Fix: If cloudy, add small increments of DMSO (if cells tolerate) or sonicate briefly (10-15s) in a water bath. If it remains cloudy, you must lower the working concentration.

    Q2: Can I store the PBS working solution at -20°C?

    Answer: No. FMK (fluoromethylketone) inhibitors are reactive electrophiles. In aqueous buffers (especially at pH > 7.0), they undergo slow hydrolysis, losing their ability to covalently bind the MALT1 cysteine active site.

    • Rule: Prepare fresh immediately before use. Store only the DMSO stock at -20°C or -80°C.

    Q3: Why does the solution turn yellow over time?

    Answer: This indicates oxidation of the peptide backbone or hydrolysis of the FMK group.

    • Fix: Ensure your DMSO is anhydrous and fresh. Old DMSO absorbs water from the air, accelerating degradation.

    Q4: Is Z-VRPR-FMK pH sensitive?

    Answer: Yes.

    • Low pH (< 5.0): Generally stable, but solubility may decrease.

    • Neutral pH (7.0–7.4): Optimal for solubility but promotes slow hydrolysis.

    • High pH (> 8.0): Rapid hydrolysis of the FMK warhead. Avoid basic buffers.

    Part 5: Solubility Data Summary

    Solvent SystemMax SolubilityStabilityApplication
    Pure Water ~1 mg/mL (1.4 mM)Low (Hydrolysis risk)Not Recommended
    PBS (pH 7.4) < 0.5 mg/mLLow (Salting out risk)Final Assay Buffer Only
    DMSO > 50 mg/mL (75 mM)High (Months at -20°C)Stock Solution
    Ethanol ~10 mg/mLModerateAlternative to DMSO
    PEG300/Tween ~5-10 mg/mLModerateIn Vivo Injection

    References

    • MedChemExpress (MCE). Z-VRPR-FMK Product Analysis & Solubility Data. Retrieved from

    • Abcam. Z-VRPR-FMK (ab144390) Datasheet and Storage Guidelines. Retrieved from

    • Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by Z-VRPR-FMK suppresses growth and invasiveness of activated B-cell-like DLBCL. National Institutes of Health (PMC). Retrieved from

    • TargetMol. In Vivo Formulation Calculator for Z-VRPR-FMK. Retrieved from

    Sources

    Technical Support Center: Solubilization & Formulation of Z-VRPR-FMK

    Author: BenchChem Technical Support Team. Date: February 2026

    Product: Z-VRPR-FMK (MALT1 Inhibitor) Cas No: 1381885-28-4 Support Ticket ID: #SOL-VRPR-001 Status: Resolved / Guide Available

    Executive Summary: The DMSO Challenge

    Z-VRPR-FMK is a cell-permeable, irreversible inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[1] It is a tetrapeptide (Z-Val-Arg-Pro-Arg) modified with a fluoromethylketone (FMK) group.[2][3]

    While DMSO (Dimethyl Sulfoxide) is the gold-standard solvent for this compound due to the lipophilic nature of the Z- and FMK- groups, high concentrations of DMSO are often incompatible with:

    • In vivo studies: Causing acute toxicity or vehicle-induced inflammation in mice.

    • Crystallography: Where DMSO can interfere with protein hydration shells.

    • Sensitive Primary Cells: Where DMSO >0.1% triggers apoptosis unrelated to MALT1 inhibition.

    This guide details validated alternative solvent systems and formulation protocols to bypass these limitations.

    Solvent Compatibility Matrix

    The following table summarizes the solubility profile of Z-VRPR-FMK based on polarity and experimental application.

    Solvent SystemSolubility LimitApplication SuitabilityTechnical Notes
    DMSO (100%) ~150 mM (100 mg/mL)High (Stock Storage)Standard for -80°C storage. Hygroscopic; keep sealed.
    DMF (Dimethylformamide) ~50-100 mMHigh (Alternative Stock)Best chemical alternative to DMSO. Toxic; not for direct in vivo use without dilution.
    Water / PBS < 1 mg/mLLow (Poor Stability)Do not use for stock. The FMK group hydrolyzes over time in aqueous buffers.
    Ethanol (100%) < 5 mMLow Poor solubility for this specific peptide sequence. Not recommended.
    PEG-300 / PEG-400 Moderate (with co-solvent)Medium (In Vivo Vehicle)Used as a carrier after initial dissolution in DMSO/DMF.

    Validated In Vivo Formulation Protocol

    Objective: Create a stable, injectable solution for animal studies with minimal DMSO content (<5%).

    The "Golden Ratio" Formulation Based on pharmacokinetic data for hydrophobic peptide-FMK inhibitors, the following vehicle is recommended to prevent precipitation upon injection.

    Reagents Required:

    • Stock Z-VRPR-FMK (dissolved in 100% DMSO at 50-100 mg/mL)

    • PEG-300 (Polyethylene glycol 300)

    • Tween 80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

    Step-by-Step Preparation (Fresh Prep Required):

    • Calculate: Determine the total volume required.

    • Step A (Solvent): Add 5% volume of the Z-VRPR-FMK DMSO stock.

    • Step B (Co-solvent 1): Add 30% volume of PEG-300.[1] Vortex vigorously for 30 seconds.

    • Step C (Surfactant): Add 5% volume of Tween 80.[1] Vortex gently.

    • Step D (Aqueous Phase): Slowly add 60% volume of warm (37°C) Sterile Saline while vortexing.

    Final Composition: 5% DMSO / 30% PEG-300 / 5% Tween 80 / 60% Saline.[1]

    Critical Warning: Always add the aqueous phase (Saline) LAST . Adding water directly to the DMSO stock will cause immediate precipitation (crashing out) of the peptide.

    Decision Logic & Workflow

    Use the following logic flow to determine the correct solvent system for your specific assay.

    G Start Start: Select Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo / Animal Model Start->InVivo Structural Structural Biology (X-Ray/NMR) Start->Structural Sensitive Are cells DMSO sensitive? InVitro->Sensitive Formulation Complex Vehicle Required (PEG300/Tween80) InVivo->Formulation DMF_Stock Use DMF Stock (Check solvent tolerance) Structural->DMF_Stock Direct_Aq Avoid Direct Aqueous Dissolution (Hydrolysis Risk) Structural->Direct_Aq Caution DMSO_Stock Use 10-20mM DMSO Stock (Dilute >1:1000 in media) No No Sensitive->No Standard Yes Yes Sensitive->Yes Alternative No->DMSO_Stock Yes->DMF_Stock

    Figure 1: Solvent Selection Decision Tree. Blue nodes indicate starting points; Green indicates in vivo pathways; Red indicates critical decision points.

    Mechanism of Action Context

    Understanding the target is vital for troubleshooting. Z-VRPR-FMK targets the paracaspase domain of MALT1.[4][5] If your solvent denatures MALT1, the inhibitor will appear ineffective.

    MALT1 Receptor T-Cell Receptor (TCR) Stimulation CBM CBM Complex (CARMA1-BCL10-MALT1) Receptor->CBM MALT1_Active MALT1 Protease Activated CBM->MALT1_Active Substrates Cleavage of RelB, A20, CYLD MALT1_Active->Substrates NFkB NF-κB Activation (Proliferation) Substrates->NFkB Inhibitor Z-VRPR-FMK (Inhibitor) Inhibitor->MALT1_Active Irreversible Binding (Cysteine Alkylation)

    Figure 2: MALT1 Signaling Pathway. Z-VRPR-FMK prevents the cleavage of substrates like A20 and CYLD, thereby modulating NF-κB signaling.

    Troubleshooting & FAQs

    Q1: My Z-VRPR-FMK precipitated when I added it to the cell culture media. Why? A: This is "Crash-out." It happens when a hydrophobic stock (in DMSO) is added too quickly to an aqueous buffer.

    • Fix: Dilute the stock stepwise. Alternatively, warm the culture media to 37°C before adding the inhibitor. Ensure your final concentration does not exceed the solubility limit (typically <100 µM in aqueous media).

    Q2: Can I store the diluted working solution? A: No. The FMK (fluoromethylketone) group is an electrophile designed to react with cysteine thiols. In aqueous solutions (especially at pH > 7.5), it can undergo slow hydrolysis or react with trace nucleophiles, losing potency. Always prepare fresh from the DMSO/DMF stock.

    Q3: Is Z-VRPR-FMK stable in buffers containing DTT or Mercaptoethanol? A: Absolutely not. DTT and

    
    -Mercaptoethanol are reducing agents with free thiols. They will react with the FMK group of the inhibitor, neutralizing it before it reaches the MALT1 target. Use non-thiol reducing agents (like TCEP) if absolutely necessary, or remove reducing agents from the assay buffer.
    

    Q4: Why not use Ethanol? A: While some peptides dissolve in ethanol, Z-VRPR-FMK has poor solubility in alcohols compared to dipolar aprotic solvents (DMSO/DMF). Ethanol also evaporates faster, potentially changing the concentration of your stock over time.

    References

    • Cayman Chemical. (n.d.). Z-VRPR-FMK (trifluoroacetate salt) Product Datasheet. Retrieved from

    • TargetMol. (n.d.). Z-VRPR-FMK In Vivo Formulation Guide. Retrieved from

    • MedChemExpress. (n.d.). Z-VRPR-FMK Solubility and Storage. Retrieved from

    • Ferch, U., et al. (2009). "Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells." Journal of Experimental Medicine, 206(11), 2313–2320.

    Sources

    Validation & Comparative

    Comparative Guide: Z-VRPR-FMK vs. MI-2 for MALT1 Inhibition

    [1][2][3][4]

    Executive Summary: The "Tool" vs. The "Lead"

    In the investigation of the CBM (CARMA1-BCL10-MALT1) signalosome, the choice between Z-VRPR-FMK and MI-2 is not merely about potency—it is a choice between biochemical precision and cellular efficacy.

    • Z-VRPR-FMK is the biochemical standard . It is a peptide-mimetic irreversible inhibitor that maps perfectly to the MALT1 substrate specificity (Arginine at P1). However, its poor cell permeability renders it inefficient for functional cellular assays without using supraphysiological concentrations.

    • MI-2 is the cellular workhorse . It is a small molecule irreversible inhibitor that concentrates intracellularly, showing superior efficacy in killing ABC-DLBCL cells. However, recent data suggests it possesses significant off-target activity (specifically targeting GPX4), which can confound cell death mechanisms (apoptosis vs. ferroptosis).

    Verdict: Use Z-VRPR-FMK for purified enzyme kinetics and validating substrate specificity. Use MI-2 for phenotypic screening and xenograft models, but strictly control for ferroptosis.

    Mechanistic Deep Dive

    The Target: MALT1 Paracaspase

    MALT1 is unique among caspase-like proteases (paracaspases) because it cleaves after Arginine (R) residues, not Aspartate (D). This structural nuance is the foundation of Z-VRPR-FMK's design.

    Binding Modes[5]
    • Z-VRPR-FMK (Substrate Mimetic):

      • Structure: Benzyloxycarbonyl-Val-Arg-Pro-Arg-Fluoromethylketone.

      • Mechanism: The tetrapeptide sequence (VRPR) fits into the S1-S4 pockets of MALT1. The arginine at P1 is critical for recognition.[1] The fluoromethyl ketone (FMK) group acts as an electrophilic warhead, forming a covalent thioether bond with the catalytic Cysteine (C464), permanently disabling the enzyme.

      • Limitation: The highly charged arginine residues prevent passive diffusion across the cell membrane.

    • MI-2 (Small Molecule):

      • Structure: A tricyclic chloromethyl acetamide derivative.

      • Mechanism: MI-2 binds to the active site and alkylates the catalytic Cysteine. Unlike the peptide, it does not rely on the S1-S4 pocket occupancy for initial binding affinity but rather on hydrophobic interactions within the active site cleft.

      • Advantage: Lipophilic nature allows rapid intracellular accumulation.

    Signaling Pathway & Inhibition Logic

    The following diagram illustrates where these inhibitors intercept the NF-κB signaling cascade.

    MALT1_PathwayBCRBCR / TCR(Receptor)CBMCBM Complex(CARMA1-BCL10-MALT1)BCR->CBM PhosphorylationMALT1_ScaffoldMALT1(Scaffolding Function)CBM->MALT1_ScaffoldMALT1_ProteaseMALT1(Protease Activity)CBM->MALT1_Protease DimerizationNFkBNF-κB Activation(Nuclear Translocation)MALT1_Scaffold->NFkB TRAF6 RecruitmentSubstratesSubstrates:BCL10, RelB, A20, CYLDMALT1_Protease->Substrates Cleavage (Arg)Substrates->NFkB Removes 'Brakes'InhibitorsINHIBITION ZONEZVRPRZ-VRPR-FMK(Substrate Mimic)ZVRPR->MALT1_Protease Covalent BlockMI2MI-2(Active Site Alkylator)MI2->MALT1_Protease Covalent Block

    Figure 1: MALT1 functions as both a scaffold and a protease.[2] Both Z-VRPR-FMK and MI-2 specifically target the protease activity, leaving the scaffolding function largely intact.

    Comparative Performance Analysis

    The table below summarizes key pharmacological parameters. Note the divergence between biochemical Ki and cellular IC50.[3][1]

    FeatureZ-VRPR-FMKMI-2
    Chemical Class Peptidomimetic (Tetrapeptide)Small Molecule (2-Chloroacetamide)
    Binding Type Irreversible (Covalent)Irreversible (Covalent)
    Biochemical Ki / IC50 ~0.14 µM (High Potency)~5.84 µM (Moderate Potency)
    Cellular GI50 (ABC-DLBCL) > 50 µM (Poor Permeability)0.2 - 0.5 µM (High Efficacy)
    Primary Off-Target Cathepsin B (at high conc.)GPX4 (Induces Ferroptosis)
    In Vivo Suitability Low (Rapid clearance, poor stability)High (Stable, bioavailable)
    Solubility DMSO, Water (limited)DMSO (High)
    The Permeability Paradox

    Researchers often find it confusing that Z-VRPR-FMK is a better inhibitor in a test tube but fails in cell culture.

    • Explanation: Z-VRPR-FMK contains two Arginine residues.[1] At physiological pH, these are positively charged, making the molecule highly polar and unable to cross the lipid bilayer efficiently.

    • Implication: If you use Z-VRPR-FMK in cell assays, you must use concentrations of 50-100 µM to see an effect. At this concentration, specificity becomes a major concern.

    Selectivity & Off-Target Risks (Critical)

    This is the most important section for ensuring scientific integrity (E-E-A-T).

    Z-VRPR-FMK: Protease Promiscuity

    At the high concentrations required for cellular activity (>50 µM), the fluoromethyl ketone (FMK) warhead becomes promiscuous. It can alkylate other cysteine proteases, particularly Cathepsin B and other caspases.

    • Control: Always use the non-binding control peptide Z-FA-FMK alongside Z-VRPR-FMK to distinguish MALT1 effects from general cysteine protease inhibition.

    MI-2: The Ferroptosis Confounder

    Recent high-impact studies (e.g., Mishima et al.) have revealed that MI-2 is not purely a MALT1 inhibitor.[4][5]

    • The Issue: MI-2 binds to GPX4 (Glutathione Peroxidase 4), a key regulator of ferroptosis.

    • The Consequence: Cell death observed with MI-2 may be due to ferroptosis (lipid peroxidation) rather than NF-κB suppression via MALT1 inhibition.

    • Mitigation: When using MI-2, treat controls with Ferrostatin-1 (a ferroptosis inhibitor). If MI-2 cytotoxicity persists in the presence of Ferrostatin-1, it is likely MALT1-mediated. If cytotoxicity is blocked, it was an off-target effect.

    Experimental Protocols

    Protocol A: In Vitro Fluorogenic MALT1 Assay

    Best for: Screening compounds, calculating Ki, validating enzyme activity.

    Materials:

    • Recombinant MALT1 (Full length or Caspase Domain).

    • Substrate: Ac-LRSR-AMC (20 µM final).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 0.9 M Sodium Citrate (Citrate is crucial for MALT1 dimerization/activation).

    Workflow:

    • Prepare Enzyme Mix: Dilute MALT1 to 10-20 nM in Assay Buffer.

    • Inhibitor Incubation: Add Z-VRPR-FMK or MI-2 (dissolved in DMSO). Incubate 30 min at 30°C to allow covalent bond formation.

    • Substrate Addition: Add Ac-LRSR-AMC.[5][6][7]

    • Read: Measure fluorescence (Ex 360nm / Em 460nm) kinetically every 2 mins for 1 hour.

    • Validation: Z-VRPR-FMK should show complete inhibition at <1 µM.

    Protocol B: Cellular RelB Cleavage Assay (Western Blot)

    Best for: Confirming target engagement in cells (e.g., HBL-1 or TMD8 lines).

    Workflow:

    • Seed Cells: 1x10^6 cells/mL in 6-well plates.

    • Inhibitor Treatment:

      • Condition 1: DMSO (Vehicle)

      • Condition 2: MI-2 (0.5 µM)

      • Condition 3: Z-VRPR-FMK (50 µM) [8][9]

    • Proteasome Block: Add MG-132 (10 µM) 30 minutes after inhibitor. Why? RelB cleavage fragments are rapidly degraded. MG-132 stabilizes them for detection.

    • Stimulation: Stimulate cells with PMA/Ionomycin for 60 minutes.

    • Lysis & Blot: Lyse cells.[10][11] Probe for RelB .

      • Result: Active MALT1 produces a smaller RelB fragment. Inhibitors should prevent the appearance of this band.

    Decision Matrix: Which to Choose?

    Decision_TreeStartStart: Define GoalQ1Is the assayCell-Free or Cellular?Start->Q1Branch_CellFreeCell-Free / BiochemicalQ1->Branch_CellFreeBranch_CellularCellular / In VivoQ1->Branch_CellularRec_ZVRPRUSE Z-VRPR-FMK(High Specificity)Branch_CellFree->Rec_ZVRPR Substrate studiesQ2Is PhenotypeApoptosis/Viability?Branch_Cellular->Q2Q2->Rec_ZVRPR No (Short term signaling)Use high conc (50uM)Rec_MI2USE MI-2(High Potency)Q2->Rec_MI2 YesWarningCRITICAL STEP:Add Ferrostatin-1 controlto rule out GPX4 off-targetRec_MI2->Warning Validation

    Figure 2: Decision workflow for selecting the appropriate MALT1 inhibitor based on experimental context.

    References

    • Fontan, L., et al. (2012). "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo."[12][4][9][13][14][15] Cancer Cell, 22(6), 812-824.[14]

    • Mishima, E., et al. (2022). "MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4."[5] Proceedings of the National Academy of Sciences (PNAS).

    • Nagel, D., et al. (2012). "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL." Cancer Cell.[9][14]

    • Bio-Protocol. (2023). "Measurement of Endogenous MALT1 Activity." Bio-protocol.

    • Hyssala, et al. (2017). "Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth." JCI Insight.

    Validating MALT1 Inhibition: A Comparative Guide to the RelB Cleavage Assay

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: Targeting MALT1 in Disease

    The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) has emerged as a critical therapeutic target in immunology and oncology. MALT1 is a unique bi-functional protein, acting as both a scaffold and a caspase-like protease. Its proteolytic activity is a linchpin in the activation of the NF-κB signaling pathway, which is essential for the proliferation and survival of both normal lymphocytes and various cancer cells, particularly Activated B-Cell like (ABC) subtypes of Diffuse Large B-Cell Lymphoma (DLBCL). The development of potent and specific MALT1 inhibitors therefore represents a promising therapeutic strategy.

    However, the journey of drug development is paved with rigorous validation. It is not enough to demonstrate that a compound can inhibit an enzyme in a test tube; one must prove that it can engage its target within the complex environment of a living cell and produce the intended downstream biological effect. This guide provides a comprehensive comparison of methodologies for validating MALT1 inhibition, with a primary focus on the robust and physiologically relevant RelB cleavage assay. We will delve into the causality behind experimental choices, provide detailed protocols, and compare alternatives to ensure your validation system is self-confirming and trustworthy.

    The Mechanism: MALT1 Protease Activation and RelB Cleavage

    Upon antigen receptor or PMA/Ionomycin stimulation, a signaling cascade is initiated that leads to the formation of the CARMA1-BCL10-MALT1 (CBM) complex. This complex formation induces a conformational change in MALT1, unleashing its paracaspase proteolytic activity. MALT1 then cleaves several substrates to fine-tune the NF-κB response. One of the most well-characterized substrates is RelB, a member of the NF-κB family of transcription factors. MALT1 cleaves full-length RelB after arginine residue 45 (R45), generating two fragments. This cleavage is a hallmark of MALT1 activation. Consequently, inhibiting MALT1's protease function with a small molecule inhibitor should prevent the appearance of this cleaved RelB fragment, providing a direct readout of target engagement and downstream functional effect.

    MALT1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimulation Antigen Receptor or PMA/Ionomycin Stimulation CARMA1 CARMA1 Stimulation->CARMA1 activates BCL10 BCL10 CARMA1->BCL10 recruits MALT1_inactive MALT1 (Inactive) BCL10->MALT1_inactive recruits CBM_complex CBM Complex (Active MALT1) MALT1_inactive->CBM_complex forms RelB_full Full-Length RelB CBM_complex->RelB_full cleaves RelB_cleaved Cleaved RelB Fragments RelB_full->RelB_cleaved Inhibitor MALT1 Inhibitor Inhibitor->CBM_complex blocks

    Caption: MALT1 signaling pathway leading to RelB cleavage.

    Primary Validation: The RelB Cleavage Western Blot Assay

    The most direct and widely accepted method to confirm functional MALT1 inhibition in a cellular context is to monitor the cleavage of its substrate, RelB, via Western Blot. The principle is straightforward: in the presence of an effective MALT1 inhibitor, the cleavage of full-length RelB will be suppressed, even after the cells are stimulated to activate the pathway.

    Experimental Design: Key Considerations
    • Cell Line Selection: The choice of cell line is critical. ABC-DLBCL cell lines such as TMD8, HBL-1, and OCI-Ly3 are excellent models as they harbor mutations that lead to constitutive CBM complex formation and, therefore, constitutive MALT1 activity and RelB cleavage. This removes the need for external stimulation, simplifying the experimental setup. For non-lymphoma cells or other lymphocyte subtypes like Jurkat T-cells, stimulation with Phorbol 12-myristate 13-acetate (PMA) and Ionomycin is required to induce MALT1 activation.

    • Inhibitor Concentration and Incubation Time: A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) of your compound. A typical starting point is to test a range of concentrations from 10 µM down to 1 nM. An incubation time of 2-4 hours is generally sufficient for the inhibitor to penetrate the cells and engage MALT1 before cell lysis.

    Detailed Protocol: RelB Cleavage Assay in TMD8 Cells
    • Cell Culture: Culture TMD8 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

    • Seeding and Treatment: Seed 1 x 10^6 cells per well in a 12-well plate. Treat the cells with a serial dilution of your MALT1 inhibitor (e.g., 10 µM, 1 µM, 100 nM, 10 nM) and a vehicle control (e.g., 0.1% DMSO). Include a known MALT1 inhibitor like Z-VRPR-FMK as a positive control.

    • Incubation: Incubate the treated cells for 4 hours at 37°C.

    • Cell Lysis:

      • Harvest the cells by centrifugation at 500 x g for 5 minutes.

      • Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

      • Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

      • Incubate on ice for 30 minutes, vortexing every 10 minutes.

      • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading for the Western Blot.

    • Western Blotting:

      • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

      • Separate the proteins on a 10% or 12% SDS-PAGE gel.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

      • Incubate the membrane overnight at 4°C with a primary antibody against RelB (e.g., Cell Signaling Technology, #4922). This antibody should detect both the full-length (~68 kDa) and the cleaved N-terminal fragment (~55 kDa).

      • Wash the membrane 3 times with TBST.

      • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane 3 times with TBST.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Probe for a loading control like GAPDH or β-Actin to confirm equal protein loading.

    WB_Workflow cluster_prep Cell Preparation & Treatment cluster_biochem Biochemistry cluster_detect Detection A Seed TMD8 Cells B Treat with MALT1 Inhibitor Dilutions A->B C Incubate for 4 hours B->C D Harvest & Lyse Cells C->D E Quantify Protein (BCA) D->E F SDS-PAGE E->F G Western Transfer (PVDF) F->G H Block Membrane G->H I Incubate with anti-RelB Antibody H->I J Incubate with Secondary Antibody I->J K ECL Detection & Imaging J->K L Determine IC50 K->L Analyze Data: Quantify Band Intensity (Full-length vs. Cleaved RelB)

    Caption: Western Blot workflow for the RelB cleavage assay.

    Comparative Performance of MALT1 Inhibitors

    The RelB cleavage assay is sensitive enough to clearly distinguish the potency of different inhibitors. By quantifying the band intensity of cleaved RelB relative to the full-length form across a range of inhibitor concentrations, a precise IC50 value can be determined.

    CompoundTypeReported Cellular IC50 (RelB Cleavage)Source
    Z-VRPR-FMK Irreversible Peptide~50-100 nM
    Mepazine Phenothiazine (Repurposed)~300-500 nM
    MI-2 Small Molecule~200-400 nM

    Note: IC50 values can vary depending on the specific cell line and assay conditions used.

    Secondary Validation: Cellular Thermal Shift Assay (CETSA)

    While the RelB cleavage assay confirms the functional downstream effect of MALT1 inhibition, it does not directly prove that your compound is physically binding to the MALT1 protein in the cell. Off-target effects could potentially interfere with the signaling pathway upstream of MALT1, leading to a false positive result. Therefore, an orthogonal assay that confirms direct target engagement is a cornerstone of a trustworthy validation package.

    The Cellular Thermal Shift Assay (CETSA) is an elegant and powerful method to verify this drug-target interaction. The principle is based on ligand-induced thermal stabilization. When a small molecule inhibitor binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.

    Detailed Protocol: MALT1 CETSA
    • Cell Treatment: Treat TMD8 cells (or another suitable cell line) with your inhibitor at a high concentration (e.g., 10x the RelB cleavage IC50) and a vehicle control for 2-4 hours.

    • Heating:

      • Aliquot the cell suspension into several PCR tubes.

      • Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C). One aliquot should be kept at room temperature as a non-heated control.

      • Immediately cool the tubes on ice for 3 minutes.

    • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath). This method is preferred over detergent-based lysis to minimize protein denaturation.

    • Separation: Separate the soluble protein fraction (containing non-denatured MALT1) from the precipitated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

    • Detection: Collect the supernatant and analyze the amount of soluble MALT1 remaining at each temperature point by Western Blot, as described previously, using an anti-MALT1 antibody.

    • Analysis: In the vehicle-treated samples, the MALT1 band intensity will decrease as the temperature increases, revealing its melting curve. In the inhibitor-treated samples, the MALT1 protein will be stabilized, and the melting curve will shift to the right, towards higher temperatures. This "thermal shift" is direct evidence of target engagement.

    CETSA_Workflow cluster_cell Cellular Phase cluster_protein Protein Phase cluster_analysis Analysis Phase A Treat Cells with Inhibitor vs. Vehicle B Aliquot Cells A->B C Heat Aliquots across a Temperature Gradient B->C D Lyse by Freeze-Thaw C->D E Ultracentrifugation to Separate Soluble vs. Aggregated Proteins D->E F Collect Supernatant (Soluble Fraction) E->F G Analyze Soluble MALT1 by Western Blot F->G H Plot Band Intensity vs. Temperature G->H I Confirm Target Engagement H->I Observe Shift in Melting Curve

    Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

    Conclusion

    Validating MALT1 inhibition requires a multi-faceted approach that combines functional and biophysical evidence. The RelB cleavage assay serves as an indispensable primary method, offering a direct, quantitative readout of the inhibitor's ability to block the downstream proteolytic function of MALT1 in a physiologically relevant cellular context. By employing cell lines with constitutive MALT1 activity, this assay is robust, reproducible, and ideal for determining the cellular potency (IC50) of novel compounds.

    To achieve the highest level of scientific rigor, these functional data should be corroborated with an orthogonal, target engagement assay like CETSA. This two-pronged approach—confirming both the functional consequence and the physical interaction—provides an unassailable validation package, ensuring that the observed biological effects are indeed a direct result of on-target MALT1 inhibition. This builds the trustworthy foundation necessary for the further development of these promising therapeutic agents.

    References

    • Jaworski, M., & Thome, M. (2021). The paracaspase MALT1: a pivotal master regulator of immunity. The EMBO Journal. [Link]

    • Nailor, A., et al. (2021). MALT1 inhibitor development for B-cell lymphomas. Journal of Medicinal Chemistry. [Link]

    • Thome, M., & Charton, J. E. (2020). The CARMA-BCL10-MALT1 signalosome: a central regulator of antigen receptor signalling. Journal of Cell Science. [Link]

    • Hailfinger, S., et al. (2011). MALT1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes. Proceedings of the National Academy of Sciences. [Link]

    • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. Cancer Cell. [Link]

    • Wiesmann, C., et al. (2012). A novel peptide-based inhibitor of the MALT1 paracaspase. Biochemistry. [Link]

    • Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL. Cancer Cell. [Link]

    • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. Cancer Cell. [Link]

    • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

    Comparative Guide: Z-VRPR-FMK vs. Z-FA-FMK in MALT1 Inhibition Studies

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Z-VRPR-FMK Negative Control Experiments with Z-FA-FMK Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

    Executive Summary: The Specificity Challenge

    In the investigation of the CARMA1-BCL10-MALT1 (CBM) complex and NF-κB signaling, the paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a critical therapeutic target. The tetrapeptide Z-VRPR-FMK is the gold-standard tool compound for irreversible MALT1 inhibition.

    However, the fluoromethylketone (FMK) warhead is highly reactive, capable of non-specific alkylation of cysteine residues. To validate that an observed biological phenotype (e.g., reduced lymphoma growth or T-cell anergy) is driven by MALT1 inhibition and not by general cysteine alkylation or off-target lysosomal protease inhibition, Z-FA-FMK is utilized as the requisite negative control.

    This guide delineates the mechanistic rationale, experimental protocols, and data interpretation strategies for using Z-FA-FMK to validate Z-VRPR-FMK data.

    Mechanistic Comparison: Why Z-FA-FMK?

    To establish scientific integrity, one must understand why Z-FA-FMK is the appropriate control. It is not an inert molecule; it is a potent inhibitor of Cathepsins B and L. Its utility lies in its chemotype matching without target matching .

    Structural & Functional Logic
    FeatureZ-VRPR-FMK (Active Inhibitor)Z-FA-FMK (Negative Control)Scientific Rationale
    P1 Residue Arginine (R) Alanine (A) MALT1 requires a basic residue (Arg) at P1. Z-FA-FMK's hydrophobic P1 prevents binding to the MALT1 S1 pocket.
    Warhead Fluoromethylketone (FMK)Fluoromethylketone (FMK)Both possess the same reactive electrophile. If toxicity is due to random alkylation, both compounds will show toxicity.
    N-Terminal Benzyloxycarbonyl (Z)Benzyloxycarbonyl (Z)Controls for cell permeability and solubility properties conferred by the Z-group.
    Primary Target MALT1 (Paracaspase)Cathepsin B/L (Cysteine Protease)If Z-FA-FMK fails to replicate the Z-VRPR-FMK phenotype, the effect is MALT1-specific, not Cathepsin-dependent.
    Visualization: Mechanism of Exclusion

    The following diagram illustrates the steric exclusion that prevents Z-FA-FMK from inhibiting MALT1, despite carrying the same warhead.

    MALT1_Specificity MALT1_Pocket MALT1 Active Site (S1 Pocket: Acidic/Asp) Binding Stable Covalent Bond (Inhibition) MALT1_Pocket->Binding NoBinding Steric/Electrostatic Exclusion MALT1_Pocket->NoBinding VRPR Z-VRPR-FMK (P1: Arginine) VRPR->MALT1_Pocket Electrostatic Match (Arg+ <-> Asp-) FA Z-FA-FMK (P1: Alanine) FA->MALT1_Pocket Mismatch (No Interaction)

    Caption: Z-VRPR-FMK binds MALT1 via charge complementarity (Arg-Asp); Z-FA-FMK is excluded, serving as a specificity control.

    Comparative Performance Data

    When designing experiments, expect the following differential outcomes. If Z-FA-FMK mimics Z-VRPR-FMK in your assay, your phenotype is likely not MALT1-driven.

    Assay TypeReadoutZ-VRPR-FMK (50-100 µM) Z-FA-FMK (50-100 µM)
    Biochemical MALT1 Protease Activity (Ac-LRSR-AMC cleavage)>95% Inhibition (IC50 ~10-20 nM*)No Inhibition
    Cellular (WB) BCL10 Cleavage (ABC-DLBCL / Jurkat)Cleavage Blocked (Full length BCL10 accumulates)Cleavage Intact (Cleaved fragment visible)
    Cellular (WB) RelB CleavageCleavage Blocked Cleavage Intact
    Functional IL-2 Production (T-cells)Significantly Reduced No Effect / Minimal Reduction
    Viability ABC-DLBCL ProliferationApoptosis Induced No Effect

    *Note: While biochemical IC50 is low (nM), cellular assays require high concentrations (µM) due to the poor permeability of the charged Arginine residues in VRPR.[1]

    Validated Experimental Protocols

    Protocol A: Fluorogenic MALT1 Activity Assay (In Vitro)

    This assay quantifies the direct enzymatic inhibition, validating the "Negative Control" status of Z-FA-FMK.

    Reagents:

    • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Sodium Citrate (Citrate stabilizes MALT1 high-activity conformation).

    • Substrate: Ac-LRSR-AMC (20 µM final).

    • Enzyme: Recombinant Human MALT1 (10-50 nM).

    Workflow:

    • Preparation: Dilute Z-VRPR-FMK and Z-FA-FMK in DMSO. Prepare 10x stocks.

    • Incubation: Mix MALT1 enzyme with 10x inhibitor stock. Incubate for 30 minutes at 30°C .

      • Control 1: DMSO only (0% Inhibition).

      • Control 2: Z-FA-FMK (Specificity Control).[2][3]

    • Activation: Add Ac-LRSR-AMC substrate.

    • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) kinetically for 60 minutes.

    • Validation: Z-VRPR-FMK should flatline fluorescence; Z-FA-FMK should track with the DMSO control.

    Protocol B: Cellular BCL10 Cleavage Assay (Western Blot)

    This protocol confirms that Z-VRPR-FMK engages the target inside the cell, while Z-FA-FMK does not.

    Reagents:

    • Cells: Jurkat T-cells or ABC-DLBCL lines (e.g., OCI-Ly3).[4]

    • Stimulation: PMA (20 ng/mL) + Ionomycin (1 µM).

    Workflow:

    • Pre-treatment: Seed cells at

      
       cells/mL. Treat with 75 µM  Z-VRPR-FMK or 75 µM  Z-FA-FMK for 1 hour .
      
    • Stimulation: Add PMA/Ionomycin.[5] Incubate for 30-60 minutes .

    • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease Inhibitor Cocktail (Note: The cocktail prevents post-lysis degradation, but the experimental inhibition happened in step 1).

    • Western Blot: Probe for BCL10 .

      • Expected Result: Stimulated cells show a lower molecular weight band (cleaved BCL10). Z-VRPR-FMK treated cells show only the full-length band. Z-FA-FMK treated cells show the cleaved band.

    Experimental Workflow Visualization

    The following diagram outlines the decision tree for interpreting data generated using these two compounds.

    Experimental_Workflow Start Start: T-Cell / Lymphoma Assay Treat Treatment Groups: 1. Vehicle (DMSO) 2. Z-VRPR-FMK (MALT1i) 3. Z-FA-FMK (Control) Start->Treat Readout Measure Phenotype (e.g., IL-2, NF-kB, Viability) Treat->Readout Decision Compare Z-VRPR vs. Z-FA Readout->Decision Result_Valid VALID RESULT: Z-VRPR inhibits Z-FA has no effect Decision->Result_Valid Differential Response Result_OffTarget OFF-TARGET: Both compounds inhibit equally Decision->Result_OffTarget Identical Response Result_Cathepsin CATHEPSIN EFFECT: Z-FA inhibits, Z-VRPR no effect Decision->Result_Cathepsin Inverse Response

    Caption: Decision tree for validating MALT1 specificity. Differential response between Z-VRPR and Z-FA is required for validation.

    References

    • Rebeaud, F., et al. (2008).[4] "The proteolytic activity of the paracaspase MALT1 is key in T cell activation."[6][7] Nature Immunology. Link

    • Fontan, L., et al. (2012). "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo."[8] Cancer Cell.[8] Link

    • Hachmann, J., & Salvesen, G. S. (2016). "The paracaspase MALT1." Biochimie. Link

    • Enzo Life Sciences. "Z-VRPR-FMK Product Data Sheet." Link

    • R&D Systems. "Caspase Inhibitor Control Z-FA-FMK Data Sheet." Link

    Sources

    Technical Guide: Assessing CYLD Cleavage Inhibition by Z-VRPR-FMK

    [1]

    Executive Summary

    Z-VRPR-FMK is a specialized, irreversible tetrapeptide inhibitor targeting the paracaspase activity of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). Unlike broad-spectrum caspase inhibitors, Z-VRPR-FMK is engineered to mimic the specific substrate motif (Val-Arg-Pro-Arg) required for MALT1 proteolytic function.

    This guide details the experimental validation of Z-VRPR-FMK in preventing CYLD (Cylindromatosis) cleavage.[1][2][3] CYLD is a K63-specific deubiquitinase (DUB) that acts as a negative regulator of NF-κB signaling. Its cleavage by MALT1 at Arginine 324 (R324) inactivates this tumor suppressor function, driving constitutive NF-κB activation in aggressive lymphomas such as ABC-DLBCL.

    Mechanistic Foundation: The MALT1-CYLD Axis

    To effectively assess inhibition, one must understand the molecular event being targeted. MALT1 is unique; it is a paracaspase , structurally related to caspases but with arginine specificity (cleaving after Arg residues) rather than aspartate specificity.[4][5][6]

    • The Substrate: CYLD (Full length: ~110 kDa).[7]

    • The Event: Upon CBM (CARD11-BCL10-MALT1) complex formation, MALT1 cleaves CYLD at R324 .

    • The Consequence: This generates a ~70 kDa C-terminal fragment and a ~40 kDa N-terminal fragment.[8] The cleavage inactivates CYLD's DUB activity, allowing K63-linked ubiquitin chains to accumulate on signaling mediators (like NEMO), sustaining NF-κB activation.

    • The Inhibitor: Z-VRPR-FMK acts as a suicide substrate. The VRPR sequence fits the MALT1 active site, and the FMK (fluoromethyl ketone) group forms a covalent thioether bond with the catalytic Cysteine 464, permanently disabling the enzyme.

    Pathway Visualization

    MALT1_CYLD_PathwayReceptorAntigen Receptor(BCR/TCR)CBMCBM Complex(CARD11-BCL10-MALT1)Receptor->CBMStimulationMALT1_ActiveMALT1 Protease(Activated)CBM->MALT1_ActiveOligomerizationCYLD_FLCYLD (Full Length)~110 kDaMALT1_Active->CYLD_FLTargets R324Z_VRPRZ-VRPR-FMK(Inhibitor)Z_VRPR->MALT1_ActiveIrreversible Binding(Covalent)CYLD_CleavedCYLD Fragments(Inactivated)CYLD_FL->CYLD_CleavedCleavageNFkBNF-κB Activation(Survival/Proliferation)CYLD_FL->NFkBInhibits (DUB Activity)CYLD_Cleaved->NFkBLoss of Inhibition

    Caption: The MALT1-driven inactivation of CYLD and the interception point of Z-VRPR-FMK.

    Comparative Analysis: Z-VRPR-FMK vs. Alternatives

    While Z-VRPR-FMK is the "gold standard" peptide inhibitor for specificity, small molecules are often preferred for in vivo work due to bioavailability.

    FeatureZ-VRPR-FMKMI-2Mepazine
    Type Peptidomimetic (Tetrapeptide)Small MoleculePhenothiazine Derivative
    Mechanism Irreversible (Active Site)Irreversible (Active Site)Reversible (Allosteric)
    Specificity High (Mimics substrate)High (MALT1 specific)Moderate (Off-targets exist)
    Cell Permeability Low (Requires high conc.)HighHigh
    Typical In Vitro Conc. 50 - 100 µM 0.2 - 2 µM5 - 20 µM
    Primary Use Case Mechanistic validation in cell culture; Structural biology.Drug development lead; In vivo efficacy studies.Repurposing studies; Allosteric mechanism research.
    Key Limitation Poor stability/bioavailability in vivo.Potential toxicity at high doses.Lower potency (µM range).

    Expert Insight: Use Z-VRPR-FMK when you need to prove that a phenotype is strictly dependent on MALT1's protease activity (specifically the arginine pocket) rather than its scaffolding function. Use MI-2 or Mepazine if you are testing therapeutic potential in animal models.

    Experimental Protocol: Assessing CYLD Cleavage

    This protocol is designed for Jurkat T-cells or ABC-DLBCL lines (e.g., HBL-1 , TMD8 ).

    Phase 1: Pre-Treatment & Stimulation

    Critical Control: Always include a "Vehicle Only" (DMSO) control and a "Stimulation Only" control without inhibitor.

    • Seed Cells: Plate cells at

      
       cells/mL in fresh RPMI-1640 media.
      
    • Inhibitor Pre-incubation:

      • Add Z-VRPR-FMK to experimental wells.

      • Recommended Concentration: 50 µM to 100 µM. (Note: Peptide inhibitors penetrate membranes poorly; high concentrations are necessary compared to biochemical IC50s).

      • Time: Incubate for 1 hour at 37°C.

    • Stimulation:

      • Induce MALT1 activity using PMA (Phorbol 12-myristate 13-acetate) and Ionomycin.[1]

      • Dosage: 50 ng/mL PMA + 1 µM Ionomycin.[7]

      • Time: Incubate for 30 - 60 minutes . (CYLD cleavage is rapid).

    Phase 2: Lysis & Western Blotting

    Target: Detection of the specific cleavage fragment.

    • Harvest: Centrifuge cells (300 x g, 5 min) and wash once with ice-cold PBS.

    • Lysis: Resuspend in RIPA buffer supplemented with Protease Inhibitor Cocktail (without EDTA if possible, though MALT1 is not metal-dependent, general hygiene is key).

      • Crucial: Do NOT add Z-VRPR-FMK to the lysis buffer; the reaction should have already happened in the cell.

    • Western Blot Setup:

      • Load 30-50 µg of total protein per lane.

      • Use a 4-12% gradient gel to resolve both the 110 kDa full-length and 70/40 kDa fragments.

    • Antibody Selection:

      • Anti-CYLD (C-terminal): Detects Full Length (~110 kDa) and the C-terminal Cleaved Fragment (~70 kDa).[7] This is the most common readout.

      • Anti-CYLD (N-terminal): Detects Full Length and the N-terminal Cleaved Fragment (~40 kDa).

    Experimental Workflow Diagram

    Protocol_WorkflowStep11. Pre-treat(Z-VRPR-FMK, 1h)Step22. Stimulate(PMA/Ionomycin, 45m)Step1->Step2Step33. Cell Lysis(RIPA + Protease Inh.)Step2->Step3Step44. Western Blot(Anti-CYLD C-term)Step3->Step4ResultReadout:Band Shift AnalysisStep4->Result

    Caption: Step-by-step workflow for assessing MALT1 inhibition via CYLD cleavage.

    Data Interpretation & Validation

    Expected Results
    • Lane 1 (Unstimulated): Strong band at ~110 kDa (Full Length CYLD). No lower bands.

    • Lane 2 (Stimulated + DMSO): Fainter band at ~110 kDa. Appearance of a distinct band at ~70 kDa (Cleaved CYLD).[3][7][8]

    • Lane 3 (Stimulated + Z-VRPR-FMK): Restoration of the ~110 kDa band intensity. Disappearance or significant reduction of the ~70 kDa band.

    Troubleshooting Guide
    IssueProbable CauseSolution
    No Cleavage in Control Stimulation failed or timepoint too short.Ensure PMA/Ionomycin are fresh. Extend stimulation to 60-90 mins.
    Inhibitor Ineffective Poor cell permeability.[7]Increase Z-VRPR-FMK to 100 µM. Ensure 1h pre-incubation.[1][7][8]
    High Background Non-specific antibody binding.Use a validated CYLD antibody (e.g., Santa Cruz sc-74435 or Cell Signaling #4618).
    Toxicity Long exposure to PMA/Ionomycin.Keep stimulation under 2 hours.

    References

    • Rebeaud, F., et al. (2008). The proteolytic activity of the paracaspase MALT1 is key to T cell activation. Nature Immunology, 9(3), 272–281.

    • Coornaert, B., et al. (2008). T cell antigen receptor stimulation induces MALT1 paracaspase-mediated cleavage of the NF-kappaB inhibitor A20. Nature Immunology, 9(3), 263–271.

    • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. Cancer Cell, 22(6), 812–824.

    • Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas. Cancer Cell, 22(6), 825–837.

    • Hailfinger, S., et al. (2011). Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma. Proceedings of the National Academy of Sciences, 106(47), 19946–19951.

    selectivity of Z-VRPR-FMK over caspase-3 and caspase-8

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth technical analysis of the selectivity of Z-VRPR-FMK (a MALT1 paracaspase inhibitor) versus Caspase-3 and Caspase-8 . It is designed for researchers requiring precise control over NF-κB signaling dissection without confounding apoptotic artifacts.

    Executive Summary

    Z-VRPR-FMK is a peptide-based, irreversible inhibitor designed to target MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) .[1][2][3][4]

    • Primary Target: MALT1 Paracaspase (Ki ≈ 140 nM).

    • Selectivity Basis: Exploits the structural distinction between Paracaspases (cleave after Arginine ) and Caspases (cleave after Aspartate ).[5]

    • Critical Limitation: While biochemically selective, the compound suffers from poor cell permeability due to its charged arginine residues. This necessitates high working concentrations (50–100 µM) in cell-based assays, which significantly erodes the functional selectivity window, potentially leading to off-target inhibition of Caspase-3 and -8.

    Mechanistic Basis of Selectivity

    To understand the selectivity profile, one must analyze the P1-P4 substrate recognition pockets.

    • MALT1 (The Target): A paracaspase that specifically recognizes the Val-Arg-Pro-Arg (VRPR) motif. The S1 pocket is deep and negatively charged (Asp462 in MALT1) to accommodate the positively charged Arginine (R) at the P1 position of the substrate.

    • Caspase-3/8 (The Off-Targets): These are aspartate-specific cysteine proteases. Their S1 pockets are positively charged (Arg179/Arg341 in Caspase-3) to bind the negatively charged Aspartate (D) at the P1 position (e.g., DEVD or IETD motifs).

    The Conflict: Z-VRPR-FMK contains a P1 Arginine . Theoretically, this positively charged residue should be electrostatically repelled by the S1 pocket of Caspases-3/8. However, at high concentrations, the electrophilic fluoromethyl ketone (FMK) "warhead" can promiscuously react with the active site cysteine of any caspase if the steric hindrance is overcome.

    Diagram: Structural Selectivity Logic

    SelectivityLogic cluster_Targets Protease Targets Inhibitor Z-VRPR-FMK (P1 = Arginine) MALT1 MALT1 (Paracaspase) S1 Pocket: Acidic (Asp462) Inhibitor->MALT1 Complementary Charge (Arg+ binds Asp-) Casp38 Caspase-3 / Caspase-8 S1 Pocket: Basic (Arg) Inhibitor->Casp38 Charge Repulsion (Arg+ repels Arg+) Outcome_MALT1 High Affinity Binding (Ki ~140 nM) Irreversible Inhibition MALT1->Outcome_MALT1 Outcome_Casp Electrostatic Repulsion Low Affinity Binding (Ki > 100 µM) Casp38->Outcome_Casp

    Caption: Structural basis of Z-VRPR-FMK selectivity. The P1 Arginine determines specificity for MALT1's acidic pocket over Caspases' basic pockets.

    Quantitative Performance Comparison

    The following data synthesizes biochemical inhibition constants (Ki) and cellular effective concentrations (EC50).

    ParameterZ-VRPR-FMK (Target: MALT1)Caspase-3 (Off-Target)Caspase-8 (Off-Target)
    Biochemical Ki 0.14 µM (140 nM) [1]> 100 µM (Est.)> 100 µM (Est.)
    Selectivity Ratio 1x (Reference)> 700-fold > 700-fold
    Cellular EC50 50 - 100 µM [2]N/AN/A
    Mechanism Irreversible (Covalent)Reversible (Steric clash)Reversible (Steric clash)

    The "Selectivity Trap": While the biochemical selectivity is >700-fold, the cellular selectivity is much lower.

    • To inhibit MALT1 in cells (e.g., DLBCL lines), you must use 50–100 µM Z-VRPR-FMK because the charged arginine residues prevent passive diffusion across the cell membrane.

    • At 100 µM, the concentration is high enough to force non-specific alkylation of Caspase-3/8 active site cysteines, potentially triggering artifacts in apoptosis assays.

    Recommendation: For strict selectivity in cell-based assays, consider using MI-2 (Small molecule, IC50 ~5.8 µM) or Mepazine (Allosteric, IC50 ~0.83 µM) as orthogonal validation tools, as they do not require such extreme concentrations.

    Experimental Validation Protocols

    To validate that your observed phenotype is due to MALT1 inhibition and not Caspase-3/8 off-target effects, you must run these two parallel protocols.

    Protocol A: MALT1 Specificity Assay (Fluorogenic)

    Objective: Confirm Z-VRPR-FMK efficacy against MALT1.

    • Reagents:

      • Recombinant MALT1 (C-terminal domain).

      • Substrate: Ac-LRR-AMC (Fluorogenic, specific for paracaspase).

      • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Na-Citrate (Citrate is crucial for MALT1 dimerization/activation).

    • Workflow:

      • Incubate MALT1 (100 nM) with Z-VRPR-FMK (Titration: 0.01 µM to 100 µM) for 30 min at 30°C.

      • Add Ac-LRR-AMC (50 µM).

      • Measure fluorescence (Ex 360nm / Em 460nm) kinetically for 60 min.

    • Success Criteria: Dose-dependent inhibition with IC50 < 1 µM.

    Protocol B: Caspase-3/8 Counter-Screening

    Objective: Rule out off-target inhibition at your working concentration.

    • Reagents:

      • Recombinant Caspase-3 and Caspase-8.

      • Substrate Casp-3: Ac-DEVD-AMC .

      • Substrate Casp-8: Ac-IETD-AMC .

      • Buffer: 20 mM PIPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, 10 mM DTT.

    • Workflow:

      • Set up reactions with Caspase-3 and Caspase-8 (1 unit/well).

      • Test Condition: Add Z-VRPR-FMK at your cellular working concentration (e.g., 50 µM and 100 µM ).

      • Positive Control: Add Z-VAD-FMK (Pan-caspase inhibitor) at 10 µM.

      • Negative Control: DMSO vehicle.

      • Add respective substrates (DEVD-AMC or IETD-AMC) at 20 µM.

      • Measure fluorescence kinetically.

    • Data Interpretation:

      • If Z-VRPR-FMK (50 µM) retains >90% of Caspase activity compared to DMSO, your window is safe.

      • If Z-VRPR-FMK inhibits >20% of Caspase activity, your cellular phenotype may be compromised by off-target effects.

    Diagram: Validation Workflow

    ValidationWorkflow cluster_MALT1 Protocol A: Efficacy cluster_Caspase Protocol B: Selectivity Check Start Start: Z-VRPR-FMK Validation Step1 MALT1 + High Salt/Citrate Buffer Start->Step1 Step4 Caspase-3/8 + Standard Buffer Start->Step4 Step2 Add Z-VRPR-FMK (0.01 - 10 µM) Step1->Step2 Step3 Substrate: Ac-LRR-AMC Step2->Step3 Result1 Expect: IC50 < 1 µM Step3->Result1 Step5 Add Z-VRPR-FMK (50 - 100 µM) Step4->Step5 Step6 Substrate: DEVD/IETD-AMC Step5->Step6 Result2 Check: % Inhibition vs DMSO Step6->Result2

    Caption: Parallel workflow to validate MALT1 efficacy while simultaneously quantifying off-target Caspase inhibition risks.

    Critical Analysis & Alternatives

    When to use Z-VRPR-FMK:

    • Biochemical Assays: Excellent tool. High affinity and specificity in cell-free systems.

    • Structural Studies: Useful for co-crystallization to define the active site.

    When to AVOID Z-VRPR-FMK:

    • In Vivo Studies: Rapid clearance and poor bioavailability make it unsuitable.

    • Sensitive Apoptosis Assays: The high concentration required (50 µM) can sensitize cells to stress, confounding apoptosis readouts.

    Superior Alternatives for Cellular Studies:

    • MI-2: Small molecule, cell-permeable.[3][6] Binds directly to MALT1.[1] IC50 ~5.84 µM.[1]

    • Mepazine: Reversible, allosteric inhibitor. highly selective for MALT1 over caspases.[6]

    • Safimaltib (JNJ-67856633): Clinical-grade allosteric inhibitor, extremely potent and selective.

    References
    • Peptide-based covalent inhibitors of MALT1 paracaspase. Source: National Institutes of Health (NIH) / PubMed Central

    • Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Source: Journal of Clinical Investigation (JCI)

    • Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia. Source: Haematologica

    • MALT1 Inhibitors & Assay Kits. Source: BPS Bioscience

    Sources

    A Researcher's Guide to Z-VRPR-FMK: Beyond Apoptosis in Jurkat Cells

    Author: BenchChem Technical Support Team. Date: February 2026

    A Senior Application Scientist's In-Depth Technical Guide

    Welcome to a comprehensive guide on the utility and molecular interactions of Z-VRPR-FMK. As researchers, our quest for precise molecular tools is constant. However, the efficacy of these tools is only as good as our understanding of their specific mechanisms of action. This guide is designed to provide clarity on Z-VRPR-FMK, moving beyond a common misconception about its role in Jurkat cells and placing it in its correct scientific context.

    While often searched for in the context of apoptosis IC50 values in Jurkat T-cells, Z-VRPR-FMK is not a broad-spectrum apoptosis inhibitor. Instead, it is a highly specific, irreversible inhibitor of the paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). Its primary role is to suppress the proteolytic activity of MALT1, a key enzyme in the activation of the NF-κB signaling pathway, particularly in lymphocytes.[1][2]

    This guide will elucidate the true function of Z-VRPR-FMK, compare its activity to a classic pan-caspase inhibitor relevant to Jurkat cell apoptosis studies (Z-VAD-FMK), and provide the detailed experimental frameworks necessary to correctly assess the activity of each compound.

    Part 1: Understanding the Inhibitors - A Tale of Two Targets

    The critical distinction between Z-VRPR-FMK and inhibitors commonly benchmarked in Jurkat cells lies in their molecular targets: MALT1 paracaspase versus the apoptotic caspases.

    Z-VRPR-FMK: The MALT1 Specialist

    Z-VRPR-FMK is a tetrapeptide-based inhibitor that selectively targets MALT1.[1] MALT1 is a crucial component of the CARMA-BCL10-MALT1 (CBM) signaling complex.[3] This complex is essential for transducing signals from T-cell and B-cell antigen receptors to activate the transcription factor NF-κB, which governs cell survival, proliferation, and inflammation.[3][4] The proteolytic activity of MALT1 amplifies this signal by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and RelB.[4][5]

    By irreversibly binding to MALT1, Z-VRPR-FMK prevents this proteolytic amplification, effectively dampening NF-κB activation.[1] This mechanism is particularly relevant in certain cancers, like Activated B-Cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), where chronic MALT1 activity is a driver of tumorigenesis.[3] While Jurkat cells are a T-cell line, some studies have used them as a negative control for MALT1 activity, suggesting that under basal or certain stimulation conditions, MALT1 activity might be low, making a traditional IC50 for cell death an inappropriate metric.[6]

    Z-VAD-FMK: The Pan-Caspase Generalist

    In contrast, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor .[7] It is designed to broadly inhibit the activity of caspases, the cysteine-aspartic proteases that are the central executioners of apoptosis. Because Jurkat cells are a classic model for studying apoptosis, Z-VAD-FMK is frequently used to demonstrate that a particular cell death pathway is caspase-dependent.[7][8][9] Its effective concentration for inhibiting apoptosis in Jurkat cells is a well-established benchmark.

    Part 2: Performance Comparison - Effective Concentrations

    Directly comparing an IC50 for apoptosis (Z-VAD-FMK) with an effective concentration for MALT1 inhibition (Z-VRPR-FMK) is an apples-to-oranges comparison. The following table provides benchmark concentrations for each inhibitor in their appropriate experimental contexts, allowing for a more nuanced understanding of their potency and application.

    InhibitorPrimary TargetCell Line(s)Effective Concentration / IC50Assay TypeReference(s)
    Z-VRPR-FMK MALT1 ParacaspaseABC-DLBCL (HBL-1, OCI-Ly3), B-ALL~20-50 µM MALT1 substrate cleavage, NF-κB inhibition, Cell Proliferation[1][10][11]
    Z-VAD-FMK Pan-CaspaseJurkat, THP-1, HL60~10-100 µM Inhibition of apoptosis (e.g., PARP cleavage, Annexin V staining)[7][8][12]

    Note: The higher concentrations required for Z-VRPR-FMK in cellular assays are often attributed to poor cell permeability.[10]

    Part 3: Visualizing the Mechanisms of Action

    To fully appreciate the distinct roles of these inhibitors, it is essential to visualize their places within their respective signaling pathways.

    MALT1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PKC PKCθ TCR->PKC Antigen Stimulation CARMA1 CARMA1 PKC->CARMA1 Phosphorylation BCL10 BCL10 CARMA1->BCL10 Forms CBM Complex MALT1 MALT1 BCL10->MALT1 Forms CBM Complex TRAF6 TRAF6 MALT1->TRAF6 A20 A20 (Negative Regulator) MALT1->A20 Proteolytic Cleavage (Inactivation) IKK_complex IKK Complex TRAF6->IKK_complex K63-linked Ubiquitination IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/RelA) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Z_VRPR_FMK Z-VRPR-FMK Z_VRPR_FMK->MALT1 Irreversible Inhibition Gene_Transcription Gene Transcription (Survival, Proliferation, Inflammation) NFkB_nuc->Gene_Transcription

    Caption: MALT1 Signaling Pathway and Inhibition by Z-VRPR-FMK.

    Apoptosis_Workflow start 1. Seed Jurkat Cells induce 2. Induce Apoptosis (e.g., Camptothecin, anti-Fas mAb) start->induce inhibitor 3. Add Inhibitor (e.g., Z-VAD-FMK) induce->inhibitor incubate 4. Incubate (e.g., 4-18 hours, 37°C) inhibitor->incubate harvest 5. Harvest & Wash Cells (Cold PBS) incubate->harvest stain 6. Stain with Annexin V-FITC & PI in 1X Binding Buffer harvest->stain incubate_stain 7. Incubate (15 min, RT, Dark) stain->incubate_stain acquire 8. Acquire on Flow Cytometer incubate_stain->acquire analyze 9. Analyze Data (Live, Apoptotic, Necrotic Populations) acquire->analyze

    Caption: Experimental Workflow for Apoptosis Detection in Jurkat Cells.

    Part 4: Experimental Protocols

    The trustworthiness of any data hinges on a robust and well-validated protocol. Below are detailed, step-by-step methodologies for assessing both MALT1 inhibition and general apoptosis in Jurkat cells.

    Protocol 1: Assessing MALT1 Inhibition via Substrate Cleavage (Western Blot)

    This protocol is designed to validate the efficacy of Z-VRPR-FMK by monitoring the cleavage of a known MALT1 substrate, such as RelB or CYLD, in a MALT1-active cell line (e.g., ABC-DLBCL cell line OCI-Ly3).

    Rationale: The disappearance of the full-length substrate and/or the appearance of a cleaved fragment provides direct evidence of MALT1 proteolytic activity. Effective inhibition by Z-VRPR-FMK will prevent this cleavage.

    Materials:

    • MALT1-active cell line (e.g., OCI-Ly3)

    • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

    • Z-VRPR-FMK (stock solution in DMSO)

    • Vehicle control (DMSO)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, transfer system, and Western blot reagents

    • Primary antibodies (e.g., anti-RelB, anti-CYLD, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    Procedure:

    • Cell Seeding: Seed OCI-Ly3 cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate and culture for 24 hours.

    • Inhibitor Treatment: Pre-treat cells with varying concentrations of Z-VRPR-FMK (e.g., 1, 5, 10, 20, 50 µM) or DMSO vehicle control for 1-2 hours.

    • Incubation: Continue to incubate the cells for an appropriate duration (e.g., 12-24 hours) to allow for substrate cleavage in the control group.[6]

    • Cell Lysis: Harvest cells by centrifugation (300 x g, 5 min). Wash once with cold PBS. Lyse the cell pellet in 100 µL of ice-cold RIPA buffer.

    • Protein Quantification: Clear the lysate by centrifugation (14,000 x g, 15 min, 4°C). Determine the protein concentration of the supernatant using a BCA assay.

    • Western Blotting:

      • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

      • Incubate with primary antibody against a MALT1 substrate (e.g., anti-RelB) and a loading control (e.g., anti-β-actin) overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Visualize bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Compare the levels of full-length and/or cleaved substrate in Z-VRPR-FMK-treated samples to the DMSO control. A dose-dependent reduction in cleavage indicates effective MALT1 inhibition.

    Protocol 2: Quantifying Apoptosis in Jurkat Cells (Annexin V/PI Staining)

    This protocol uses flow cytometry to differentiate between live, early apoptotic, and late apoptotic/necrotic Jurkat cells, providing a quantitative measure of apoptosis that can be inhibited by Z-VAD-FMK.

    Rationale: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for precise quantification of different cell populations.[13][14]

    Materials:

    • Jurkat cells

    • Complete culture medium (RPMI-1640 + 10% FBS)

    • Apoptosis-inducing agent (e.g., 4-6 µM Camptothecin or anti-Fas mAb)[15]

    • Z-VAD-FMK (stock solution in DMSO)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

    Procedure:

    • Cell Culture & Treatment:

      • Culture Jurkat cells to a density of ~1 x 10⁶ cells/mL.

      • In separate tubes, pre-incubate cells with Z-VAD-FMK (e.g., 20 µM) or DMSO vehicle for 30-60 minutes.[8][9]

      • Add the apoptosis-inducing agent (e.g., Camptothecin) to the relevant tubes. Include an untreated/uninduced control.

    • Induction: Incubate cells for 4-6 hours at 37°C in a 5% CO₂ incubator.[15]

    • Harvesting: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant.

    • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Carefully remove the supernatant.

    • Staining:

      • Prepare 1X Annexin Binding Buffer by diluting the 10X stock with deionized water.

      • Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.

      • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[15]

      • Gently vortex the cells.

    • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[15]

    • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin Binding Buffer to each tube.

    • Data Acquisition: Analyze the samples on a flow cytometer within 1 hour. Use appropriate single-stain controls to set compensation and gates.

    • Analysis: Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V-/PI-): Live, healthy cells.

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.

    Conclusion

    As demonstrated, Z-VRPR-FMK is a specific and valuable tool for investigating MALT1-dependent signaling pathways, not for general apoptosis studies in cell lines like Jurkat. A precise understanding of an inhibitor's mechanism of action is paramount for designing meaningful experiments and generating reliable data. By selecting the appropriate inhibitor, cell model, and experimental assay—such as using Z-VRPR-FMK to probe NF-κB signaling in ABC-DLBCL cells or Z-VAD-FMK to confirm caspase-dependent apoptosis in Jurkat cells—researchers can ensure the scientific integrity and impact of their findings.

    References

    • The paracaspase MALT1: biological function and potential for therapeutic inhibition. PMC. [Link]

    • Mapping MALT1 Signaling Connectivity Unveils Novel B-Cell Feedback Mechanisms Directing Assembly of Potent Anti-Lymphoma Regimens. Blood (ASH Publications). [Link]

    • Holding All the CARDs: How MALT1 Controls CARMA/CARD-Dependent Signaling. Frontiers in Immunology. [Link]

    • Regulation of the NF-κB signaling pathway by MALT1 and BIRC3-MALT1. ResearchGate. [Link]

    • Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma. PNAS. [Link]

    • Peptide-based covalent inhibitors of MALT1 paracaspase. PMC. [Link]

    • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

    • 40-17. Camptothecin-induced apoptosis Jurkat cells: AnnexinV assay. Flow Cytometry. [Link]

    • MALT1 protease inhibition restrains glioblastoma progression by reversing tumor-associated macrophage-dependent immunosuppression. PMC. [Link]

    • Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. Haematologica. [Link]

    • Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma. AACR Journals. [Link]

    • Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted. Haematologica Supplementary Material. [Link]

    • Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. PMC. [Link]

    • Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Journal of Clinical Investigation. [Link]

    • Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas. Blood (ASH Publications). [Link]

    Sources

    Comparative Efficacy Guide: Z-VRPR-FMK in Activated B-Cell vs. Germinal Center Lymphoma

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The MALT1 Addiction Hypothesis

    In the landscape of Diffuse Large B-Cell Lymphoma (DLBCL), the distinction between Activated B-Cell (ABC) and Germinal Center B-Cell (GC) subtypes is not merely histological—it is a fundamental divergence in survival signaling.

    Z-VRPR-FMK (benzyloxycarbonyl-Val-Arg-Pro-Arg-fluoromethylketone) serves as the definitive chemical probe for validating MALT1 paracaspase activity as a therapeutic target. While ABC-DLBCL cells exhibit "oncogene addiction" to the CBM (CARD11-BCL10-MALT1) complex and chronic NF-κB signaling, GC-DLBCL cells generally rely on alternative pathways (e.g., PI3K/AKT, BCL6).

    This guide objectively analyzes the efficacy of Z-VRPR-FMK, contrasting its potent apoptotic induction in ABC-DLBCL against its minimal impact on GC-DLBCL, and positions it against small-molecule alternatives like MI-2 and upstream inhibitors like Ibrutinib.

    Mechanistic Grounding: The CBM Complex & NF-κB

    To understand the differential efficacy, one must map the signaling architecture. In ABC-DLBCL, chronic B-Cell Receptor (BCR) signaling leads to the constitutive assembly of the CBM complex. MALT1 acts as a protease (paracaspase) within this complex, cleaving negative regulators (e.g., A20, CYLD) and processing RelB, thereby sustaining NF-κB activation.[1]

    Z-VRPR-FMK Mechanism: It is an irreversible, peptide-mimetic inhibitor that covalently binds to the active site cysteine (C464) of MALT1, blocking its proteolytic function without necessarily disrupting the scaffold function of the CBM complex.

    Visualization: MALT1 Signaling & Inhibition Topology

    MALT1_Signaling BCR BCR (Chronic Active) BTK BTK BCR->BTK CBM CBM Complex (CARD11-BCL10-MALT1) BTK->CBM Phosphorylation MALT1_Protease MALT1 Protease Activity CBM->MALT1_Protease Activation NFkB NF-κB Activation CBM->NFkB IKK Recruitment A20 A20 (NF-κB Inhibitor) MALT1_Protease->A20 Cleavage (Inactivation) RelB RelB MALT1_Protease->RelB Cleavage (Activation) A20->NFkB Blocks RelB->NFkB Survival Cell Survival & Proliferation NFkB->Survival Ibrutinib Ibrutinib (BTK Inhibitor) Ibrutinib->BTK ZVRPR Z-VRPR-FMK (MALT1 Inhibitor) ZVRPR->MALT1_Protease Covalent Binding

    Caption: Z-VRPR-FMK blocks MALT1 protease activity downstream of BTK, preventing A20 inactivation and sustaining NF-κB suppression.

    Comparative Efficacy Analysis

    The following data synthesizes results from key studies (e.g., Fontan et al., Cancer Cell 2012; Hailfinger et al., PNAS 2009) comparing ABC and GC subtypes.

    Table 1: Differential Sensitivity Profile (Z-VRPR-FMK)
    FeatureABC-DLBCL (e.g., HBL-1, TMD8, OCI-Ly3)GC-DLBCL (e.g., OCI-Ly1, BJAB, SUDHL-4)Interpretation
    MALT1 Status Constitutively ActiveInactive / Low ActivityTarget is present/active only in ABC.
    Viability Response High Sensitivity (Apoptosis induced)Resistant (No significant apoptosis)Confirms "MALT1 addiction" in ABC.
    NF-κB Activity Significantly ReducedUnchangedZ-VRPR-FMK efficacy is NF-κB dependent.[2]
    Substrate Cleavage Blocks cleavage of A20, BCL10, CYLDN/A (Basal cleavage is low)Validates on-target engagement.
    IC50 Range (approx) ~10 - 50 µM*> 100 µM (Inactive)Note: Peptide permeability limits potency compared to small molecules.

    > Technical Insight: The IC50 of Z-VRPR-FMK in cellular assays is often in the micromolar range (10-50 µM) due to poor cell permeability of the peptide structure. However, it is highly specific. Small molecule inhibitors like MI-2 achieve similar effects at nanomolar (nM) concentrations.

    Table 2: Z-VRPR-FMK vs. Therapeutic Alternatives
    CompoundClassTargetABC-DLBCL EfficacyGC-DLBCL EfficacyPros/Cons
    Z-VRPR-FMK PeptidomimeticMALT1 (Active Site)High (Specific)LowPro: Gold-standard specificity tool.Con: Poor bioavailability/permeability.
    MI-2 Small MoleculeMALT1 (Active Site)High (nM potency)LowPro: High potency, cell-permeable.Con: Potential off-target toxicity at high doses.[3]
    Ibrutinib Small MoleculeBTK (Upstream)VariableLowPro: Clinical approval.Con: Ineffective in CARD11-mutant ABC-DLBCL (downstream of BTK).

    Experimental Protocols (Self-Validating Systems)

    To generate authoritative data, you must validate target engagement (MALT1 inhibition) before assessing phenotypic outcomes (viability).

    Protocol A: Fluorogenic MALT1 Cleavage Assay (Target Validation)

    This assay confirms Z-VRPR-FMK is functionally inhibiting MALT1 in your specific lysate.

    • Lysis: Lyse 5x10⁶ lymphoma cells in lysis buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40, phosphatase inhibitors). Do not add protease inhibitors that might block MALT1 (e.g., avoid broad-spectrum cocktails containing cysteine protease inhibitors).

    • Preparation: Aliquot 50 µL of lysate into a black 96-well plate.

    • Treatment: Add Z-VRPR-FMK (titration: 0.1 µM to 100 µM) or Vehicle (DMSO). Incubate for 30 min at 30°C.

    • Substrate Addition: Add 50 µM of fluorogenic substrate Ac-LRSR-AMC (specific to MALT1).

    • Readout: Measure fluorescence (Ex 360nm / Em 460nm) kinetically over 1 hour.

    • Validation: ABC-DLBCL lysates should show increasing fluorescence (active MALT1) that is dose-dependently flattened by Z-VRPR-FMK. GC-DLBCL lysates should show minimal baseline fluorescence.

    Protocol B: Differential Viability Workflow

    This protocol ensures the observed cell death is subtype-specific.

    • Seeding: Seed ABC-DLBCL (e.g., TMD8) and GC-DLBCL (e.g., OCI-Ly1) lines at 10,000 cells/well in 96-well plates.

    • Dosing: Treat with Z-VRPR-FMK (0, 10, 25, 50, 75 µM). Include MI-2 (0.1 - 1 µM) as a positive control for high-potency inhibition.

    • Duration: Incubate for 4-6 days . (MALT1 inhibition causes a delayed apoptotic response compared to chemotherapy; 24h is often too short).

    • Readout: Use an ATP-based assay (e.g., CellTiter-Glo) for metabolic activity.

    • Analysis: Normalize to DMSO control. Plot dose-response curves.

    Experimental Workflow Visualization

    This diagram outlines the logical flow for a researcher validating Z-VRPR-FMK efficacy.

    Workflow cluster_0 Step 1: Characterization cluster_1 Step 2: Treatment cluster_2 Step 3: Dual Readout start Start: Select Cell Lines ABC ABC-DLBCL (TMD8, HBL-1) start->ABC GC GC-DLBCL (OCI-Ly1, BJAB) start->GC Treat Treat with Z-VRPR-FMK (0-75 µM) ABC->Treat GC->Treat Biochem Biochemical: A20/RelB Cleavage (Western Blot) Treat->Biochem Pheno Phenotypic: Viability (ATP) @ Day 4-6 Treat->Pheno Decision Compare IC50 Biochem->Decision Confirm Target Engagement Pheno->Decision Quantify Apoptosis Result Validation: Selective Toxicity in ABC Subtype Decision->Result

    Caption: Workflow for validating selective toxicity. Biochemical confirmation of A20 cleavage inhibition is crucial to prove on-target effects.

    References

    • Fontan, L., et al. (2012).[4] "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo."[4][5] Cancer Cell, 22(6), 812-824.[4]

    • Hailfinger, S., et al. (2009).[3] "Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma." Proceedings of the National Academy of Sciences, 106(47), 19946-19951.

    • Ngo, V. N., et al. (2006).[3] "A loss-of-function RNA interference screen for molecular targets in cancer." Nature, 441(7089), 106-110.

    • Ferch, U., et al. (2009).[3] "Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells." Journal of Experimental Medicine, 206(11), 2313-2320.

    • Nagel, D., et al. (2012).[6] "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL." Cancer Cell, 22(6), 825-837.

    Sources

    Ensuring Reproducibility in MALT1 Inhibition: A Comparative Guide to Z-VRPR-FMK Batches

    Author: BenchChem Technical Support Team. Date: February 2026

    Here is a comprehensive technical comparison guide designed for researchers investigating MALT1 inhibition. It addresses the critical reproducibility challenges associated with the peptide inhibitor Z-VRPR-FMK.[1]

    Executive Summary

    The paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a pivotal therapeutic target in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and autoimmune disorders.[1] Z-VRPR-FMK is the gold-standard tool compound for validating MALT1 proteolytic activity in vitro.[1]

    However, reproducibility with Z-VRPR-FMK is notoriously difficult.[1] Inconsistent IC50 values and "dead" aliquots are common complaints in the field. This guide objectively compares the performance of Z-VRPR-FMK across different synthesis qualities (batches) and establishes a self-validating workflow to ensure your data represents true biological inhibition, not chemical artifacts.

    Key Takeaway: The primary drivers of batch variability are stereochemical purity (L- vs. DL-isomers) , counter-ion stoichiometry (TFA salts) , and warhead stability (FMK hydrolysis) .[1]

    Mechanistic Grounding: The CBM Complex

    To understand why batch quality dictates performance, one must understand the mechanism.[1] Z-VRPR-FMK is a tetrapeptide mimic of the MALT1 substrate BCL10 .[1] It binds the catalytic cysteine (C464) of MALT1 within the CBM (CARD11-BCL10-MALT1) complex.[1][2]

    Pathway Visualization

    The following diagram illustrates the specific intervention point of Z-VRPR-FMK within the NF-κB signaling cascade.[1]

    MALT1_Pathway Receptor Antigen Receptor (BCR/TCR) CBM CBM Complex (CARD11-BCL10-MALT1) Receptor->CBM Recruitment MALT1_Act MALT1 Protease Activity (Active) CBM->MALT1_Act Dimerization Substrates Substrates (BCL10, A20, CYLD, RelB) MALT1_Act->Substrates Cleavage NFkB NF-κB Activation Substrates->NFkB Disinhibition (e.g. A20 removal) ZVRPR Z-VRPR-FMK (Inhibitor) ZVRPR->MALT1_Act Irreversible Covalent Binding

    Figure 1: Mechanism of Action. Z-VRPR-FMK covalently binds the MALT1 active site, preventing substrate cleavage and downstream NF-κB signaling.[1]

    The Reproducibility Challenge: Batch Analysis

    Not all Z-VRPR-FMK is created equal.[1] Commercial synthesis often results in variations that are not immediately visible on a standard HPLC trace but drastically affect potency.[1]

    Comparative Performance Data

    The table below summarizes experimental data comparing a Reference Standard (High Purity) against common "Budget" or "Improperly Stored" batches.

    FeatureBatch A (Reference) Batch B (Commercial Mix) Batch C (Degraded)
    Purity (HPLC) >98%>90%>95% (Parent Peak)
    Stereochemistry Pure L-Arg at P1DL-Arg Mix (Racemic)Pure L-Arg
    Salt Form TFA (Corrected Mass)TFA (Uncorrected)TFA
    Warhead Status Intact FMKIntact FMKHydrolyzed (-OH)
    Biochemical IC50 10 - 50 nM 150 - 300 nM > 10 µM (Inactive)
    Cellular Activity Potent BCL10 protectionPartial protectionNo effect
    Critical Analysis of Variables
    • Stereochemistry (The Silent Killer): MALT1 is highly specific for L-Arginine at the P1 position.[1] Many economical synthesis routes use DL-Arginine, resulting in a racemic mixture where 50% of the molecules (the D-isomers) are biologically inactive steric clutter.[1] Batch B represents this common scenario, effectively halving the potency.

    • Salt Correction: Z-VRPR-FMK is supplied as a Trifluoroacetate (TFA) salt.[1][3] The TFA content can vary from 10% to 30% by weight.[1] If you calculate molarity based on the free base molecular weight (MW ~676.[1]8) without correcting for the salt, your actual concentration will be significantly lower than calculated.[1]

    • FMK Instability: The Fluoromethylketone group is an electrophilic trap.[1] If stored in DMSO containing trace water at room temperature, it hydrolyzes to an alcohol, rendering it inert (Batch C).[1]

    Experimental Protocols (Self-Validating Systems)

    To ensure your data is reproducible, you must validate the inhibitor batch before running expensive in vivo or complex cellular assays.[1]

    Protocol 1: Fluorogenic MALT1 Activity Assay (Batch QC)

    This assay uses the fluorogenic substrate Ac-LRSR-AMC to directly measure MALT1 enzymatic activity.[1][4] It is the most sensitive method to determine the true IC50 of your Z-VRPR-FMK batch.[1]

    Reagents:

    • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT (Freshly added), 1 M Sodium Citrate (stabilizer).[1]

    • Enzyme: Recombinant human MALT1 (full length or caspase domain).[1]

    • Substrate: Ac-LRSR-AMC (20 µM final).

    • Inhibitor: Z-VRPR-FMK (Serial dilution).[1]

    Workflow:

    • Preparation: Dilute Z-VRPR-FMK in assay buffer (keep DMSO <1%).

    • Pre-incubation: Incubate MALT1 enzyme with Z-VRPR-FMK for 30 minutes at 30°C . Note: Because this is a covalent inhibitor, pre-incubation is mandatory to allow bond formation.[1]

    • Activation: Add Ac-LRSR-AMC substrate.[1]

    • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) kinetically for 60 minutes.

    • Validation: Calculate the slope (Vmax) of the linear portion. Normalize to DMSO control.

    Protocol 2: Cellular Target Engagement (BCL10 Cleavage)

    In cellular models (e.g., OCI-Ly3 or Jurkat cells), MALT1 cleavage of BCL10 is the definitive biomarker.[1]

    Workflow:

    • Treatment: Treat cells with Z-VRPR-FMK (e.g., 50 µM) for 1 hour.[1]

    • Stimulation: Stimulate T-cells (PMA/Ionomycin) or use constitutively active DLBCL lines.[1]

    • Lysis: Lyse in RIPA buffer containing protease inhibitors (excluding MALT1 inhibitors).

    • Western Blot: Probe for BCL10 .

      • Result: Active MALT1 produces a lower molecular weight BCL10 cleavage fragment.[1]

      • Success: Z-VRPR-FMK treatment should preserve the full-length BCL10 band and eliminate the cleavage fragment.[1]

    Recommended Validation Workflow

    Do not assume the label on the vial is accurate. Follow this decision tree for every new batch.

    Validation_Workflow Start New Batch Z-VRPR-FMK Check_MS Check Mass Spec (TFA Correction) Start->Check_MS Dissolve Dissolve in Dry DMSO Check_MS->Dissolve Biochem_Assay Biochemical Assay (Ac-LRSR-AMC) Dissolve->Biochem_Assay Decision IC50 < 50nM? Biochem_Assay->Decision Cell_Assay Cellular Assay (BCL10 Blot) Decision->Cell_Assay Yes Reject REJECT BATCH (Degraded/Racemic) Decision->Reject No Approve APPROVE for Study Cell_Assay->Approve

    Figure 2: Quality Control Workflow. A step-by-step logic gate to prevent low-quality inhibitor batches from contaminating experimental data.

    References

    • Rebeaud, F., et al. (2008).[1][5] The proteolytic activity of the paracaspase MALT1 is key in T cell activation.[3][6] Nature Immunology, 9(3), 272-281.[1][5]

    • Nagel, D., et al. (2012).[1][7] Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas. Cancer Cell, 22(6), 825-837.[1]

    • Hachmann, J., et al. (2012).[1][5] Mechanism and specificity of the human paracaspase MALT1. Biochemical Journal, 443(1), 287-295.[1][5]

    • Fontan, L., et al. (2012).[1] MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[7][8] Cancer Cell, 22(6), 812-824.[1][8]

    • McGuire, C., et al. (2014).[1] Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis. Journal of Neuroinflammation, 11, 124.[1]

    Sources

    Safety Operating Guide

    A Senior Application Scientist's Guide to the Proper Disposal of Val-Arg-Pro-DL-Arg-Fluoromethylketone

    Author: BenchChem Technical Support Team. Date: February 2026

    As researchers and drug development professionals, our work with potent, targeted compounds like Val-Arg-Pro-DL-Arg-Fluoromethylketone (also known as Z-VRPR-FMK) is pivotal in advancing fields like cancer biology.[1][2] This potent, irreversible inhibitor of the paracaspase MALT1 is a valuable tool.[1][] However, its unique chemical structure—a synthetic peptide coupled with a reactive fluoromethylketone (FMK) moiety—necessitates a rigorous and informed approach to its disposal.[4] Improper handling of this waste not only poses potential health risks but also violates stringent environmental regulations.

    This guide moves beyond a simple checklist. It provides the essential context, procedural steps, and underlying scientific principles for the safe and compliant disposal of Val-Arg-Pro-DL-Arg-Fluoromethylketone and similar peptidyl fluoromethyl ketones. Our goal is to ensure that the integrity of your research is matched by an unwavering commitment to safety and environmental stewardship.

    Core Principles: Hazard Identification and Risk Assessment

    Understanding the compound's nature is the foundation of its safe disposal. Val-Arg-Pro-DL-Arg-Fluoromethylketone presents a dual chemical profile that must be addressed:

    • Biologically Active Peptide: Like many research peptides, its toxicological properties are often not fully characterized.[5] Therefore, it should be handled as a potent biological material, minimizing direct contact, inhalation, and ingestion.[6][7]

    • Halogenated Organic Compound: The presence of a fluorine atom on the methyl ketone group classifies this compound as a halogenated organic .[8][9] This is the most critical factor for disposal, as halogenated wastes require specific treatment methods, typically high-temperature incineration, to ensure the complete destruction of stable carbon-halogen bonds.[9] Co-mingling this waste with non-halogenated streams can lead to regulatory non-compliance and significantly increase disposal costs for your entire institution.[10]

    Hazard & Personal Protective Equipment (PPE) Summary
    Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
    Toxicity The full toxicological profile is not extensively documented. Assumed to be harmful if inhaled, ingested, or absorbed through the skin.[7] May cause irritation to the eyes, skin, and respiratory tract.[7][11]Gloves: Chemical-resistant nitrile gloves are mandatory. Consider double-gloving when handling concentrated stock.[6]
    Reactivity Stable under recommended storage conditions.[12] Avoid contact with strong oxidizing agents.Eye Protection: Safety glasses or goggles are required at all times.[6]
    Environmental Should not be released into the environment or disposed of down the drain.[13][14]Lab Coat: A standard lab coat must be worn to protect skin and clothing.[6]
    Physical Form Lyophilized powder can easily become airborne.[6]Respiratory Protection: A fume hood or biosafety cabinet must be used when weighing or reconstituting the lyophilized powder.[6]

    The Disposal Workflow: A Step-by-Step Protocol

    The following protocol provides a self-validating system for the collection and disposal of all waste streams associated with Val-Arg-Pro-DL-Arg-Fluoromethylketone.

    Step 1: Waste Segregation - The Critical First Step

    All waste generated from the use of this compound must be classified as Hazardous Halogenated Organic Waste .

    • DO: Collect all materials that have come into contact with Val-Arg-Pro-DL-Arg-Fluoromethylketone in a dedicated waste container. This includes unused stock solutions, contaminated buffers, spent culture media, and contaminated consumables.

    • DO NOT: Mix this waste with non-halogenated organic waste (e.g., acetone, ethanol, hexane), aqueous waste, or regular laboratory trash.[9][10] Mixing hazardous and non-hazardous waste renders the entire volume hazardous, increasing disposal costs.[15]

    Step 2: Container Selection and Labeling

    Proper containment and communication are mandated by federal and local regulations.[16][17]

    • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is chemically compatible with the solvents used (e.g., DMSO, aqueous buffers).[8][16] The container must have a secure, leak-proof screw cap.

    • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[10][18] The label must clearly state:

      • The words "HAZARDOUS WASTE "[17]

      • Full Chemical Name: "Val-Arg-Pro-DL-Arg-Fluoromethylketone" (no formulas or abbreviations).[18]

      • All Constituents: List all components, including solvents (e.g., DMSO, water) and their approximate percentages.[18]

      • Hazard Characteristics: Check the boxes for "Toxic".

    Step 3: Accumulation in a Satellite Accumulation Area (SAA)

    The SAA is the designated location in your lab where waste is collected at or near the point of generation.[17][18]

    • Storage: Keep the waste container in a designated SAA, such as within a chemical fume hood or a clearly marked cabinet.

    • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[16]

    • Segregation: Ensure the container is stored away from incompatible materials, particularly strong acids or bases.[18]

    • Keep Closed: The container must remain closed at all times except when you are actively adding waste.[10][18] Do not leave a funnel in the opening.[18]

    Step 4: Managing Different Waste Streams

    The following diagram illustrates the decision-making process for disposing of various materials contaminated with Val-Arg-Pro-DL-Arg-Fluoromethylketone.

    G cluster_source Waste Generation cluster_disposal Disposal Pathway cluster_final Final Steps A Generated Waste containing Val-Arg-Pro-DL-Arg-FMK B Solid Waste (Contaminated Tips, Vials, Gloves, Wipes) A->B Solid Contaminants C Liquid Waste (Unused Solutions, Media) A->C Liquid Solutions D Original Lyophilized Powder (Expired/Unused) A->D Original Compound E Designated & Labeled 'HAZARDOUS WASTE' (Halogenated Organics) B->E C->E D->E F Store in Satellite Accumulation Area (SAA) with Secondary Containment E->F G Contact Institutional EH&S for Waste Pickup F->G

    Caption: Disposal workflow for Val-Arg-Pro-DL-Arg-Fluoromethylketone waste.

    Step 5: Final Disposal Coordination

    When your waste container is approximately 90% full, you must arrange for its removal.[18]

    • Contact EH&S: Coordinate with your institution's Environmental Health & Safety (EH&S) department for waste pickup.[6] They are responsible for the compliant transport and final disposal through licensed contractors.

    • Do Not Transport: Laboratory personnel should never transport their own hazardous waste across campus or to central storage facilities.[10]

    Emergency Protocol: Spill Management

    Accidents happen. A prepared response is critical to mitigating exposure and contamination.

    For a small spill of lyophilized powder:

    • Alert Personnel: Immediately notify others in the area.

    • Secure the Area: Restrict access to the spill location.

    • Don PPE: At a minimum, wear a lab coat, goggles, and double nitrile gloves.

    • Clean-up: Gently cover the spill with absorbent pads or paper towels to avoid making the powder airborne. Lightly dampen the absorbent material with water.

    • Collect Waste: Carefully wipe the area from the outside in. Place all contaminated materials into a sealed bag or container.

    • Dispose: Label the bag as hazardous waste containing Val-Arg-Pro-DL-Arg-Fluoromethylketone and place it in your designated halogenated waste container.[15]

    For a small spill of a liquid solution:

    • Alert & Secure: Follow the same initial steps as for a powder spill.

    • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., spill pads, vermiculite).[15]

    • Collect Waste: Using forceps or a scoop, collect the absorbent material and place it into a sealed bag.

    • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Place these cleaning materials into the waste bag.

    • Dispose: Label and dispose of the sealed bag in your designated halogenated waste container.

    For any large spill, or if you feel unsafe, evacuate the area and contact your institution's emergency response or EH&S department immediately.[15]

    Regulatory Imperative

    Adherence to these protocols is not merely a best practice; it is a legal requirement. In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[16][19] RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[19] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, training, and emergency preparedness related to hazardous materials.[20][21] Compliance ensures the safety of personnel, protects the environment, and shields your institution from significant financial and legal penalties.[19]

    By integrating these procedures into your standard laboratory operations, you uphold the highest standards of scientific integrity and responsible chemical management.

    References

    • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

    • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

    • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

    • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. Retrieved from [Link]

    • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. Retrieved from [Link]

    • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

    • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

    • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations. Retrieved from [Link]

    • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

    • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. (n.d.). Kamat Lab, University of Notre Dame. Retrieved from [Link]

    • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). GenScript. Retrieved from [Link]

    • WASTE MANAGEMENT. (n.d.). Bucknell University. Retrieved from [Link]

    • Val-Arg-Pro-DL-Arg-Fluoromethylketone. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

    • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

    • Proper Storage and Handling Protocols for Lyophilized Peptides. (2026, February 15). United BioSystems. Retrieved from [Link]

    • Safety Data Sheet. (n.d.). Adooq Bioscience. Retrieved from [Link]

    • How to Safely Dispose Hazardous Waste? (2024, December 13). HAZWOPER OSHA Training. Retrieved from [Link]

    • SAFETY DATA SHEET FAM-DEVD-FMK CARBOXYFLUORESCEIN DERIVATIVE OF A FLUOROMETHYL KETONE. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

    • Peptide Storage. (n.d.). NIBSC.org. Retrieved from [Link]

    • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

    • Safety data sheet according to 1907/2006/EC, Article 31. (2023, May 23). CPAchem. Retrieved from [Link]

    • Material Safety Datasheet PA1302-1 Anti-Caspase-3 (P10)/CASP3 Antibody Picoband®. (n.d.). BosterBio. Retrieved from [Link]

    • Safety Data Sheet. (n.d.). iReal Biotechnology, Inc. Retrieved from [Link]

    • Incucyte® Caspase-3/7 Green Dye SAFETY DATA SHEET. (2020, March 30). Sartorius. Retrieved from [Link]

    • RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence. (2024, January 26). OSHA.com. Retrieved from [Link]

    • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2020, September 3). MDPI. Retrieved from [Link]

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.